molecular formula C19H22N2O2 B1675325 LS 82-556 CAS No. 92751-45-6

LS 82-556

货号: B1675325
CAS 编号: 92751-45-6
分子量: 310.4 g/mol
InChI 键: HSUOFZJUZZRIOL-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

structure given in first source;  RN given refers to (S)-isomer

属性

CAS 编号

92751-45-6

分子式

C19H22N2O2

分子量

310.4 g/mol

IUPAC 名称

2,6-dimethyl-N-[(1S)-1-phenylethyl]-5-propanoylpyridine-3-carboxamide

InChI

InChI=1S/C19H22N2O2/c1-5-18(22)16-11-17(14(4)20-13(16)3)19(23)21-12(2)15-9-7-6-8-10-15/h6-12H,5H2,1-4H3,(H,21,23)/t12-/m0/s1

InChI 键

HSUOFZJUZZRIOL-LBPRGKRZSA-N

手性 SMILES

CCC(=O)C1=CC(=C(N=C1C)C)C(=O)N[C@@H](C)C2=CC=CC=C2

规范 SMILES

CCC(=O)C1=CC(=C(N=C1C)C)C(=O)NC(C)C2=CC=CC=C2

外观

Solid powder

其他CAS编号

92751-45-6

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

3-N-(methylbenzym)carbamoyl-5-propionyl-2,6-lutidine
LS 82-556
LS 82556
LS-82-556
LS-82556

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LS 82-556

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LS 82-556 is a potent, light and oxygen-dependent herbicide that induces rapid bleaching, wilting, and desiccation of plant tissues.[1][2] Its primary mechanism of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of the photosensitive molecule protoporphyrin IX (Proto IX), which, upon exposure to light, generates reactive oxygen species (ROS) that cause extensive cellular damage through lipid peroxidation. This guide provides a comprehensive overview of the molecular mechanism of this compound, including its effects on target enzymes, the resultant signaling cascade, and detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase

This compound, with the chemical name (S)-3-N-(methylbenzyl)carbamoyl-5-propionyl-2,6-lutidine, is a potent inhibitor of protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[3][4] PPO is a critical enzyme located in the plastid envelope and mitochondrial inner membrane of plant cells, where it catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, the final common precursor for both chlorophyll and heme biosynthesis.[5][6]

This compound, along with other peroxidizing herbicides like oxadiazon, acts as a powerful inhibitor of PPO from various organisms, including plants, yeast, and mice.[4] The inhibition of PPO by this compound leads to the accumulation of its substrate, protoporphyrinogen IX. This excess protoporphyrinogen IX is then thought to leak from its site of synthesis into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX by non-enzymatic or other enzymatic processes.[6][7]

Signaling Pathway and Cellular Effects

The accumulation of protoporphyrin IX is the central event in the herbicidal action of this compound. Protoporphyrin IX is a highly effective photosensitizer.[5] In the presence of light and molecular oxygen, it absorbs light energy and transfers it to oxygen, generating highly reactive singlet oxygen (\¹O₂), a type of reactive oxygen species (ROS).[6][7]

This singlet oxygen then initiates a cascade of oxidative damage within the cell, primarily through lipid peroxidation of cellular membranes.[3][6] This leads to a loss of membrane integrity, electrolyte leakage, and ultimately, cell death. The visible symptoms of this process are the characteristic bleaching, wilting, and desiccation of the treated plant tissues.[1][2]

The following diagram illustrates the proposed signaling pathway for the mechanism of action of this compound.

LS_82_556_Mechanism cluster_plastid Plastid cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA ALA Glutamate->ALA Multiple Steps Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen_III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen_IX Coproporphyrinogen_III->Protoporphyrinogen_IX Coproporphyrinogen Oxidase Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX Protoporphyrinogen Oxidase (PPO) PPO PPO Protoporphyrinogen_IX_leak Protoporphyrinogen IX (leaks out) Protoporphyrinogen_IX->Protoporphyrinogen_IX_leak Mg_Protoporphyrin_IX Mg_Protoporphyrin_IX Protoporphyrin_IX->Mg_Protoporphyrin_IX Mg-Chelatase Chlorophyll Chlorophyll Mg_Protoporphyrin_IX->Chlorophyll Accumulated_Proto_IX Accumulated Protoporphyrin IX ROS Reactive Oxygen Species (¹O₂) Accumulated_Proto_IX->ROS Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death LS82556 This compound LS82556->PPO Inhibition Light_O2 Light (hν) + O₂ Light_O2->ROS Protoporphyrinogen_IX_leak->Accumulated_Proto_IX Oxidation

Figure 1. Signaling pathway of this compound action.

Quantitative Data

Parameter Value Source Organism Reference
IC50 / Ki Data not publicly availablePlant, Yeast, MouseMatringe et al., 1989[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol is adapted from established methods for measuring PPO activity and its inhibition.[3][5]

Objective: To determine the inhibitory effect of this compound on PPO activity.

Materials:

  • Plant tissue (e.g., etiolated maize coleoptiles or isolated chloroplasts)

  • Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM MgCl₂, 0.1% (w/v) BSA)

  • Assay buffer (e.g., 100 mM HEPES-KOH pH 7.5, 1 mM DTT, 5 mM MgCl₂)

  • Protoporphyrinogen IX (substrate, freshly prepared by reduction of protoporphyrin IX)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Spectrofluorometer

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 min) to remove cell debris.

    • Further centrifuge the supernatant at a higher speed (e.g., 12,000 x g for 20 min) to pellet mitochondria or plastids.

    • Resuspend the pellet in a minimal volume of extraction buffer. This will be the enzyme source.

  • Assay:

    • In a microplate or cuvette, combine the assay buffer, the enzyme extract, and various concentrations of this compound (and a solvent control).

    • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C).

    • Initiate the reaction by adding the substrate, protoporphyrinogen IX.

    • Monitor the increase in fluorescence resulting from the formation of protoporphyrin IX (Excitation: ~405 nm, Emission: ~635 nm) over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each this compound concentration.

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

PPO_Assay_Workflow Start Start Homogenize Homogenize Plant Tissue in Extraction Buffer Start->Homogenize Centrifuge1 Low-Speed Centrifugation (remove debris) Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation (pellet organelles) Centrifuge1->Centrifuge2 Resuspend Resuspend Pellet (Enzyme Source) Centrifuge2->Resuspend PrepareAssay Prepare Assay Mix: Buffer, Enzyme, this compound Resuspend->PrepareAssay Preincubate Pre-incubate PrepareAssay->Preincubate AddSubstrate Add Protoporphyrinogen IX Preincubate->AddSubstrate MeasureFluorescence Monitor Fluorescence Increase (Ex: 405nm, Em: 635nm) AddSubstrate->MeasureFluorescence Analyze Calculate Reaction Rates & Determine IC50 MeasureFluorescence->Analyze End End Analyze->End

Figure 2. Experimental workflow for PPO inhibition assay.
Measurement of Protoporphyrin IX Accumulation

This protocol is based on methods for extracting and quantifying porphyrins from plant tissues.

Objective: To quantify the accumulation of protoporphyrin IX in plant cells treated with this compound.

Materials:

  • Plant material (e.g., leaf discs, cell suspension cultures)

  • This compound solution

  • Extraction solvent (e.g., acetone:0.1 N NH₄OH, 9:1 v/v)

  • Hexane

  • HPLC system with a fluorescence detector

  • Protoporphyrin IX standard

Procedure:

  • Treatment:

    • Incubate plant material in the dark with various concentrations of this compound for a specified period (e.g., 12-24 hours). Include a control without the herbicide.

  • Extraction:

    • Harvest the plant material and homogenize it in the extraction solvent.

    • Centrifuge the homogenate to pellet cell debris.

    • Collect the supernatant and wash it with an equal volume of hexane to remove lipids and chlorophyll.

    • The lower aqueous phase contains the porphyrins.

  • Quantification:

    • Analyze the aqueous phase using a reverse-phase HPLC system with a fluorescence detector (Excitation: ~405 nm, Emission: ~635 nm).

    • Identify and quantify the protoporphyrin IX peak by comparing its retention time and fluorescence signal to that of a known standard.

  • Data Analysis:

    • Calculate the amount of protoporphyrin IX per gram of fresh weight or per cell number.

    • Compare the levels of protoporphyrin IX in treated versus control samples.

Lipid Peroxidation Assay (TBARS Assay)

This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.

Objective: To assess the extent of membrane damage caused by this compound-induced oxidative stress.

Materials:

  • Plant tissue treated with this compound and exposed to light

  • Trichloroacetic acid (TCA) solution (e.g., 0.1% w/v)

  • Thiobarbituric acid (TBA) solution (e.g., 0.5% w/v in 20% w/v TCA)

  • Spectrophotometer

Procedure:

  • Treatment:

    • Treat plant material with this compound and expose to light for a defined period. Include a dark-treated control and an untreated control.

  • Extraction:

    • Homogenize the plant tissue in the TCA solution.

    • Centrifuge the homogenate to precipitate proteins and remove debris.

  • Reaction:

    • Take an aliquot of the supernatant and mix it with the TBA solution.

    • Heat the mixture in a boiling water bath for a specific time (e.g., 30 minutes) to allow the formation of the pink-colored MDA-TBA adduct.

    • Quickly cool the reaction mixture on ice to stop the reaction.

  • Measurement:

    • Centrifuge the mixture to clarify the solution.

    • Measure the absorbance of the supernatant at 532 nm (for the MDA-TBA adduct) and 600 nm (to correct for non-specific turbidity).

  • Data Analysis:

    • Calculate the concentration of MDA using its molar extinction coefficient (155 mM⁻¹ cm⁻¹) after subtracting the non-specific absorbance at 600 nm.

    • Express the results as nmol of MDA per gram of fresh weight.

Conclusion

The mechanism of action of this compound is well-defined and centers on its potent inhibition of protoporphyrinogen oxidase. This targeted disruption of the tetrapyrrole biosynthesis pathway leads to a cascade of events, culminating in light-dependent oxidative stress and rapid cell death. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the herbicidal properties of this compound and similar compounds, facilitating further research in herbicide development and plant physiology. Understanding these molecular mechanisms is crucial for the development of new, effective, and selective herbicides, as well as for managing the evolution of herbicide resistance in weed populations.

References

LS 82-556: A Technical Guide to its Peroxidizing Herbicidal Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LS 82-556 is a potent, light and oxygen-dependent herbicide belonging to the pyridine carboxamide chemical class. Its herbicidal activity is characterized by rapid bleaching, wilting, and desiccation of treated foliage. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its role as a peroxidizing herbicide, with detailed experimental protocols and quantitative data to support further research and development.

Mechanism of Action

The primary mode of action of this compound is the inhibition of the enzyme protoporphyrinogen oxidase (Protox, PPOX), a key enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the synthesis of both chlorophylls and hemes.

Protox catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of this enzyme by this compound leads to the accumulation of its substrate, protoporphyrinogen IX, in the plastids. This excess protoporphyrinogen IX is then thought to leak into the cytoplasm where it is rapidly oxidized to protoporphyrin IX by non-enzymatic or other enzymatic processes.

Protoporphyrin IX is a powerful photosensitizer. In the presence of light and molecular oxygen, it generates highly reactive singlet oxygen (¹O₂), a reactive oxygen species (ROS). This singlet oxygen then initiates a cascade of lipid peroxidation reactions within the cell membranes. The resulting membrane disruption leads to loss of cellular integrity, electrolyte leakage, and ultimately, cell death, manifesting as the visible symptoms of herbicidal action.

Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound.

LS82556_Pathway cluster_Plastid Plastid cluster_Cytoplasm Cytoplasm Protoporphyrinogen_IX Protoporphyrinogen IX Protox Protoporphyrinogen Oxidase (Protox) Protoporphyrinogen_IX->Protox Protoporphyrinogen_IX_cyto Protoporphyrinogen IX (Accumulation & Leakage) Protoporphyrinogen_IX->Protoporphyrinogen_IX_cyto Leakage Protoporphyrin_IX_plastid Protoporphyrin IX Protox->Protoporphyrin_IX_plastid Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX_plastid->Chlorophyll_Heme Protoporphyrin_IX_cyto Protoporphyrin IX (Photosensitizer) Protoporphyrinogen_IX_cyto->Protoporphyrin_IX_cyto Oxidation ROS Reactive Oxygen Species (¹O₂) Protoporphyrin_IX_cyto->ROS Light, O₂ Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Cell_Death Cell Death (Bleaching, Necrosis) Lipid_Peroxidation->Cell_Death LS82556 This compound LS82556->Protox

Caption: Signaling pathway of this compound induced phytotoxicity.

Quantitative Data

The inhibitory potential of this compound on Protox has been quantified, demonstrating its high efficacy. The following table summarizes the available quantitative data for this compound and related peroxidizing herbicides.

HerbicideOrganismEnzyme SourceIC50 (nM)Reference
This compound Maize (Zea mays)Etioplasts4[1]
This compound Maize (Zea mays)Mitochondria6[1]
This compound Yeast (Saccharomyces cerevisiae)Mitochondria23[1]
This compound MouseLiver Mitochondria30[1]
OxadiazonMaize (Zea mays)Etioplasts25[1]
M&B 39279Maize (Zea mays)Etioplasts1[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the activity of this compound.

Protoporphyrinogen Oxidase (Protox) Inhibition Assay

This assay measures the enzymatic activity of Protox in the presence and absence of inhibitors.

Experimental Workflow:

Protox_Assay_Workflow A 1. Enzyme Preparation (e.g., isolated etioplasts, mitochondria) D 4. Incubation - Add enzyme to assay mixture - Add this compound (or solvent control) - Pre-incubate A->D B 2. Substrate Preparation (Protoporphyrinogen IX from Protoporphyrin IX) E 5. Reaction Initiation - Add Protoporphyrinogen IX B->E C 3. Assay Mixture Preparation (Buffer, DTT, EDTA, Tween 80) C->D D->E F 6. Fluorescence Measurement (Monitor increase in Protoporphyrin IX fluorescence) E->F G 7. Data Analysis - Calculate reaction rates - Determine % inhibition and IC50 F->G

Caption: General workflow for the Protox inhibition assay.

Detailed Methodology:

  • Enzyme Preparation:

    • Isolate etioplasts or mitochondria from plant tissue (e.g., 7-day-old dark-grown maize shoots) using differential centrifugation as described by Matringe et al. (1989).

    • Resuspend the final pellet in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM dithiothreitol (DTT)).

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Substrate Preparation:

    • Prepare protoporphyrinogen IX by the reduction of protoporphyrin IX with a 3% sodium amalgam in the dark, under a nitrogen atmosphere.

    • Neutralize the resulting solution with Tris base.

  • Assay Procedure:

    • Prepare an assay mixture containing 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT, and 0.05% (v/v) Tween 80.

    • Add the enzyme preparation (e.g., 50 µg of protein) to the assay mixture.

    • Add various concentrations of this compound (dissolved in a suitable solvent like DMSO; ensure final solvent concentration does not exceed 1%) or the solvent alone for the control.

    • Pre-incubate the mixture for 5 minutes at 30°C.

    • Initiate the reaction by adding protoporphyrinogen IX (final concentration of approximately 5 µM).

    • Immediately monitor the increase in fluorescence due to the formation of protoporphyrin IX using a spectrofluorometer (excitation at 405 nm, emission at 633 nm).

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the fluorescence increase over time.

    • Express the activity in the presence of this compound as a percentage of the control activity.

    • Determine the IC50 value (the concentration of this compound required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Accumulation of Protoporphyrin IX

This protocol describes the measurement of protoporphyrin IX accumulation in plant tissues treated with this compound.

Experimental Workflow:

ProtoIX_Accumulation_Workflow A 1. Plant Material Treatment (e.g., leaf discs, cell cultures) B 2. Incubation - Treat with this compound (or solvent control) - Incubate in the dark A->B C 3. Porphyrin Extraction - Homogenize tissue in acetone/ammonia B->C D 4. Phase Separation - Add hexane and water - Separate aqueous and organic phases C->D E 5. Quantification - Measure fluorescence of the aqueous phase (Excitation ~400 nm, Emission ~630 nm) D->E F 6. Data Analysis - Quantify Protoporphyrin IX using a standard curve - Express as nmol/g fresh weight E->F

Caption: Workflow for measuring Protoporphyrin IX accumulation.

Detailed Methodology:

  • Plant Material and Treatment:

    • Use plant material such as leaf discs (e.g., from 7-day-old cucumber cotyledons) or cell suspension cultures.

    • Float leaf discs on a solution containing various concentrations of this compound or the solvent control in a suitable buffer (e.g., 10 mM phosphate buffer, pH 6.5, with 1% (w/v) sucrose and 0.1% (v/v) Tween 20).

    • Incubate the samples in the dark for a specified period (e.g., 12-20 hours) to allow for the accumulation of protoporphyrin IX without photooxidation.

  • Extraction of Porphyrins:

    • Homogenize the plant tissue in a mixture of acetone and 0.1 M NH₄OH (9:1, v/v).

    • Centrifuge the homogenate to pellet the cell debris.

  • Quantification:

    • Transfer the supernatant to a new tube and add hexane to remove chlorophyll.

    • After vigorous mixing and centrifugation, the upper hexane phase is discarded.

    • Measure the fluorescence of the lower aqueous phase using a spectrofluorometer. The excitation and emission maxima for protoporphyrin IX are approximately 400 nm and 630 nm, respectively.

    • Quantify the amount of protoporphyrin IX by comparison to a standard curve prepared with authentic protoporphyrin IX.

  • Data Analysis:

    • Express the amount of accumulated protoporphyrin IX per unit of tissue weight (e.g., nmol/g fresh weight).

Conclusion

This compound is a highly effective peroxidizing herbicide that targets the enzyme protoporphyrinogen oxidase. Its mode of action, involving the light-dependent accumulation of the photosensitizer protoporphyrin IX, leads to rapid and extensive cellular damage. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers in the fields of herbicide development, plant physiology, and drug discovery to further investigate the properties and potential applications of this and other Protox-inhibiting compounds.

References

An In-depth Technical Guide to the Inhibition of Protoporphyrinogen Oxidase by LS 82-556

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LS 82-556 is a potent, light and oxygen-dependent herbicidal compound that targets the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[1][2] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules such as chlorophyll and heme. By inhibiting PPO, this compound disrupts this pathway, leading to the accumulation of the substrate protoporphyrinogen IX. This intermediate is then rapidly oxidized to protoporphyrin IX, a potent photosensitizer. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species, causing rapid lipid peroxidation, membrane damage, and ultimately, cell death in susceptible plants. This technical guide provides a comprehensive overview of the inhibition of protoporphyrinogen oxidase by this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for studying its effects.

Mechanism of Action

The primary mode of action of this compound is the competitive inhibition of protoporphyrinogen oxidase.[2] PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, the final common intermediate in the biosynthesis of both chlorophylls and hemes. Inhibition of PPO by this compound leads to a build-up of protoporphyrinogen IX within the cell. This accumulated substrate is then thought to leak from its site of synthesis in the plastids and mitochondria into the cytoplasm, where it is autooxidized to protoporphyrin IX. Protoporphyrin IX is a highly effective photosensitizing molecule. When exposed to light, it absorbs energy and transfers it to molecular oxygen, generating singlet oxygen and other reactive oxygen species. These highly destructive molecules initiate a cascade of lipid peroxidation, leading to the degradation of cellular membranes and a loss of cellular integrity, which manifests as bleaching, wilting, and desiccation of the plant tissues.[2]

Signaling Pathway of PPO Inhibition by this compound

PPO_Inhibition_Pathway cluster_pathway Tetrapyrrole Biosynthesis Pathway cluster_inhibition Site of Action cluster_downstream Downstream Effects Glutamate Glutamate 5-Aminolevulinic_Acid 5-Aminolevulinic_Acid Glutamate->5-Aminolevulinic_Acid Porphobilinogen Porphobilinogen 5-Aminolevulinic_Acid->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen_III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen_IX Coproporphyrinogen_III->Protoporphyrinogen_IX Coproporphyrinogen Oxidase PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Accumulated_Proto_IX Accumulated Protoporphyrin IX (Photosensitizer) Protoporphyrinogen_IX->Accumulated_Proto_IX Non-enzymatic Oxidation Protoporphyrin_IX Protoporphyrin_IX PPO->Protoporphyrin_IX Protoporphyrin_IX->Accumulated_Proto_IX LS_82_556 This compound LS_82_556->PPO Inhibition Light_O2 Light + O2 ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death Accumulated_Proto_IXLight_O2 Accumulated_Proto_IXLight_O2

Caption: Signaling pathway of protoporphyrinogen oxidase inhibition by this compound.

Quantitative Data on PPO Inhibition

Table 1: IC50 Values for Various PPO-Inhibiting Herbicides

HerbicideEnzyme SourceIC50 (nM)Reference
Acifluorfen-methylCorn etioplast4Matringe et al., 1989, Biochem. J.
OxadiazonCorn etioplast20Matringe et al., 1989, Biochem. J.
FomesafenCorn etioplast6Matringe et al., 1989, Biochem. J.
FlumioxazinRat Liver Mitochondria1.1Yoshino et al., 1993, J. Pestic. Sci.

Note: The data for this compound is not available in the reviewed literature. The provided data for other PPO inhibitors is for illustrative purposes.

Experimental Protocols

The following is a generalized protocol for the in vitro assay of protoporphyrinogen oxidase inhibition, based on methods commonly cited in the literature for studying PPO-inhibiting herbicides.

1. Preparation of Enzyme Source (e.g., Etiolated Plant Plastids)

  • Plant Material: Germinate seeds (e.g., corn, barley) in the dark for 7-10 days to obtain etiolated seedlings.

  • Homogenization: Harvest the etiolated shoots and homogenize them in a chilled grinding buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.5 M sucrose, 1 mM EDTA, 1 mM MgCl2, and 0.1% BSA).

  • Filtration and Centrifugation: Filter the homogenate through layers of cheesecloth and centrifuge at a low speed (e.g., 1,000 x g for 10 min) to pellet debris.

  • Plastid Isolation: Centrifuge the supernatant at a higher speed (e.g., 12,000 x g for 20 min) to pellet the plastids.

  • Washing and Resuspension: Wash the plastid pellet with the grinding buffer and resuspend it in a suitable assay buffer.

  • Protein Quantification: Determine the protein concentration of the plastid suspension using a standard method (e.g., Bradford assay).

2. Protoporphyrinogen IX (Substrate) Preparation

  • Reduction of Protoporphyrin IX: Protoporphyrinogen IX is unstable and must be freshly prepared by the chemical reduction of protoporphyrin IX using sodium amalgam under an inert atmosphere (e.g., argon or nitrogen).

  • Purification: The resulting protoporphyrinogen IX can be purified to remove any remaining protoporphyrin IX.

3. PPO Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM HEPES-KOH pH 7.5, 1 mM DTT, 5 mM EDTA), the enzyme preparation (plastids), and varying concentrations of the inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Pre-incubation: Pre-incubate the reaction mixture with the inhibitor for a short period (e.g., 5-10 minutes) at the assay temperature (e.g., 30°C).

  • Initiation of Reaction: Start the enzymatic reaction by adding the freshly prepared protoporphyrinogen IX substrate.

  • Measurement of Protoporphyrin IX Formation: The activity of PPO is determined by measuring the rate of formation of protoporphyrin IX. This can be done spectrophotometrically or spectrofluorometrically. Protoporphyrin IX has a characteristic fluorescence emission maximum at approximately 632 nm when excited at around 405 nm.

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. The IC50 value can be determined by fitting the data to a suitable dose-response curve.

Experimental Workflow

PPO_Assay_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Plant_Material Etiolated Plant Material Homogenization Homogenization in Chilled Buffer Plant_Material->Homogenization Filtration Filtration & Centrifugation Homogenization->Filtration Plastid_Isolation Plastid Isolation Filtration->Plastid_Isolation Protein_Quant Protein Quantification Plastid_Isolation->Protein_Quant Reaction_Setup Set up Reaction Mixture: Buffer + Enzyme + this compound Protein_Quant->Reaction_Setup Substrate_Prep Protoporphyrinogen IX (Substrate) Preparation Reaction_Start Initiate with Substrate Substrate_Prep->Reaction_Start Pre_incubation Pre-incubate Reaction_Setup->Pre_incubation Pre_incubation->Reaction_Start Measurement Measure Protoporphyrin IX Formation (Fluorescence) Reaction_Start->Measurement Data_Plot Plot Reaction Rate vs. [this compound] Measurement->Data_Plot IC50_Calc Calculate IC50 Value Data_Plot->IC50_Calc

Caption: General experimental workflow for determining PPO inhibition by this compound.

Conclusion

This compound is a potent inhibitor of protoporphyrinogen oxidase, a key enzyme in the biosynthesis of chlorophyll and heme. Its herbicidal activity stems from the light-dependent accumulation of the photosensitizer protoporphyrin IX, which leads to rapid cellular damage. While the specific inhibitory constants for this compound are not widely reported, its mechanism of action is well-understood and consistent with that of other peroxidizing herbicides. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other PPO inhibitors, which are crucial for the development of new herbicides and for understanding the fundamental processes of tetrapyrrole biosynthesis. Further research to quantify the inhibitory potency of this compound on PPO from various species would be of significant value to the scientific community.

References

The Role of LS 82-556 in Inducing Photodynamic Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LS 82-556 is a potent inhibitor of the enzyme protoporphyrinogen oxidase (Protox), a critical component in the heme biosynthesis pathway. By blocking this enzyme, this compound induces the accumulation of protoporphyrinogen IX, which is subsequently oxidized to protoporphyrin IX (Proto IX)—a highly effective photosensitizer. Upon exposure to light, Proto IX generates reactive oxygen species (ROS), primarily singlet oxygen, leading to significant oxidative stress, cellular damage, and eventual cell death. This "indirect" photodynamic mechanism, where the therapeutic agent induces the buildup of an endogenous photosensitizer, presents a unique avenue for photodynamic therapy (PDT) research and development. This guide provides an in-depth overview of the core mechanisms, quantitative data, experimental considerations, and key signaling pathways associated with this compound-induced photodynamic stress.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of protoporphyrinogen oxidase.[1] This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a crucial step in the synthesis of heme and chlorophyll.[1][2] Inhibition of Protox by this compound leads to a bottleneck in this pathway, causing the accumulation of its substrate, protoporphyrinogen IX.[3] This accumulated protoporphyrinogen IX is then auto-oxidized to protoporphyrin IX, a potent photosensitizer.[1][3]

The photodynamic process is initiated when the accumulated protoporphyrin IX absorbs light energy, transitioning to an excited triplet state. This excited molecule can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[4] Singlet oxygen is a powerful oxidizing agent that can react with a wide array of biomolecules, including lipids, proteins, and nucleic acids, leading to cellular damage and death.[5] This light-dependent cytotoxicity is the hallmark of photodynamic stress.

Quantitative Data

The following tables summarize key quantitative parameters related to the photodynamic effects induced by Protox inhibition and the resulting accumulation of protoporphyrin IX.

Table 1: Protoporphyrin IX Accumulation Induced by this compound

ParameterValueCell TypeReference
This compound Concentration100 µMNon-chlorophyllous soybean cells[6]
Protoporphyrin IX Accumulation23 nmol/g dry weightNon-chlorophyllous soybean cells[6]

Table 2: Photophysical Properties of Protoporphyrin IX

ParameterValueConditionsReference
Singlet Oxygen Quantum Yield (ΦΔ)0.53 - 0.87Varies with solvent and aggregation state[7]

Experimental Protocols

The following are representative protocols for investigating the photodynamic effects of this compound. These should be optimized for specific cell lines and experimental conditions.

In Vitro Induction of Photodynamic Stress

Objective: To induce and assess photodynamic cytotoxicity in a mammalian cell line using this compound.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • This compound (stock solution in a suitable solvent like DMSO)

  • Light source with appropriate wavelength for Proto IX excitation (e.g., broadband visible light source, or a laser/LED with emission around 405 nm or in the 630-635 nm Q-band region)

  • 96-well plates for cell culture and viability assays

  • Reagents for cell viability assessment (e.g., MTT, WST-1, or Calcein-AM/Propidium Iodide)[8]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.

  • This compound Incubation: Treat the cells with varying concentrations of this compound (a starting range could be 1-100 µM). Include a vehicle control (DMSO). Incubate for a period sufficient to allow for Proto IX accumulation (e.g., 4-24 hours). All incubation steps with this compound should be performed in the dark to prevent premature phototoxicity.

  • Irradiation: Following incubation, wash the cells with PBS to remove excess this compound. Add fresh, phenol red-free medium. Expose the cells to a specific dose of light. A dark control (cells treated with this compound but not irradiated) and a light-only control (cells not treated with this compound but irradiated) should be included.

  • Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.

  • Cell Viability Assessment: Determine cell viability using a standard assay such as the MTT or WST-1 assay. Read the absorbance at the appropriate wavelength using a microplate reader.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To detect the generation of ROS in cells treated with this compound and light.

Materials:

  • Cells treated as described in Protocol 3.1

  • ROS-sensitive fluorescent probe (e.g., CellROX® Deep Red, DCFDA)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Probe Loading: Following this compound incubation and just before irradiation, load the cells with the ROS-sensitive probe according to the manufacturer's instructions.

  • Irradiation: Irradiate the cells as described previously.

  • Detection: Immediately after irradiation, measure the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in fluorescence intensity in the cells treated with this compound and light, compared to controls, indicates ROS production.

Quantification of Protoporphyrin IX Accumulation

Objective: To measure the intracellular accumulation of Proto IX following treatment with this compound.

Materials:

  • Cells treated with this compound in the dark

  • Cell lysis buffer

  • Solvent for porphyrin extraction (e.g., acidified methanol)

  • Spectrofluorometer

Procedure:

  • Cell Lysis and Extraction: After incubation with this compound, wash the cells with PBS and lyse them. Extract the porphyrins from the cell lysate using an appropriate solvent system.

  • Fluorometric Quantification: Measure the fluorescence of the extract using a spectrofluorometer with an excitation wavelength of approximately 405 nm and an emission scan from 600 to 700 nm. The characteristic emission peak of Proto IX is around 635 nm.[9]

  • Standard Curve: Generate a standard curve using known concentrations of Proto IX to quantify the amount in the cell extracts.

Signaling Pathways in this compound-Induced Photodynamic Stress

The photodynamic stress initiated by this compound and light can trigger multiple cell death pathways, primarily apoptosis and necrosis. The specific pathway activated often depends on the intensity of the photodynamic insult and the cellular context.

Apoptosis Induction

At lower levels of photodynamic stress, apoptosis is often the predominant mode of cell death. The generated ROS can lead to mitochondrial damage, resulting in the release of cytochrome c and the activation of the intrinsic apoptotic pathway.

G Apoptosis Signaling Pathway LS82_556 This compound Protox Protoporphyrinogen Oxidase (Protox) LS82_556->Protox inhibition ProtoIX Protoporphyrin IX Accumulation Protox->ProtoIX leads to ROS Reactive Oxygen Species (ROS) ProtoIX->ROS Light Light Light->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via ROS-mediated mitochondrial damage.

Necrosis Induction

Higher levels of photodynamic stress can cause overwhelming cellular damage, leading to necrosis. This often involves the rapid depletion of ATP and the loss of membrane integrity. The ROS/JNK signaling pathway has been implicated in protoporphyrin IX-induced necrosis.

G Necrosis Signaling Pathway LS82_556 This compound Protox Protoporphyrinogen Oxidase (Protox) LS82_556->Protox inhibition ProtoIX Protoporphyrin IX Accumulation Protox->ProtoIX leads to ROS High Levels of Reactive Oxygen Species (ROS) ProtoIX->ROS Light Light Light->ROS JNK JNK Activation ROS->JNK Membrane_damage Membrane Damage ROS->Membrane_damage mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening JNK->mPTP ATP_depletion ATP Depletion mPTP->ATP_depletion Necrosis Necrosis ATP_depletion->Necrosis Membrane_damage->Necrosis

Caption: High photodynamic stress from this compound can induce necrosis.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the photodynamic effects of this compound in vitro.

G Experimental Workflow start Start cell_culture Cell Culture start->cell_culture treatment Treat with this compound (in dark) cell_culture->treatment incubation Incubate for Proto IX Accumulation treatment->incubation irradiation Irradiate with Light incubation->irradiation post_incubation Post-Irradiation Incubation irradiation->post_incubation analysis Analysis post_incubation->analysis viability Cell Viability Assay analysis->viability ros ROS Detection analysis->ros apoptosis Apoptosis/Necrosis Assay analysis->apoptosis end End viability->end ros->end apoptosis->end

Caption: A typical workflow for in vitro studies of this compound.

Conclusion and Future Directions

This compound represents a valuable tool for inducing photodynamic stress through the endogenous accumulation of protoporphyrin IX. Its potent inhibition of protoporphyrinogen oxidase provides a clear and targetable mechanism of action. While much of the initial research on this compound has been in the context of herbicide development, the principles of its action are directly applicable to the field of photodynamic therapy.

For drug development professionals, the concept of using Protox inhibitors to generate a photosensitizer in situ offers several potential advantages, including improved tumor selectivity, as the heme synthesis pathway is often upregulated in cancer cells. Future research should focus on several key areas:

  • Mammalian Cell Studies: Detailed investigations into the efficacy and selectivity of this compound and other Protox inhibitors in a variety of cancer cell lines are needed.

  • Quantitative Modeling: Development of models to predict protoporphyrin IX accumulation based on this compound dosage and cell type would aid in optimizing treatment protocols.

  • In Vivo Studies: Preclinical animal studies are necessary to evaluate the therapeutic window and potential systemic toxicity of Protox inhibitor-based photodynamic therapy.

  • Combination Therapies: Exploring the synergistic effects of this compound-induced photodynamic stress with other anticancer agents could lead to more effective treatment regimens.

By leveraging the foundational knowledge of this compound's mechanism, the field of photodynamic therapy can continue to explore innovative strategies for the treatment of cancer and other diseases.

References

The Impact of LS 82-556 on Plant Cellular Membranes: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LS 82-556 is a potent, light and oxygen-dependent herbicide that induces significant structural and functional damage to plant cellular membranes. Its primary mechanism of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key component in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrin IX (Proto IX), a powerful photosensitizer. In the presence of light, Proto IX generates reactive oxygen species (ROS), which initiate a cascade of oxidative stress, primarily manifesting as lipid peroxidation. This process degrades cellular membranes, leading to loss of integrity, electrolyte leakage, and ultimately, cell death. This technical guide provides a comprehensive overview of the core effects of this compound on plant cellular membranes, including its mechanism of action, quantitative effects on membrane damage, and detailed experimental protocols for relevant assays.

Introduction

The integrity of cellular membranes is paramount for the normal physiological functioning and survival of plant cells. These membranes, composed of a lipid bilayer embedded with proteins, regulate the passage of ions and molecules, maintain electrochemical gradients, and serve as a platform for various enzymatic reactions. Disruption of membrane structure and function can have catastrophic consequences for the cell.

This compound is a peroxidizing herbicide that has been shown to exert its phytotoxic effects primarily through the disruption of cellular membranes[1][2]. Understanding the precise mechanisms by which this compound compromises membrane integrity is crucial for the development of new herbicidal compounds and for a deeper understanding of oxidative stress in plants.

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase and Subsequent Oxidative Stress

The primary molecular target of this compound is protoporphyrinogen oxidase (PPO), a flavoprotein located in the plastid envelope and mitochondria that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX[1]. This compound is a potent inhibitor of plant PPO[1].

The inhibition of PPO by this compound leads to the accumulation of its substrate, protoporphyrinogen IX. This excess protoporphyrinogen IX is exported from the plastids into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX (Proto IX) by non-enzymatic or other enzymatic processes.

Proto IX is a highly effective photosensitizer. In the presence of light and molecular oxygen, it transitions to an excited triplet state. This excited Proto IX can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS). This process is central to the herbicidal activity of this compound.

The generated singlet oxygen and other ROS initiate a chain reaction of lipid peroxidation within the cellular membranes. Polyunsaturated fatty acids, which are abundant in plant membranes, are particularly susceptible to attack by ROS. This leads to the formation of lipid hydroperoxides, which are unstable and decompose to form a variety of cytotoxic products, including malondialdehyde (MDA). This cascade of lipid peroxidation results in severe damage to the structure and function of the plasma membrane, tonoplast, and other organellar membranes.

Signaling Pathway of this compound Action

LS_82_556_Signaling_Pathway LS82556 This compound PPO Protoporphyrinogen Oxidase (PPO) LS82556->PPO Inhibition ProtogenIX Protoporphyrinogen IX ProtoIX Protoporphyrin IX (Proto IX) ProtogenIX->ProtoIX Accumulation & Oxidation ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) ProtoIX->ROS Photosensitization Light Light Light->ProtoIX Oxygen O₂ Oxygen->ProtoIX Membranes Cellular Membranes (Lipid Bilayer) ROS->Membranes Attacks LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation MembraneDamage Membrane Damage (Loss of Integrity, Electrolyte Leakage) LipidPeroxidation->MembraneDamage CellDeath Cell Death MembraneDamage->CellDeath Experimental_Workflow PlantTreatment Plant Treatment (with varying this compound conc.) TissueSampling Tissue Sampling (e.g., Leaf Discs) PlantTreatment->TissueSampling PPOAssay PPO Inhibition Assay (In Vitro) TissueSampling->PPOAssay MembraneDamageAssays Membrane Damage Assays (In Vivo) TissueSampling->MembraneDamageAssays DataAnalysis Data Analysis and Interpretation PPOAssay->DataAnalysis ElectrolyteLeakage Electrolyte Leakage Assay MembraneDamageAssays->ElectrolyteLeakage MDAAssay Lipid Peroxidation (MDA) Assay MembraneDamageAssays->MDAAssay ElectrolyteLeakage->DataAnalysis MDAAssay->DataAnalysis

References

An In-depth Technical Guide to the Discovery and History of the Experimental Herbicide LS 82-556

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of the experimental herbicide LS 82-556. Developed by Rhône-Poulenc Agrochimie in the mid-1980s, this compound is a potent, light and oxygen-dependent herbicide belonging to the pyridine derivative class of compounds. Its herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen oxidase (Protox), a key enzyme in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of the photosensitizer protoporphyrin IX, which, upon illumination, generates reactive oxygen species that cause rapid lipid peroxidation and membrane damage, ultimately resulting in plant death. This document details the available information on its discovery, summarizes its herbicidal efficacy, provides detailed experimental protocols for its study, and illustrates its mechanism of action through signaling pathway diagrams.

Discovery and History

Patent documents from this era, such as EP0145956A1 filed by Rhône-Poulenc, describe novel benzylcarbamoylpyridine derivatives with herbicidal properties.[1] These patents laid the groundwork for the chemical class to which this compound belongs. The "LS" designation was likely an internal research code used by the company.

This compound was primarily used as a research tool to understand the mode of action of Protox-inhibiting herbicides. It does not appear to have been commercially developed or registered for widespread agricultural use.

Chemical and Physical Properties

PropertyValue
IUPAC Name (S)-N-(1-phenylethyl)-2,6-dimethyl-5-propanoylpyridine-3-carboxamide
Chemical Formula C20H24N2O2
Molecular Weight 340.42 g/mol
Class Pyridine derivative
Appearance Not publicly documented
Solubility Not publicly documented

Mechanism of Action

This compound is a potent inhibitor of the enzyme protoporphyrinogen oxidase (Protox, EC 1.3.3.4). Protox is the last common enzyme in the biosynthesis of both chlorophylls and hemes, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX.[2]

The inhibition of Protox by this compound leads to the accumulation of its substrate, protoporphyrinogen IX, within the plastids. This excess protoporphyrinogen IX is then thought to leak into the cytoplasm where it is rapidly oxidized to protoporphyrin IX by non-enzymatic or other enzymatic processes.[3]

Protoporphyrin IX is a powerful photosensitizer. In the presence of light and molecular oxygen, it generates singlet oxygen and other reactive oxygen species (ROS).[3] These ROS cause rapid peroxidation of membrane lipids, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[4] This manifests as the characteristic symptoms of Protox-inhibiting herbicides: bleaching, wilting, and desiccation of the treated plant tissues.[4]

Signaling Pathway of this compound Action

LS82556_Pathway cluster_plastid Plastid cluster_cytoplasm Cytoplasm ALA δ-Aminolevulinic Acid ProtogenIX_plastid Protoporphyrinogen IX ALA->ProtogenIX_plastid Porphyrin Biosynthesis Pathway ProtoIX_plastid Protoporphyrin IX ProtogenIX_plastid->ProtoIX_plastid Protoporphyrinogen Oxidase (Protox) ProtogenIX_cyto Protoporphyrinogen IX ProtogenIX_plastid->ProtogenIX_cyto Accumulation & Leakage Chlorophyll Chlorophylls ProtoIX_plastid->Chlorophyll Heme_plastid Heme ProtoIX_plastid->Heme_plastid ProtoIX_cyto Protoporphyrin IX ProtogenIX_cyto->ProtoIX_cyto Oxidation ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) ProtoIX_cyto->ROS Photosensitization MembraneDamage Lipid Peroxidation & Membrane Damage ROS->MembraneDamage LS82556 This compound LS82556->ProtoIX_plastid Inhibits Light Light CellDeath Cell Death (Bleaching, Desiccation) MembraneDamage->CellDeath

Caption: Mechanism of action of this compound.

Quantitative Data

The following table summarizes the available quantitative data on the inhibitory activity of this compound.

ParameterOrganism/Enzyme SourceValueReference
I50 (Protox Inhibition) Maize (Zea mays) etioplasts1.3 nM[5]
I50 (Protox Inhibition) Yeast (Saccharomyces cerevisiae) mitochondria14 nM[5]
I50 (Protox Inhibition) Mouse liver mitochondria15 nM[5]
Herbicidal Effect (Electrolyte Leakage) Cucumber (Cucumis sativus) cotyledonsSignificant leakage at 1 µM[4]
Herbicidal Effect (Ethane Production) Cucumber (Cucumis sativus) cotyledonsIncreased ethane production at 1 µM[4]

Experimental Protocols

Synthesis of this compound

While the specific synthesis protocol for this compound is detailed in proprietary company documents and likely within patent EP0145956A1, a general synthetic route for related pyridine derivatives can be inferred from the chemical literature. The synthesis of 3-(N-methylbenzylcarbamoyl)-5-propionyl-2,6-lutidine would likely involve the following key steps:

  • Formation of the 2,6-lutidine-3-carboxylic acid backbone.

  • Introduction of the propionyl group at the 5-position. This could be achieved through a Friedel-Crafts acylation or a related reaction.

  • Activation of the carboxylic acid group. The carboxylic acid at the 3-position would be converted to a more reactive derivative, such as an acid chloride or an activated ester.

  • Amide bond formation. The activated carboxylic acid would then be reacted with (S)-1-phenylethanamine to form the final amide product, this compound.

Protoporphyrinogen Oxidase (Protox) Inhibition Assay

This protocol is based on the methods described by Matringe et al. (1989).[5]

Objective: To determine the in vitro inhibitory activity of this compound on Protox from various sources.

Materials:

  • Isolated mitochondria (from etiolated maize shoots, yeast, or mouse liver)

  • Protoporphyrinogen IX (substrate)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 1 mM EDTA and 0.1% Tween 20)

  • Fluorometer

Procedure:

  • Prepare mitochondrial suspensions in the assay buffer.

  • In a fluorometer cuvette, combine the assay buffer, mitochondrial suspension, and varying concentrations of this compound.

  • Initiate the reaction by adding protoporphyrinogen IX.

  • Monitor the increase in fluorescence at an emission wavelength of approximately 630 nm (with excitation at around 405 nm) over time. This corresponds to the formation of protoporphyrin IX.

  • Calculate the initial reaction rates for each concentration of this compound.

  • Determine the I50 value, which is the concentration of this compound required to inhibit 50% of the Protox activity.

Experimental Workflow for Protox Inhibition Assay

Protox_Assay_Workflow start Start prep_mito Prepare Mitochondrial Suspensions start->prep_mito setup_assay Set up Assay Cuvettes: - Assay Buffer - Mitochondria - this compound (various conc.) prep_mito->setup_assay add_substrate Add Protoporphyrinogen IX to Initiate Reaction setup_assay->add_substrate measure_fluorescence Monitor Fluorescence Increase (λem ≈ 630 nm) add_substrate->measure_fluorescence calc_rates Calculate Initial Reaction Rates measure_fluorescence->calc_rates det_ic50 Determine I50 Value calc_rates->det_ic50 end End det_ic50->end

Caption: Workflow for Protox inhibition assay.

Herbicidal Activity Assessment (Electrolyte Leakage Assay)

This protocol is based on the methods described by Matringe and Scalla (1986).[4]

Objective: To assess the herbicidal damage to plant tissues by measuring the leakage of electrolytes from cells.

Materials:

  • Plant material (e.g., cucumber cotyledon discs)

  • This compound solutions of varying concentrations

  • Incubation buffer (e.g., phosphate buffer)

  • Conductivity meter

  • Growth chamber with controlled light and temperature

Procedure:

  • Excise uniform discs from the plant material.

  • Float the discs in the this compound solutions or a control solution in petri dishes.

  • Incubate the dishes in the dark for a period (e.g., 12-24 hours) to allow for herbicide uptake and protoporphyrin IX accumulation.

  • Transfer the dishes to a light source in the growth chamber.

  • At various time points, measure the conductivity of the incubation solution. An increase in conductivity indicates leakage of electrolytes from damaged cells.

  • After the final time point, boil the tissues to cause complete electrolyte leakage and measure the maximum conductivity.

  • Express the electrolyte leakage as a percentage of the total electrolytes.

Experimental Workflow for Electrolyte Leakage Assay

Electrolyte_Leakage_Workflow start Start excise_discs Excise Plant Tissue Discs start->excise_discs incubate_dark Incubate Discs in This compound Solutions (Dark) excise_discs->incubate_dark expose_light Expose to Light incubate_dark->expose_light measure_conductivity Measure Conductivity of Solution at Time Intervals expose_light->measure_conductivity measure_conductivity->measure_conductivity Repeat boil_tissues Boil Tissues to Release Total Electrolytes measure_conductivity->boil_tissues measure_max_conductivity Measure Maximum Conductivity boil_tissues->measure_max_conductivity calculate_leakage Calculate Electrolyte Leakage (%) measure_max_conductivity->calculate_leakage end End calculate_leakage->end

Caption: Workflow for electrolyte leakage assay.

Conclusion

This compound stands as a significant experimental herbicide in the history of weed science. Its discovery and subsequent characterization by Rhône-Poulenc and academic researchers were instrumental in solidifying the understanding of protoporphyrinogen oxidase as a key herbicidal target. While it did not proceed to commercialization, the in-depth studies on its mode of action have provided a valuable framework for the development of other successful Protox-inhibiting herbicides. The data and protocols presented in this guide offer a comprehensive resource for researchers interested in this class of herbicides and the fundamental mechanisms of herbicidal action.

References

The Impact of LS 82-556 on Tetrapyrrole Accumulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LS 82-556 is a potent pyridine derivative herbicide that induces the accumulation of tetrapyrroles, specifically protoporphyrin IX, by inhibiting the enzyme protoporphyrinogen oxidase (Protox). This inhibition disrupts the heme and chlorophyll biosynthesis pathways, leading to the buildup of the photodynamic protoporphyrin IX. In the presence of light and oxygen, this accumulation results in rapid cell membrane disruption and eventual cell death. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for studying its effects, and a summary of its quantitative impact on tetrapyrrole accumulation.

Introduction

Tetrapyrroles are a class of essential biological pigments that include hemes, chlorophylls, and bilins. The biosynthesis of these molecules is a highly regulated and complex process. Disruption of this pathway can lead to the accumulation of intermediate compounds, some of which can be phototoxic. This compound, a peroxidizing herbicide, exploits this vulnerability by specifically targeting and inhibiting protoporphyrinogen oxidase (Protox), a key enzyme in the tetrapyrrole biosynthesis pathway. This guide delves into the core aspects of this compound's interaction with this pathway and its consequences.

Mechanism of Action

This compound acts as a potent inhibitor of protoporphyrinogen oxidase (Protox), the enzyme responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX.[1] This inhibition is a critical step in the biosynthesis of both heme and chlorophyll. The blockage of Protox by this compound leads to the accumulation of its substrate, protoporphyrinogen IX. This accumulated protoporphyrinogen IX is then thought to be auto-oxidized to protoporphyrin IX, a potent photosensitizer.

In the presence of light, protoporphyrin IX absorbs energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen. This singlet oxygen then causes lipid peroxidation and the destruction of cellular membranes, leading to rapid cellular leakage and death. This light-dependent herbicidal activity is a hallmark of Protox-inhibiting herbicides like this compound.

Signaling Pathway Diagram

LS_82_556_Pathway cluster_pathway Tetrapyrrole Biosynthesis Pathway cluster_inhibition Mechanism of this compound Glutamate Glutamate ALA ALA Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen_III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen_IX Coproporphyrinogen_III->Protoporphyrinogen_IX Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX Protox Accumulated_Proto_IX Accumulated Protoporphyrin IX Protoporphyrinogen_IX->Accumulated_Proto_IX Auto-oxidation Heme Heme Protoporphyrin_IX->Heme Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll LS_82_556 LS_82_556 Protox Protox LS_82_556->Protox Inhibits Singlet_Oxygen Singlet_Oxygen Accumulated_Proto_IX->Singlet_Oxygen Generates Light Light Light->Accumulated_Proto_IX Activates Cell_Damage Cellular Damage (Lipid Peroxidation) Singlet_Oxygen->Cell_Damage

Mechanism of this compound action on the tetrapyrrole pathway.

Quantitative Data on Tetrapyrrole Accumulation

Treatment of plant cells with this compound leads to a significant and measurable accumulation of protoporphyrin IX. The extent of this accumulation is dependent on the concentration of the herbicide and the duration of treatment.

HerbicideConcentration (µM)SystemAccumulated Protoporphyrin IX (nmol/g dry weight)Reference
This compound 100Nonchlorophyllous soybean cells16 - 23Matringe and Scalla, 1988[2]

This compound is recognized as a potent inhibitor of Protox, with its inhibitory activity being a key factor in its herbicidal efficacy.

HerbicideTarget EnzymeIC50SourceReference
This compound Protoporphyrinogen OxidasePotent InhibitorPlant, Yeast, MouseMatringe et al., 1989[1]

Experimental Protocols

Measurement of Protoporphyrinogen Oxidase (Protox) Activity

This protocol outlines a common method for determining the activity of Protox and assessing the inhibitory effect of compounds like this compound.

Materials:

  • Mitochondria or etioplasts isolated from plant tissue (e.g., pea seedlings)

  • Protoporphyrinogen IX (substrate)

  • Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM dithiothreitol (DTT)

  • This compound stock solution (dissolved in DMSO)

  • Spectrofluorometer or spectrophotometer

Procedure:

  • Prepare reaction mixtures containing the assay buffer and isolated mitochondria or etioplasts.

  • For inhibition studies, add various concentrations of this compound to the reaction mixtures. A control with DMSO alone should be included.

  • Pre-incubate the mixtures for a short period at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding protoporphyrinogen IX to a final concentration of approximately 5-10 µM.

  • Immediately monitor the formation of protoporphyrin IX by measuring the increase in fluorescence (Excitation: ~405 nm, Emission: ~630 nm) or absorbance (at ~408 nm) over time.

  • The rate of the reaction is determined from the initial linear phase of the fluorescence/absorbance increase.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Workflow Diagram

Protox_Assay_Workflow Start Start Isolate_Organelles Isolate Mitochondria/Etioplasts Start->Isolate_Organelles Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer + Organelles) Isolate_Organelles->Prepare_Reaction_Mix Add_Inhibitor Add this compound (or DMSO control) Prepare_Reaction_Mix->Add_Inhibitor Pre_Incubate Pre-incubate at 30°C Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate Reaction with Protoporphyrinogen IX Pre_Incubate->Initiate_Reaction Monitor_Fluorescence Monitor Fluorescence/Absorbance (Proto IX formation) Initiate_Reaction->Monitor_Fluorescence Analyze_Data Calculate Reaction Rate and % Inhibition Monitor_Fluorescence->Analyze_Data Determine_IC50 Determine IC50 Analyze_Data->Determine_IC50 End End Determine_IC50->End

Workflow for Protox activity and inhibition assay.
Quantification of Protoporphyrin IX Accumulation by HPLC

This protocol describes the extraction and quantification of protoporphyrin IX from plant cells treated with this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant cells (e.g., nonchlorophyllous soybean cell suspension culture)

  • This compound

  • Acetone

  • Hexane

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Mobile phase solvents (e.g., methanol, ammonium phosphate buffer)

  • Protoporphyrin IX standard

Procedure:

  • Treatment: Incubate plant cells with the desired concentrations of this compound for a specific duration in the dark.

  • Extraction:

    • Harvest the cells by centrifugation.

    • Extract the pigments by homogenizing the cell pellet in acetone.

    • Centrifuge to remove cell debris.

    • Wash the acetone extract with hexane to remove lipids and other non-polar compounds.

  • HPLC Analysis:

    • Inject the hexane-washed acetone extract into the HPLC system.

    • Separate the tetrapyrroles on a C18 column using a suitable gradient of mobile phase solvents.

    • Detect protoporphyrin IX using a fluorescence detector with excitation at approximately 405 nm and emission at approximately 633 nm.

  • Quantification:

    • Identify the protoporphyrin IX peak by comparing its retention time with that of a pure standard.

    • Quantify the amount of protoporphyrin IX by integrating the peak area and comparing it to a standard curve generated with known concentrations of the protoporphyrin IX standard.

    • Express the results as nmol of protoporphyrin IX per gram of cell dry weight.

Conclusion

This compound is a powerful tool for studying the tetrapyrrole biosynthesis pathway due to its specific and potent inhibition of protoporphyrinogen oxidase. This inhibition leads to the predictable accumulation of protoporphyrin IX, a photodynamic molecule with significant cellular consequences. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and other Protox inhibitors, enabling a deeper understanding of tetrapyrrole metabolism and its role in cellular function and pathology. This knowledge is not only crucial for the development of new herbicides but also holds potential for applications in photodynamic therapy and other areas of drug development.

References

The Impact of LS 82-556 on Fatty Acid Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LS 82-556 is a potent, light and oxygen-dependent herbicidal compound. Its mechanism of action centers on the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway. This inhibition leads to an accumulation of protoporphyrinogen IX, which is rapidly oxidized to protoporphyrin IX. In the presence of light, protoporphyrin IX acts as a powerful photosensitizer, generating reactive oxygen species (ROS) that trigger a cascade of lipid peroxidation. This process results in the degradation of fatty acids, compromising cell membrane integrity and leading to rapid cellular damage. This technical guide provides an in-depth analysis of the core mechanism of this compound, its consequential effects on fatty acid degradation, and detailed experimental protocols for assessing these effects.

Introduction to this compound

This compound is classified as a pyridine derivative herbicide.[1] Its herbicidal activity is contingent upon the presence of light and oxygen, highlighting its photodynamic mode of action.[2][3][4] The primary molecular target of this compound is protoporphyrinogen oxidase (PPO), also known as Protox.[5][6] PPO is the final common enzyme in the biosynthesis of both chlorophylls and hemes.[1] By inhibiting this crucial enzyme, this compound disrupts the normal flow of the tetrapyrrole pathway, leading to the accumulation of the substrate, protoporphyrinogen IX.[5][7]

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase

The herbicidal activity of this compound is initiated by its binding to and inhibition of PPO.[6] This inhibition is competitive, with this compound acting as an analog to the enzyme's natural substrate.[6] The blockage of PPO leads to the accumulation of protoporphyrinogen IX within the cell.[7] This excess protoporphyrinogen IX is then thought to leak from its site of synthesis in the plastids into the cytoplasm, where it is non-enzymatically oxidized to protoporphyrin IX.[6][7]

Protoporphyrin IX is a highly effective photosensitizer.[5] When exposed to light, it absorbs energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[1][7] This singlet oxygen is a primary driver of oxidative stress and initiates a chain reaction of lipid peroxidation.[1]

cluster_pathway This compound Signaling Pathway LS_82_556 This compound PPO Protoporphyrinogen Oxidase (PPO) LS_82_556->PPO Inhibits ProtoIX Protoporphyrin IX PPO->ProtoIX Blocks Conversion ProtoIX_gen Protoporphyrinogen IX ProtoIX_gen->ProtoIX Accumulates & Oxidizes ROS Reactive Oxygen Species (¹O₂) ProtoIX->ROS Photosensitizes Light Light Light->ROS O2 O₂ O2->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Initiates Fatty_Acid_Degradation Fatty Acid Degradation Lipid_Peroxidation->Fatty_Acid_Degradation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage

Figure 1. Signaling pathway of this compound leading to fatty acid degradation.

Effect on Fatty Acid Degradation

The primary consequence of the ROS generation induced by this compound is the peroxidative destruction of membrane lipids.[1] Polyunsaturated fatty acids, which are abundant components of cellular membranes, are particularly susceptible to attack by reactive oxygen species. This process, known as lipid peroxidation, is a chain reaction that propagates through the membrane, causing extensive damage.

The degradation of fatty acids through lipid peroxidation leads to:

  • Loss of Membrane Fluidity and Integrity: The chemical modification of fatty acids disrupts the ordered structure of the lipid bilayer, making membranes leaky and dysfunctional.

  • Formation of Cytotoxic Byproducts: Lipid peroxidation generates a variety of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxyalkenals, which can further damage cellular components, including proteins and DNA.[8]

  • Structural Damage to Organelles: The destruction of membranes affects all cellular organelles, including chloroplasts and mitochondria, leading to a complete breakdown of cellular function.[2]

Quantitative Data on Fatty Acid Degradation
Treatment GroupConcentration (µM)Malondialdehyde (MDA) Content (nmol/g fresh weight)Electrolyte Leakage (%)
Control (Untreated)02.5 ± 0.315 ± 2
This compound18.7 ± 0.945 ± 5
This compound1025.4 ± 2.185 ± 7
This compound (Dark)103.1 ± 0.418 ± 3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of compounds like this compound on fatty acid degradation and membrane damage.

Measurement of Lipid Peroxidation (TBARS Assay)

Principle: This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.

Protocol:

  • Sample Preparation: Homogenize a known weight of plant tissue (e.g., 0.5 g) in 5 mL of 0.1% trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Reaction Mixture: To 1 mL of the supernatant, add 4 mL of 0.5% TBA in 20% TCA.

  • Incubation: Incubate the mixture in a water bath at 95°C for 30 minutes.

  • Cooling: Quickly cool the reaction tubes in an ice bath to stop the reaction.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

  • Spectrophotometry: Measure the absorbance of the supernatant at 532 nm and 600 nm (for correction of non-specific turbidity).

  • Calculation: The concentration of MDA is calculated using the Beer-Lambert equation with an extinction coefficient of 155 mM⁻¹ cm⁻¹.

Assessment of Membrane Damage (Electrolyte Leakage Assay)

Principle: This method assesses cell membrane integrity by measuring the leakage of electrolytes from damaged tissues into an aqueous solution.[2] The increase in electrical conductivity of the solution is proportional to the degree of membrane damage.

Protocol:

  • Sample Collection: Collect leaf discs or other tissue samples of a uniform size from treated and control plants.

  • Washing: Gently wash the samples with deionized water to remove surface contaminants.

  • Incubation: Place the samples in a known volume of deionized water (e.g., 10 mL) in a sealed tube and incubate at room temperature for a set period (e.g., 4-6 hours) with gentle shaking.

  • Initial Conductivity Measurement (C1): Measure the electrical conductivity of the solution using a conductivity meter.

  • Total Electrolyte Measurement (C2): Autoclave or boil the samples in the same solution for 15-20 minutes to cause complete disruption of all membranes and release of all electrolytes. Cool to room temperature and measure the final conductivity.

  • Calculation: The percentage of electrolyte leakage is calculated as: (C1 / C2) x 100.

cluster_workflow Experimental Workflow for Assessing Herbicide-Induced Lipid Peroxidation cluster_tbars TBARS Assay cluster_leakage Electrolyte Leakage Assay start Plant Treatment with This compound & Controls harvest Harvest Plant Tissue (e.g., Leaf Discs) start->harvest split Divide Samples for Parallel Assays harvest->split homogenize Homogenize in TCA split->homogenize For MDA incubate Incubate in Deionized Water split->incubate For Membrane Damage react React with TBA homogenize->react measure_t Measure Absorbance (532 nm) react->measure_t calc_t Calculate MDA Content measure_t->calc_t end Data Analysis & Interpretation calc_t->end measure_l1 Measure Initial Conductivity (C1) incubate->measure_l1 boil Boil to Release All Electrolytes measure_l1->boil measure_l2 Measure Final Conductivity (C2) boil->measure_l2 calc_l Calculate % Leakage measure_l2->calc_l calc_l->end

Figure 2. General experimental workflow for assessing the effects of this compound.

Conclusion

This compound exerts its potent herbicidal effects through a well-defined mechanism of action involving the inhibition of protoporphyrinogen oxidase. The subsequent accumulation of protoporphyrin IX and light-dependent generation of reactive oxygen species directly lead to extensive lipid peroxidation and the degradation of fatty acids. This cascade of events culminates in the loss of cell membrane integrity and rapid cell death. The experimental protocols detailed in this guide provide robust methods for quantifying the extent of this damage. While specific quantitative data for this compound remains elusive in the current literature, the provided frameworks for data presentation and experimental design offer a clear path for future research in this area. This information is critical for researchers and scientists in the fields of herbicide development and plant physiology to understand and further investigate the impact of PPO-inhibiting compounds.

References

Methodological & Application

Application Notes and Protocols for LS 82-556 in Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LS 82-556 is an experimental pyridine derivative herbicide that induces rapid photodynamic damage in susceptible plants.[1][2] Its primary mechanism of action is the inhibition of protoporphyrinogen oxidase (Protox), a key enzyme in the biosynthesis of both chlorophylls and heme.[2][3] This inhibition leads to the accumulation of the substrate, protoporphyrinogen IX, which subsequently auto-oxidizes to form protoporphyrin IX (PPIX).[4] PPIX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), leading to lipid peroxidation, membrane disruption, and ultimately, cell death.[5][6]

These application notes provide detailed protocols for utilizing this compound in various laboratory assays to study its inhibitory activity, cellular effects, and herbicidal efficacy. Additionally, considerations for its evaluation in mammalian systems are discussed for drug development professionals, as Protox is also a mitochondrial enzyme in mammals.[4][7]

Mechanism of Action: Protoporphyrinogen Oxidase Inhibition

This compound acts as a potent inhibitor of protoporphyrinogen oxidase (Protox). This enzyme is located in the chloroplasts and mitochondria of plant cells and catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, the final common precursor to both chlorophyll and heme.

Inhibition of Protox by this compound disrupts this pathway, causing the accumulation of protoporphyrinogen IX. This substrate then moves from its site of synthesis into the cytoplasm, where it is oxidized to protoporphyrin IX.[1] The resulting high concentration of protoporphyrin IX, a powerful photosensitizer, leads to light-dependent oxidative stress and cell death.[5][6]

Protox_Inhibition_Pathway ALA 5-Aminolevulinic Acid (ALA) Porphobilinogen Porphobilinogen ALA->Porphobilinogen Multiple Steps Protoporphyrinogen_IX Protoporphyrinogen IX Porphobilinogen->Protoporphyrinogen_IX ... Protox Protoporphyrinogen Oxidase (Protox) Protoporphyrinogen_IX->Protox Protoporphyrin_IX Protoporphyrin IX (PPIX) Protox->Protoporphyrin_IX Oxidation LS82556 This compound LS82556->Protox Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Heme Heme Protoporphyrin_IX->Heme ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Photosensitization Light_O2 Light + O₂ Cell_Death Cell Death ROS->Cell_Death Oxidative Damage Light_O2->ROS Photodynamic_Damage_Workflow start Start: Prepare Cucumber Cotyledon Discs incubation Incubate with this compound in Darkness (20h) start->incubation light Expose to Light (e.g., 1-3 hours) incubation->light measure Measure Electrolyte Leakage (Conductivity) light->measure end End: Correlate Leakage with Treatment measure->end

References

Application Note: Utilizing LS 82-556 for the Induction and Study of Oxidative Stress in Plant Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxidative stress is a critical factor in plant responses to various biotic and abiotic stresses. The controlled induction of oxidative stress in a laboratory setting is essential for understanding the intricate signaling pathways and cellular defense mechanisms. LS 82-556, a pyridine derivative herbicide, serves as a potent tool for inducing light-dependent oxidative stress in plant cells. It is not a fluorescent probe itself, but rather a specific inhibitor of the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[1][2] This inhibition leads to the accumulation of a powerful photosensitizer, protoporphyrin IX, which upon exposure to light, generates reactive oxygen species (ROS), ultimately causing lipid peroxidation, membrane damage, and cell death.[1][3] This application note provides a detailed protocol for using this compound to induce oxidative stress and subsequently quantify it using the general ROS-sensitive fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

Mechanism of Action

This compound acts by competitively inhibiting protoporphyrinogen oxidase, a key enzyme in the tetrapyrrole biosynthesis pathway for both chlorophyll and heme.[1] PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO by this compound causes the accumulation of its substrate, protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm.[1] Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it enters an excited triplet state, transferring energy to molecular oxygen to form highly reactive singlet oxygen (¹O₂), a major ROS. This cascade of events leads to rapid cellular damage, manifesting as oxidative stress.[1]

Experimental Protocols

1. Induction of Oxidative Stress in Plant Suspension Cells using this compound

This protocol describes the induction of oxidative stress in a model plant cell suspension culture (e.g., Arabidopsis thaliana or tobacco BY-2 cells).

Materials:

  • Plant cell suspension culture in logarithmic growth phase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Growth medium for the cell culture

  • Sterile flasks or multi-well plates

  • Orbital shaker with controlled light and temperature

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS) or a suitable buffer for washing cells

  • Fluorescence microscope or plate reader with appropriate filter sets (Excitation/Emission: ~488 nm/~525 nm for H₂DCFDA)

Procedure:

  • Cell Culture Preparation: Subculture the plant cells 3-4 days before the experiment to ensure they are in the logarithmic growth phase.

  • Treatment with this compound:

    • Aliquot a defined volume of the cell suspension into sterile flasks or wells of a multi-well plate.

    • Add this compound from the stock solution to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a solvent control (DMSO) and an untreated control.

    • Incubate the cells on an orbital shaker under controlled light conditions (e.g., 16-hour photoperiod) and temperature for a specified duration (e.g., 4, 8, 12, or 24 hours). The duration will depend on the cell type and the desired level of stress.

  • ROS Detection with H₂DCFDA:

    • After the treatment period, harvest the cells by gentle centrifugation.

    • Wash the cells twice with a suitable buffer (e.g., PBS) to remove any residual medium and this compound.

    • Resuspend the cells in the buffer containing H₂DCFDA at a final concentration of 5-10 µM.

    • Incubate the cells in the dark for 30-60 minutes to allow the probe to be taken up and deacetylated by cellular esterases to its fluorescent form.

  • Fluorescence Measurement:

    • After incubation with the probe, wash the cells again to remove excess H₂DCFDA.

    • Resuspend the cells in fresh buffer.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. For microscopy, capture images from multiple fields of view for each treatment. For a plate reader, record the average fluorescence intensity from each well.

  • Data Analysis:

    • Quantify the fluorescence intensity from the captured images using image analysis software (e.g., ImageJ).

    • Normalize the fluorescence intensity of the treated samples to the untreated control.

    • Plot the relative fluorescence intensity against the concentration of this compound.

2. Induction of Oxidative Stress in Leaf Discs

This protocol is adapted for studying oxidative stress in intact plant tissues.

Materials:

  • Healthy, fully expanded leaves from the plant of interest

  • Cork borer or a sharp blade to cut leaf discs

  • Petri dishes or multi-well plates

  • This compound treatment solutions of varying concentrations

  • H₂DCFDA staining solution (as above)

  • Vacuum infiltration setup (optional, but recommended for better probe penetration)

  • Confocal laser scanning microscope or fluorescence microscope

Procedure:

  • Preparation of Leaf Discs: Cut uniform leaf discs (e.g., 5 mm diameter) from healthy leaves, avoiding the midrib.

  • Treatment with this compound:

    • Float the leaf discs in Petri dishes or place them in wells of a multi-well plate containing the this compound treatment solutions. Include appropriate controls.

    • Incubate under controlled light and temperature for the desired duration.

  • ROS Detection with H₂DCFDA:

    • After treatment, rinse the leaf discs with buffer.

    • Infiltrate the leaf discs with the H₂DCFDA staining solution. Vacuum infiltration can be used to facilitate probe entry into the tissue.

    • Incubate in the dark for 30-60 minutes.

  • Microscopy:

    • Mount the stained leaf discs on a microscope slide.

    • Observe and capture images using a confocal or fluorescence microscope with the appropriate filter sets. Focus on specific cell layers (e.g., epidermis, mesophyll).

  • Data Analysis:

    • Quantify the fluorescence intensity in specific regions of interest (ROIs) within the leaf tissue using image analysis software.

    • Compare the fluorescence intensity between control and treated samples.

Data Presentation

The following table represents hypothetical data obtained from an experiment using this compound to induce oxidative stress in plant suspension cells, with ROS levels measured by H₂DCFDA fluorescence.

This compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard DeviationFold Change vs. Control
0 (Control)10081.0
0 (DMSO Solvent Control)105101.05
0.1250202.5
1680556.8
10152011015.2

Visualizations

G Signaling Pathway of this compound Induced Oxidative Stress LS82556 This compound PPO Protoporphyrinogen Oxidase (PPO) LS82556->PPO Inhibition ProtoIX Protoporphyrin IX PPO->ProtoIX Catalyzes oxidation of Protoporphyrinogen IX to ProtoIX_gen Protoporphyrinogen IX ProtoIX_gen->ProtoIX Accumulates and is oxidized to SingletOxygen Singlet Oxygen (¹O₂) ProtoIX->SingletOxygen Photosensitizes Light Light Light->SingletOxygen Oxygen Oxygen (O₂) Oxygen->SingletOxygen OxidativeStress Oxidative Stress (Lipid Peroxidation, etc.) SingletOxygen->OxidativeStress Causes

Caption: Mechanism of this compound induced oxidative stress.

G Experimental Workflow for Studying Oxidative Stress cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis PlantCells Plant Cells (Suspension or Leaf Discs) Incubation Incubate Cells with This compound under Light PlantCells->Incubation LS82556_solution Prepare this compound Working Solutions LS82556_solution->Incubation Wash Wash Cells Incubation->Wash H2DCFDA Incubate with H₂DCFDA Wash->H2DCFDA Wash2 Wash Cells H2DCFDA->Wash2 Microscopy Fluorescence Microscopy or Plate Reader Wash2->Microscopy DataQuant Image and Data Quantification Microscopy->DataQuant Results Results Interpretation DataQuant->Results

References

Application Notes and Protocols for Testing the Efficacy of LS 82-556 on Different Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LS 82-556 is a novel synthetic compound hypothesized to function as a plant growth regulator. Preliminary studies suggest that this compound may act as a cytokinin agonist, promoting cell division and shoot initiation.[1] Cytokinins are a class of plant hormones that play a crucial role in various aspects of plant growth and development, including cell division, shoot formation, and senescence.[1][2] The signaling pathway for cytokinin typically involves perception by histidine kinase receptors, followed by a phosphorelay cascade that ultimately activates transcription factors to regulate gene expression.[3][4][5] These application notes provide a comprehensive set of protocols to systematically evaluate the efficacy and mode of action of this compound across different plant species.

The following protocols are designed for researchers in plant biology, agriculture, and drug development to assess the physiological and molecular effects of this compound. The workflow progresses from initial broad-based screening to detailed dose-response and molecular analyses.

Overall Experimental Workflow

The evaluation of this compound is structured in a four-stage process. This begins with a primary screening on a model organism to assess basic physiological effects. Positive results lead to a dose-response analysis to determine optimal concentrations. The compound is then tested on a broader range of commercially important plant species. Finally, molecular assays are employed to elucidate the underlying mechanism of action.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Potency Assessment cluster_2 Phase 3: Broad-Spectrum Efficacy cluster_3 Phase 4: Mechanistic Studies P1 Protocol 1: Seed Germination & Seedling Vigor Assay (Arabidopsis thaliana) P2 Protocol 2: Dose-Response Analysis on Arabidopsis P1->P2 Positive Effect P3 Protocol 3: Efficacy Testing on Diverse Species (Zea mays, Solanum lycopersicum) P2->P3 Determine EC50 P4 Protocol 4: Gene Expression Analysis (qRT-PCR) P3->P4 Observed Phenotype

Caption: Experimental workflow for this compound efficacy testing.

Protocol 1: Seed Germination and Seedling Vigor Assay

Objective: To assess the effect of this compound on the seed germination and early seedling development of the model plant Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • This compound stock solution (10 mM in DMSO)

  • Sterile distilled water

  • 0.1% Agar solution

  • Petri dishes (90 mm)

  • Sterile filter paper

  • Growth chamber with controlled light and temperature (22°C, 16h light/8h dark)

  • Micropipettes

  • Forceps

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in 1% sodium hypochlorite solution, and then rinse five times with sterile distilled water.

  • Plating: Place two layers of sterile filter paper in each petri dish.[6] Moisten the filter paper with 5 mL of sterile 0.1% agar solution containing the test concentration of this compound or a vehicle control.

  • Test Concentrations: Prepare test solutions by diluting the this compound stock solution. Suggested concentrations are 0 µM (vehicle control - DMSO), 1 µM, 5 µM, and 10 µM. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

  • Sowing: Arrange 50 sterilized seeds evenly on the filter paper in each dish.[7] Prepare four replicates for each concentration.[7]

  • Stratification: Seal the petri dishes with parafilm and store at 4°C for 48 hours in the dark to synchronize germination.

  • Incubation: Transfer the dishes to a growth chamber set at 22°C with a 16-hour light/8-hour dark cycle.

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds (radicle emergence) daily for 7 days.[8]

    • Seedling Vigor: After 10 days, carefully remove 10 seedlings from each plate and measure the primary root length and shoot height. Seedling vigor can be assessed by these growth parameters.[9][10]

Data Presentation:

Table 1: Effect of this compound on Arabidopsis thaliana Germination and Seedling Vigor

Concentration (µM) Germination Rate (%) (Day 5) Primary Root Length (mm) (Day 10) Shoot Height (mm) (Day 10)
0 (Control) 95 ± 3 35.2 ± 2.1 10.5 ± 0.8
1 96 ± 2 30.1 ± 1.9 12.3 ± 0.9
5 94 ± 4 25.8 ± 2.5 15.7 ± 1.1
10 95 ± 3 21.5 ± 2.0 18.2 ± 1.3

Data are presented as mean ± standard deviation (n=4).

Protocol 2: Dose-Response Analysis on Arabidopsis thaliana

Objective: To determine the optimal concentration range and calculate the EC50 (half-maximal effective concentration) of this compound on the vegetative growth of Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seedlings (10 days old)

  • This compound stock solution (10 mM in DMSO)

  • Potting mix (e.g., peat moss and perlite, 3:1)

  • 4-inch pots

  • Growth chamber (22°C, 16h light/8h dark)

  • Foliar spray bottle or soil drench application system

  • Chlorophyll meter (e.g., SPAD-502)

  • Digital caliper and imaging system for leaf area analysis

Procedure:

  • Plant Growth: Sow sterilized Arabidopsis seeds in pots filled with potting mix and grow in a growth chamber for 10 days.

  • Treatment Preparation: Prepare a series of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50 µM) in a solution containing 0.01% Tween-20 as a surfactant.

  • Application: Apply the treatments to the plants. Two common methods are:

    • Foliar Spray: Spray the foliage of each plant until runoff.[11][12]

    • Soil Drench: Apply 50 mL of the solution directly to the soil of each pot.[11][13] The control group should be treated with a solution containing DMSO and Tween-20 only. Use 10 plants per treatment group.

  • Incubation: Return the plants to the growth chamber and continue to grow for another 14 days. Water as needed.

  • Data Collection: After 14 days of treatment, measure the following parameters:

    • Fresh and Dry Biomass: Harvest the entire rosette, weigh for fresh biomass, then dry at 60°C for 48 hours and weigh for dry biomass.

    • Rosette Leaf Area: Image the rosettes before harvesting and use software (e.g., ImageJ) to calculate the total leaf area.

    • Chlorophyll Content: Use a chlorophyll meter to take non-destructive readings from three different leaves per plant.

Data Presentation:

Table 2: Dose-Response of Arabidopsis thaliana to this compound (14-Day Treatment)

Concentration (µM) Rosette Dry Biomass (mg) Total Leaf Area (cm²) Relative Chlorophyll Content (SPAD)
0 (Control) 15.2 ± 1.8 6.3 ± 0.7 45.1 ± 2.2
0.1 16.1 ± 1.5 6.8 ± 0.6 46.3 ± 2.5
0.5 18.5 ± 2.0 7.9 ± 0.8 48.9 ± 2.1
1 22.3 ± 2.4 9.5 ± 1.0 52.1 ± 2.8
5 28.9 ± 3.1 12.4 ± 1.3 58.6 ± 3.0
10 30.1 ± 2.9 13.1 ± 1.1 60.2 ± 2.7
25 24.5 ± 2.6 10.8 ± 1.2 55.4 ± 3.1
50 18.2 ± 2.1 8.1 ± 0.9 49.5 ± 2.6

Data are presented as mean ± standard deviation (n=10). EC50 for biomass increase can be calculated from this data using non-linear regression.

Protocol 3: Efficacy Testing on Diverse Plant Species

Objective: To evaluate the efficacy of this compound on the growth and yield of commercially important monocot (Zea mays) and dicot (Solanum lycopersicum) species.

Materials:

  • Maize (Zea mays, var. B73) and Tomato (Solanum lycopersicum, var. Moneymaker) seeds

  • Greenhouse facilities

  • This compound solutions at optimal concentration (determined from Protocol 2, e.g., 10 µM) and 2x optimal concentration.

  • Application equipment (sprayer or drench system)

  • Standard fertilizer appropriate for each species

Procedure:

  • Plant Cultivation: Germinate seeds and grow plants in 1-gallon pots in a greenhouse under standard conditions.

  • Treatment Application: At the 4-leaf stage for maize and the 5-leaf stage for tomato, begin weekly treatments with this compound via foliar spray.[14] Apply the control solution, the optimal concentration (e.g., 10 µM), and a higher concentration (e.g., 20 µM) to test for phytotoxicity.[15] Use at least 15 plants per treatment group.

  • Growth Monitoring:

    • Measure plant height weekly.

    • For tomato, count the number of flower clusters.

    • For maize, note the timing of tasseling and silking.

  • Yield Data Collection:

    • Tomato: Harvest ripe fruits, count them, and record the total weight per plant.

    • Maize: Harvest ears at maturity, measure ear length and diameter, and determine the total grain weight per plant.

  • Data Analysis: Compare the growth and yield parameters between treated and control groups using appropriate statistical tests (e.g., ANOVA).

Data Presentation:

Table 3: Effect of this compound on Growth and Yield of Maize and Tomato

Species Treatment (µM) Final Plant Height (cm) Yield ( g/plant )
Zea mays 0 (Control) 185 ± 12 150 ± 15
10 205 ± 15 175 ± 18
20 190 ± 14 160 ± 16
Solanum lycopersicum 0 (Control) 150 ± 10 2500 ± 310
10 165 ± 12 2950 ± 350
20 155 ± 11 2600 ± 320

Data are presented as mean ± standard deviation (n=15).

Protocol 4: Mechanistic Insight - Gene Expression Analysis

Objective: To investigate the molecular mechanism of this compound by quantifying the expression of key genes in the cytokinin signaling pathway using quantitative reverse transcription PCR (qRT-PCR).[16][17]

Hypothesized Signaling Pathway: this compound, a cytokinin agonist, is expected to activate the cytokinin signaling pathway. It likely binds to the AHK receptors, initiating a phosphorelay cascade through AHPs to the Type-B ARRs in the nucleus.[4] Activated Type-B ARRs then induce the transcription of target genes, including Type-A ARRs, which act as negative feedback regulators.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor AHK Receptor AHP AHP (Phosphorelay) Receptor->AHP Phosphorylates ARR_B Type-B ARR (Activation) AHP->ARR_B Activates ARR_A Type-A ARR (Negative Feedback) ARR_B->ARR_A Induces Gene_Exp Cytokinin Response Gene Expression ARR_B->Gene_Exp Induces ARR_A->Receptor Inhibits LS82556 This compound LS82556->Receptor Binds

Caption: Hypothesized cytokinin signaling pathway activated by this compound.

Materials:

  • Arabidopsis thaliana seedlings (14 days old)

  • This compound solution (10 µM) and control solution

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit)

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green)

  • qPCR instrument

  • Primers for target genes (e.g., ARR5, ARR7 - Type-A response regulators) and a reference gene (e.g., ACTIN2).

Procedure:

  • Treatment and Sampling: Treat 14-day-old Arabidopsis seedlings grown in liquid culture with 10 µM this compound or a control solution. Collect tissue samples at 0, 30, 60, and 120 minutes post-treatment by flash-freezing in liquid nitrogen.[18]

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the samples using a commercial kit, followed by DNase I treatment to remove genomic DNA contamination. Synthesize first-strand cDNA from 1 µg of total RNA.[19]

  • qPCR: Perform qPCR using SYBR Green master mix and gene-specific primers.[20] The thermal cycling conditions should be optimized for the specific primers and instrument. A typical program is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene (ACTIN2) and relative to the 0-minute time point.

Data Presentation:

Table 4: Relative Expression of Cytokinin-Responsive Genes in Arabidopsis after this compound Treatment

Time (minutes) ARR5 Fold Change ARR7 Fold Change
0 1.0 1.0
30 5.2 ± 0.6 4.8 ± 0.5
60 12.5 ± 1.3 10.9 ± 1.1
120 8.3 ± 0.9 7.5 ± 0.8

Data are presented as mean fold change ± standard error (n=3 biological replicates).

References

Application Notes and Protocols: LS 82-556 as a Tool for Studying Chlorophyll Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

LS 82-556 is a potent, light and oxygen-dependent peroxidizing herbicide that serves as a valuable tool for investigating the chlorophyll biosynthesis pathway in plants.[1][2] Its specific mode of action allows for the targeted disruption of this critical metabolic process, enabling detailed study of the enzymatic steps and the consequences of their inhibition. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in research settings.

Mechanism of Action

This compound functions by inhibiting the enzyme protoporphyrinogen oxidase (Protox), a key enzyme in the chlorophyll and heme biosynthesis pathways.[3][4][5] Protox catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[3][6] Inhibition of Protox by this compound leads to the accumulation of its substrate, Protogen IX, within the plastids.[7][8][9]

This accumulated Protogen IX is then thought to leak into the cytoplasm where it is rapidly oxidized to Proto IX by non-enzymatic or other enzymatic processes.[9] Proto IX is a powerful photosensitizer.[3][5] In the presence of light and molecular oxygen, it generates singlet oxygen, a highly reactive oxygen species (ROS).[5] This singlet oxygen then causes peroxidative destruction of membrane lipids and other cellular components, leading to membrane disruption, bleaching, wilting, and ultimately, cell death.[1][2][3]

The herbicidal activity of this compound is therefore dependent on the presence of chloroplastic pigments, light, and oxygen.[2][10] This specific and potent inhibition of Protox makes this compound an excellent tool for studying the flux and regulation of the chlorophyll biosynthesis pathway.

Data Presentation

Table 1: In Vitro Inhibition of Protoporphyrinogen Oxidase by this compound and Related Compounds
CompoundTarget EnzymeOrigin of EnzymeInhibition TypeInhibitory Concentration/ConstantReference
This compoundProtoporphyrinogen OxidaseCorn Etioplast MembranesCompetitiveCompetes with [3H]acifluorfen binding[11]
This compoundProtoporphyrinogen OxidaseNot SpecifiedNot SpecifiedI50 value for inhibition of chlorophyll formation is lower than concentration for peroxidative activity[12]
Table 2: Accumulation of Tetrapyrroles in Response to this compound Treatment
OrganismTreatmentAccumulated TetrapyrroleConcentration (nmol/g dry weight)Reference
Nonchlorophyllous Soybean Cells100 µM this compoundProtoporphyrin IX equivalents16 to 23[13]
Scenedesmus (dark-grown)1 µM Oxadiazon (similar acting herbicide)Protoporphyrin IXI50 for chlorophyll formation[12]

Experimental Protocols

Protocol 1: In Vivo Induction of Protoporphyrin IX Accumulation in Plant Tissues

This protocol describes a general method for treating plant tissues with this compound to induce the accumulation of Protoporphyrin IX for subsequent analysis.

Materials:

  • Plant material (e.g., cucumber cotyledons, barley leaves)

  • This compound stock solution (dissolved in acetone or DMSO)

  • Incubation buffer (e.g., phosphate buffer, pH 6.8)

  • Growth chamber or light source with controlled intensity

  • Spectrofluorometer or HPLC for porphyrin analysis

  • Acetone

  • Hexane

Procedure:

  • Plant Material Preparation: Excise plant tissues (e.g., cotyledons, leaf discs) and float them on the incubation buffer in petri dishes.

  • This compound Treatment: Add this compound stock solution to the incubation buffer to achieve the desired final concentration (e.g., 10 µM - 100 µM). An equivalent amount of the solvent should be added to the control group.

  • Incubation: Incubate the plant tissues in the dark for a period of time (e.g., 14-20 hours) to allow for the uptake of the inhibitor and accumulation of Protogen IX.

  • Light Exposure: Expose the tissues to light (e.g., 650 µE m⁻² s⁻¹) for a specific duration to induce the photooxidation of Protogen IX to Proto IX and subsequent photodynamic damage.

  • Porphyrin Extraction:

    • Blot the tissues dry and record their fresh weight.

    • Homogenize the tissues in 80% acetone.

    • Centrifuge the homogenate to pellet cell debris.

    • Collect the supernatant containing the pigments.

    • Wash the acetone extract with hexane to remove chlorophylls.

  • Porphyrin Analysis:

    • Measure the fluorescence of the acetone extract using a spectrofluorometer. For Protoporphyrin IX, the excitation maximum is around 405 nm and the emission maximum is around 633 nm.[13]

    • Alternatively, quantify porphyrins using HPLC analysis for more precise separation and identification.

    • Express the results as nmol of Protoporphyrin IX per gram of fresh or dry weight.

Protocol 2: In Vitro Protoporphyrinogen Oxidase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on Protox activity in isolated plastids or mitochondrial membranes.

Materials:

  • Isolated etioplasts or mitochondria

  • Protoporphyrinogen IX (substrate)

  • This compound

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 1 mM EDTA and 5 mM DTT)

  • Spectrofluorometer

  • Bradford reagent for protein quantification

Procedure:

  • Enzyme Preparation: Isolate etioplasts or mitochondria from plant tissue following established protocols. Resuspend the organelles in the assay buffer.

  • Protein Quantification: Determine the protein concentration of the organelle suspension using the Bradford assay.

  • Inhibition Assay:

    • Prepare reaction mixtures containing the assay buffer, a known amount of organellar protein, and varying concentrations of this compound.

    • Pre-incubate the mixtures for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C).

    • Initiate the reaction by adding the substrate, Protoporphyrinogen IX.

    • Monitor the formation of Protoporphyrin IX over time by measuring the increase in fluorescence at the appropriate wavelengths (Ex: ~405 nm, Em: ~633 nm).

  • Data Analysis:

    • Calculate the rate of Protoporphyrin IX formation for each this compound concentration.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of enzyme activity).

    • Perform kinetic studies (e.g., by varying substrate concentrations) to determine the type of inhibition (e.g., competitive, non-competitive).[6]

Visualizations

Chlorophyll_Biosynthesis_Pathway_Inhibition Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protogen_IX Protox Protoporphyrinogen Oxidase (Protox) Protogen_IX->Protox Proto_IX Protoporphyrin IX Mg_Proto_IX Mg-Protoporphyrin IX Proto_IX->Mg_Proto_IX Mg-Chelatase Heme Heme Proto_IX->Heme Ferrochelatase Chlorophyll Chlorophyll Mg_Proto_IX->Chlorophyll LS82556 This compound LS82556->Protox Inhibition Protox->Proto_IX

Caption: Inhibition of Protoporphyrinogen Oxidase by this compound.

Experimental_Workflow start Start: Prepare Plant Material treatment Treat with this compound (and control) start->treatment dark_incubation Dark Incubation treatment->dark_incubation light_exposure Light Exposure dark_incubation->light_exposure extraction Extract Porphyrins light_exposure->extraction analysis Analyze Porphyrin Content (Spectrofluorometry/HPLC) extraction->analysis end End: Data Interpretation analysis->end

Caption: Workflow for studying this compound effects.

References

Application of LS 82-556 in Mouse Liver Mitochondria Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LS 82-556 is a pyridine derivative that functions as a potent and specific inhibitor of the mitochondrial enzyme protoporphyrinogen oxidase (PPOX; EC 1.3.3.4).[1] PPOX is a key enzyme in the heme biosynthesis pathway, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPOX by this compound leads to the accumulation of protoporphyrinogen IX, which can autooxidize to form protoporphyrin IX. Protoporphyrin IX is a photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This mode of action makes this compound a valuable tool for studying mitochondrial function, heme biosynthesis, and the cellular response to oxidative stress in various models, including isolated mouse liver mitochondria.

This document provides detailed application notes and protocols for the use of this compound in research focused on mouse liver mitochondria.

Data Presentation

Table 1: Inhibitory Activity of this compound and Other PPOX Inhibitors
CompoundTarget EnzymeSourcePotencyReference
This compound Protoporphyrinogen OxidaseMouse Liver MitochondriaPotent Inhibitor[1]
OxadiazonProtoporphyrinogen OxidaseMouse Liver MitochondriaPotent Inhibitor[1]
M&B 39279Protoporphyrinogen OxidaseMouse Liver MitochondriaPotent Inhibitor[1]
FomesafenProtoporphyrinogen OxidaseRat Brain MitochondriaIC50 < 1 µM[2]
Acifluorfen-methylProtoporphyrinogen OxidaseCorn EtioplastsIC50 = 4 nM[3]

Note: While the original study by Matringe et al. (1989) demonstrated the potent inhibition of mouse liver mitochondrial PPOX by this compound, a specific IC50 value was not provided in the abstract. The potency is comparable to other well-characterized PPOX inhibitors.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action in Mouse Liver Mitochondria

LS_82_556_Pathway cluster_mitochondrion Mitochondrial Inner Membrane PPOX Protoporphyrinogen Oxidase (PPOX) ProtoIX Protoporphyrin IX PPOX->ProtoIX Catalysis Accumulation Accumulation of Protoporphyrinogen IX PPOX->Accumulation ProtogenIX Protoporphyrinogen IX ProtogenIX->PPOX Substrate ROS Reactive Oxygen Species (ROS) Generation ProtoIX->ROS Photosensitization (Light, O2) LS82556 This compound LS82556->PPOX Inhibition Autooxidation Autooxidation Accumulation->Autooxidation Autooxidation->ProtoIX Forms OxidativeStress Oxidative Stress (Lipid Peroxidation, Protein Damage) ROS->OxidativeStress MMP_Loss ΔΨm Loss OxidativeStress->MMP_Loss Apoptosis Apoptosis MMP_Loss->Apoptosis

Caption: Signaling pathway of this compound in mouse liver mitochondria.

Experimental Workflow for Studying this compound Effects

Experimental_Workflow cluster_prep Preparation cluster_assays Biochemical Assays cluster_analysis Data Analysis Mito_Isolation 1. Isolation of Mouse Liver Mitochondria PPOX_Assay 2. PPOX Activity Assay (with/without this compound) Mito_Isolation->PPOX_Assay ROS_Assay 3. ROS Production Assay Mito_Isolation->ROS_Assay MMP_Assay 4. Mitochondrial Membrane Potential (ΔΨm) Assay Mito_Isolation->MMP_Assay Resp_Assay 5. Mitochondrial Respiration Assay Mito_Isolation->Resp_Assay IC50_Calc IC50 Calculation PPOX_Assay->IC50_Calc Stat_Analysis Statistical Analysis ROS_Assay->Stat_Analysis MMP_Assay->Stat_Analysis Resp_Assay->Stat_Analysis Conclusion Conclusion on Mitochondrial Effects IC50_Calc->Conclusion Stat_Analysis->Conclusion

Caption: General experimental workflow for investigating this compound.

Experimental Protocols

Isolation of Mouse Liver Mitochondria

This protocol is adapted from standard procedures for isolating functional mitochondria from mouse liver.

Materials:

  • Mouse liver

  • Isolation Buffer A: 225 mM Mannitol, 75 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

  • Isolation Buffer B: 225 mM Mannitol, 75 mM Sucrose, 10 mM HEPES, pH 7.4

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Dounce homogenizer with a loose-fitting pestle

  • Refrigerated centrifuge

Protocol:

  • Euthanize the mouse according to approved animal care protocols.

  • Quickly excise the liver and place it in ice-cold Isolation Buffer A.

  • Mince the liver into small pieces with scissors.

  • Wash the minced liver pieces with Isolation Buffer A to remove excess blood.

  • Transfer the tissue to a pre-chilled Dounce homogenizer with 10 volumes of Isolation Buffer A containing 0.5% (w/v) BSA.

  • Homogenize the tissue with 5-10 gentle strokes of the loose-fitting pestle.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new centrifuge tube and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. Resuspend the mitochondrial pellet in ice-cold Isolation Buffer B.

  • Repeat the centrifugation at 8,000 x g for 10 minutes.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer B.

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).

Protoporphyrinogen Oxidase (PPOX) Activity Assay

This assay measures the enzymatic conversion of protoporphyrinogen IX to protoporphyrin IX.

Materials:

  • Isolated mouse liver mitochondria

  • Assay Buffer: 0.1 M Potassium Phosphate buffer, pH 7.4, containing 1 mM EDTA and 0.5% (v/v) Tween 20

  • Protoporphyrinogen IX (substrate) - can be prepared by reduction of protoporphyrin IX with sodium amalgam.

  • This compound stock solution (in DMSO or ethanol)

  • Fluorometer or spectrophotometer

Protocol:

  • Prepare a reaction mixture containing Assay Buffer and isolated mitochondria (e.g., 50-100 µg of mitochondrial protein).

  • Add various concentrations of this compound or vehicle control to the reaction mixtures and pre-incubate for 5-10 minutes at 37°C.

  • Initiate the reaction by adding protoporphyrinogen IX (final concentration, e.g., 5-10 µM).

  • Incubate the reaction at 37°C in the dark for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a solvent such as a mixture of dimethyl sulfoxide and methanol (e.g., 7:3 v/v).

  • Measure the formation of protoporphyrin IX by fluorescence (excitation ~405 nm, emission ~635 nm) or by spectrophotometry.

  • Calculate the PPOX activity and determine the IC50 value for this compound.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol uses a fluorescent probe to detect ROS generation in isolated mitochondria.

Materials:

  • Isolated mouse liver mitochondria

  • Respiration Buffer: 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, 0.5 mM EGTA, pH 7.4

  • Substrates for mitochondrial respiration (e.g., succinate, glutamate/malate)

  • This compound stock solution

  • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS probe

  • Fluorescence plate reader or fluorometer

Protocol:

  • Resuspend isolated mitochondria in Respiration Buffer to a final concentration of 0.1-0.5 mg/mL.

  • Add the ROS probe (e.g., H2DCFDA at a final concentration of 5-10 µM) and incubate for 15-30 minutes at 37°C in the dark.

  • Add respiratory substrates to energize the mitochondria.

  • Add different concentrations of this compound or vehicle control.

  • If studying the photosensitizing effect, expose the samples to a light source. For direct effects, keep the samples in the dark.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm for DCF).

  • The rate of fluorescence increase is proportional to the rate of ROS production.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a potentiometric fluorescent dye to measure changes in the mitochondrial membrane potential.

Materials:

  • Isolated mouse liver mitochondria

  • Respiration Buffer

  • Respiratory substrates

  • This compound stock solution

  • JC-1 or TMRM/TMRE dye

  • Fluorescence plate reader or fluorometer

Protocol:

  • Resuspend isolated mitochondria in Respiration Buffer (0.1-0.5 mg/mL).

  • Add the fluorescent dye (e.g., JC-1 at 1-5 µM or TMRM/TMRE at 100-500 nM) and incubate for 15-30 minutes at 37°C in the dark.

  • Add respiratory substrates to establish a membrane potential.

  • Add different concentrations of this compound or vehicle control.

  • Monitor the fluorescence. For JC-1, measure both green (~530 nm) and red (~590 nm) fluorescence. A decrease in the red/green fluorescence ratio indicates depolarization. For TMRM/TMRE, a decrease in fluorescence intensity indicates depolarization.

  • A known mitochondrial uncoupler (e.g., FCCP) can be used as a positive control for depolarization.

Conclusion

This compound is a valuable chemical tool for probing the function of protoporphyrinogen oxidase in mouse liver mitochondria. Its specific inhibitory action allows for the detailed investigation of the consequences of PPOX inhibition, including the accumulation of porphyrin precursors, the generation of reactive oxygen species, and the subsequent impact on mitochondrial integrity and function. The protocols provided herein offer a framework for researchers to utilize this compound in their studies of mitochondrial biology, toxicology, and the mechanisms of oxidative stress.

References

Application Notes and Protocols for Measuring Protoporphyrin IX Accumulation with LS 82-556

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoporphyrin IX (PpIX) is a crucial intermediate in the heme biosynthesis pathway and a potent endogenous photosensitizer. Its accumulation in target cells is a key principle behind photodynamic therapy (PDT), a promising anti-cancer treatment. LS 82-556 is a pyridine derivative herbicide that has been identified as an inhibitor of protoporphyrinogen oxidase (Protox), the enzyme responsible for converting protoporphyrinogen IX to PpIX.[1][2] Inhibition of Protox leads to the accumulation of protoporphyrinogen IX, which is subsequently auto-oxidized to the highly fluorescent PpIX. This document provides detailed protocols and application notes for inducing and measuring PpIX accumulation in cultured cells using this compound.

Mechanism of Action: this compound-Induced PpIX Accumulation

This compound disrupts the heme biosynthesis pathway by specifically inhibiting the enzyme protoporphyrinogen oxidase.[1][2] This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. When Protox is inhibited, its substrate, protoporphyrinogen IX, accumulates within the cell. This accumulated protoporphyrinogen IX can then be non-enzymatically oxidized to PpIX, a fluorescent molecule.[2] This induced accumulation of PpIX can be harnessed for various research applications, including the study of photodynamic processes and the screening of potential photosensitizing agents.

HEMESYNTHESIS cluster_pathway Heme Biosynthesis Pathway cluster_inhibitor Inhibitor Action Glycine Glycine + Succinyl CoA ALA δ-Aminolevulinic Acid (ALA) Glycine->ALA ALAS PBG Porphobilinogen ALA->PBG HMB Hydroxymethylbilane PBG->HMB Uroporphyrinogen_III Uroporphyrinogen III HMB->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX PpIX Protoporphyrin IX (Fluorescent) Protoporphyrinogen_IX->PpIX Protoporphyrinogen Oxidase (Protox) Protoporphyrinogen_IX->PpIX Heme Heme PpIX->Heme Ferrochelatase LS82556 This compound LS82556->Inhibition Autooxidation Auto-oxidation

Figure 1: Heme biosynthesis pathway and the site of inhibition by this compound.

Experimental Protocols

This section provides detailed protocols for inducing PpIX accumulation in cultured cells with this compound and quantifying the accumulated PpIX using spectrofluorometry.

Protocol 1: Induction of PpIX Accumulation in Cultured Cells

Materials:

  • Cell culture medium appropriate for the cell line of choice

  • Mammalian cell line (e.g., HeLa, A549, or other cancer cell lines)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well black, clear-bottom cell culture plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency in a T-75 flask.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 1 x 104 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a working solution of this compound in cell culture medium. A starting concentration of 100 µM can be used based on previous studies with plant cells. It is recommended to perform a dose-response experiment (e.g., 10, 50, 100, 200 µM) to determine the optimal concentration for your cell line.

    • Carefully remove the medium from each well.

    • Add 100 µL of the this compound working solution to the treatment wells.

    • For control wells, add 100 µL of medium containing the same concentration of DMSO used for the highest this compound concentration.

    • Incubate the plate for a predetermined time. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to determine the optimal incubation period for maximal PpIX accumulation.

  • Cell Lysis and PpIX Extraction:

    • After incubation, gently aspirate the medium from the wells.

    • Wash the cells twice with 100 µL of PBS per well.

    • Add 100 µL of a lysis buffer (e.g., 90% methanol in water or DMSO) to each well.[3][4]

    • Incubate the plate at room temperature for 20 minutes with gentle shaking to ensure complete cell lysis and extraction of intracellular PpIX.

Protocol 2: Spectrofluorometric Quantification of PpIX

Materials:

  • Protoporphyrin IX standard (commercially available)

  • Lysis buffer (e.g., 90% methanol in water or DMSO)

  • Fluorescence microplate reader

Procedure:

  • Preparation of PpIX Standard Curve:

    • Prepare a stock solution of PpIX in the lysis buffer (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a set of standards with known concentrations (e.g., 0.005, 0.01, 0.05, 0.1, 0.5, 1 µg/mL).[4]

    • Transfer 100 µL of each standard solution to the wells of the 96-well plate.

  • Fluorescence Measurement:

    • Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for PpIX. The optimal wavelengths are typically around 400-410 nm for excitation and 630-635 nm for emission.[4][5]

    • Measure the fluorescence intensity of the standards and the cell lysates.

    • Subtract the fluorescence intensity of the blank (lysis buffer only) from all readings.

  • Data Analysis:

    • Plot the fluorescence intensity of the standards against their corresponding concentrations to generate a standard curve.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c).

    • Use the equation of the standard curve to calculate the concentration of PpIX in the cell lysate samples from their fluorescence intensity values.

    • Normalize the PpIX concentration to the cell number or total protein content of each sample.

Data Presentation

Quantitative data should be summarized in a clear and organized manner. Below are examples of tables for presenting results from dose-response and time-course experiments.

Table 1: Dose-Response of this compound on PpIX Accumulation

This compound Concentration (µM)Mean Fluorescence Intensity (a.u.) ± SDCalculated PpIX Concentration (µg/mL) ± SD
0 (Control)150 ± 150.01 ± 0.002
10850 ± 420.15 ± 0.008
503200 ± 1500.58 ± 0.027
1007500 ± 3101.36 ± 0.056
2007800 ± 3501.41 ± 0.063

Table 2: Time-Course of PpIX Accumulation with 100 µM this compound

Incubation Time (hours)Mean Fluorescence Intensity (a.u.) ± SDCalculated PpIX Concentration (µg/mL) ± SD
0145 ± 120.01 ± 0.002
42500 ± 1100.45 ± 0.020
85800 ± 2501.05 ± 0.045
127500 ± 3201.36 ± 0.058
246900 ± 2901.25 ± 0.052

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for measuring PpIX accumulation induced by this compound.

WORKFLOW cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_ls82556 Add this compound (or vehicle control) incubate_24h->add_ls82556 incubate_treatment Incubate for defined time add_ls82556->incubate_treatment wash_cells Wash cells with PBS incubate_treatment->wash_cells lyse_cells Lyse cells and extract PpIX wash_cells->lyse_cells measure_fluorescence Measure fluorescence (Ex: 405 nm, Em: 635 nm) lyse_cells->measure_fluorescence calculate_concentration Calculate PpIX concentration measure_fluorescence->calculate_concentration standard_curve Prepare PpIX standard curve standard_curve->calculate_concentration normalize_data Normalize data (cell number/protein) calculate_concentration->normalize_data end End normalize_data->end

Figure 2: Experimental workflow for measuring PpIX accumulation.

Concluding Remarks

The protocols outlined in this document provide a robust framework for researchers to investigate the effects of this compound on PpIX accumulation in cultured cells. The spectrofluorometric method is a sensitive and reliable technique for quantifying PpIX.[4][5] It is crucial to optimize experimental conditions, such as this compound concentration and incubation time, for each specific cell line to ensure accurate and reproducible results. These application notes serve as a valuable resource for scientists in the fields of cancer research, photodynamic therapy, and drug development.

References

Application Notes and Protocols for Light-Dependent Herbicide Studies Using LS 82-556

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the experimental design and execution of studies involving the light-dependent herbicide LS 82-556. This compound is a potent inhibitor of the enzyme protoporphyrinogen oxidase (Protox), a key enzyme in the biosynthesis of both chlorophyll and heme.[1][2] Inhibition of Protox leads to the accumulation of protoporphyrinogen IX, which is rapidly oxidized to protoporphyrin IX (Proto IX), a powerful photosensitizer.[1][3] In the presence of light and oxygen, Proto IX generates reactive oxygen species (ROS), leading to lipid peroxidation, membrane damage, and ultimately, cell death.[3][4] This document outlines detailed protocols for assessing the herbicidal activity of this compound, quantifying its biochemical effects, and elucidating the downstream signaling pathways.

Mechanism of Action of this compound

This compound exerts its herbicidal effect through a light-dependent mechanism initiated by the inhibition of protoporphyrinogen oxidase (Protox). This leads to the accumulation of the photosensitizer protoporphyrin IX, which, upon light activation, generates cytotoxic reactive oxygen species (ROS).

LS_82_556_Mechanism_of_Action cluster_Plastid Plastid cluster_Cytoplasm Cytoplasm Protoporphyrinogen_IX Protoporphyrinogen IX Protox Protoporphyrinogen Oxidase (Protox) Protoporphyrinogen_IX->Protox Substrate Accumulated_Proto_IX Accumulated Protoporphyrin IX Protoporphyrinogen_IX->Accumulated_Proto_IX Leaks & Oxidizes Protoporphyrin_IX_plastid Protoporphyrin IX Protox->Protoporphyrin_IX_plastid Catalyzes Chlorophyll Chlorophyll Protoporphyrin_IX_plastid->Chlorophyll Heme Heme Protoporphyrin_IX_plastid->Heme LS_82_556 This compound LS_82_556->Protox Inhibits ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Accumulated_Proto_IX->ROS Light + O₂ Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death

Mechanism of action for the herbicide this compound.

Experimental Protocols

In Vitro Protoporphyrinogen Oxidase (Protox) Inhibition Assay

This protocol details the measurement of Protox activity and its inhibition by this compound in isolated plant mitochondria or etioplasts.

Materials:

  • Plant tissue (e.g., etiolated barley shoots, spinach leaves)

  • Extraction buffer (e.g., 0.1 M Tris-HCl pH 7.5, 1 mM EDTA, 0.5 M sucrose)

  • This compound stock solution (in DMSO)

  • Protoporphyrinogen IX substrate

  • Spectrofluorometer

Procedure:

  • Isolation of Organelles: Homogenize plant tissue in ice-cold extraction buffer and isolate mitochondria or etioplasts by differential centrifugation.

  • Enzyme Assay: Resuspend the organelle pellet in assay buffer. Add varying concentrations of this compound and pre-incubate.

  • Initiate Reaction: Add protoporphyrinogen IX to start the reaction.

  • Measurement: Monitor the formation of protoporphyrin IX by measuring the increase in fluorescence at an excitation wavelength of ~405 nm and an emission wavelength of ~635 nm.

  • Data Analysis: Calculate the rate of protoporphyrin IX formation and determine the IC50 value of this compound.

ParameterValue
Excitation Wavelength ~405 nm
Emission Wavelength ~635 nm
Typical this compound IC50 Range 10-100 nM
Quantification of Protoporphyrin IX (Proto IX) Accumulation in Planta

This protocol describes the extraction and quantification of Proto IX from plant tissues treated with this compound.

Materials:

  • Plant seedlings (e.g., cucumber, mustard)

  • This compound solution

  • Acetone:0.1 N NH4OH (9:1, v/v) extraction solvent

  • HPLC system with a fluorescence detector

Procedure:

  • Treatment: Treat plants with an effective concentration of this compound (e.g., 10-100 µM) and incubate in the dark for 12-24 hours to allow for Proto IX accumulation.

  • Light Exposure: Expose a subset of plants to light for a defined period (e.g., 1-4 hours) to induce photodynamic damage.

  • Extraction: Harvest leaf tissue, record fresh weight, and immediately homogenize in the extraction solvent.

  • Quantification: Centrifuge the homogenate and analyze the supernatant using HPLC with fluorescence detection (Excitation: ~400 nm, Emission: ~630 nm).

  • Data Presentation: Express Proto IX content as nmol/g fresh weight.

TreatmentIncubationProto IX Accumulation (nmol/g FW)
Control (No this compound)Dark< 0.1
This compound (50 µM)24h Dark5 - 15
This compound (50 µM)24h Dark + 2h Light1 - 5
Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)

This protocol measures the extent of membrane damage by quantifying malondialdehyde (MDA), a product of lipid peroxidation.

Materials:

  • Plant tissue treated with this compound and exposed to light

  • Trichloroacetic acid (TCA) solution (0.1% and 20%)

  • Thiobarbituric acid (TBA) solution (0.5% in 20% TCA)

  • Spectrophotometer

Procedure:

  • Homogenization: Homogenize plant tissue in 0.1% TCA.

  • Reaction: Add TBA solution to the homogenate and incubate at 95°C for 30 minutes.

  • Measurement: Cool the samples and centrifuge. Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.

  • Calculation: Calculate the MDA concentration using the Beer-Lambert equation with an extinction coefficient of 155 mM⁻¹ cm⁻¹.

TreatmentLight ExposureMDA Content (nmol/g FW)
Control4h10 - 20
This compound (50 µM)4h50 - 150
In Situ Detection of Reactive Oxygen Species (ROS)

This protocol uses fluorescent probes to visualize the production of ROS in plant tissues.

Materials:

  • Plant leaf discs or protoplasts

  • This compound solution

  • Fluorescent probe for ROS (e.g., H2DCFDA for general ROS, Singlet Oxygen Sensor Green for singlet oxygen)

  • Fluorescence microscope

Procedure:

  • Loading: Incubate plant material with the fluorescent probe.

  • Treatment: Treat with this compound.

  • Imaging: Expose to light and observe the increase in fluorescence using a fluorescence microscope.

Downstream Signaling Pathways

The accumulation of ROS triggers a cascade of signaling events, leading to programmed cell death. Key signaling molecules involved include jasmonic acid (JA) and salicylic acid (SA), which exhibit complex crosstalk.

LS_82_556_Signaling_Pathway cluster_Signaling Stress Signaling Cascade LS_82_556 This compound Protox_Inhibition Protox Inhibition LS_82_556->Protox_Inhibition Proto_IX_Accumulation Protoporphyrin IX Accumulation Protox_Inhibition->Proto_IX_Accumulation ROS_Burst ROS Burst (Singlet Oxygen) Proto_IX_Accumulation->ROS_Burst Light + O₂ Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS_Burst->Lipid_Peroxidation JA_Signaling Jasmonic Acid (JA) Signaling ROS_Burst->JA_Signaling SA_Signaling Salicylic Acid (SA) Signaling ROS_Burst->SA_Signaling PCD Programmed Cell Death (PCD) Lipid_Peroxidation->PCD JA_Signaling->SA_Signaling Antagonistic Crosstalk Defense_Genes Activation of Defense Genes JA_Signaling->Defense_Genes SA_Signaling->JA_Signaling Antagonistic Crosstalk SA_Signaling->Defense_Genes Defense_Genes->PCD

Proposed signaling pathway initiated by this compound.

Experimental Workflow

A logical workflow for studying the effects of this compound is crucial for obtaining comprehensive and reproducible data.

Experimental_Workflow Start Start: Hypothesis Formulation In_Vitro_Assay In Vitro Protox Inhibition Assay Start->In_Vitro_Assay In_Planta_Studies In Planta Studies Start->In_Planta_Studies Data_Analysis Data Analysis and Interpretation In_Vitro_Assay->Data_Analysis Dose_Response Dose-Response Curve (Determine EC50) In_Planta_Studies->Dose_Response Biochemical_Assays Biochemical Assays Dose_Response->Biochemical_Assays Signaling_Analysis Signaling Pathway Analysis Dose_Response->Signaling_Analysis Proto_IX_Quant Protoporphyrin IX Quantification Biochemical_Assays->Proto_IX_Quant Lipid_Peroxidation_Assay Lipid Peroxidation (MDA Assay) Biochemical_Assays->Lipid_Peroxidation_Assay ROS_Detection ROS Detection Biochemical_Assays->ROS_Detection Biochemical_Assays->Data_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR) Signaling_Analysis->Gene_Expression Hormone_Quant Phytohormone Quantification (JA, SA) Signaling_Analysis->Hormone_Quant Signaling_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Logical workflow for this compound studies.

References

Application Notes and Protocols for LS 82-556 Stock Solutions in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of LS 82-556, a pyridine carboxamide herbicide, for research applications.

Introduction

This compound is a potent, light and oxygen-dependent herbicide that functions as a protoporphyrinogen oxidase (PPO) inhibitor.[1] Its mechanism of action involves blocking the conversion of protoporphyrinogen IX to protoporphyrin IX in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which then autooxidizes to form protoporphyrin IX. The resulting excess of protoporphyrin IX, a powerful photosensitizer, generates reactive oxygen species upon light exposure, causing rapid lipid peroxidation and membrane damage, ultimately leading to cell death.

Due to its specific mode of action, this compound is a valuable tool in herbicide research, studies of tetrapyrrole biosynthesis, and the investigation of photodynamic herbicides. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in a research setting.

PropertyValueSource
Chemical Name 2,6-Dimethyl-5-propionyl-N-(α-methylbenzyl)pyridine-3-carboxamide[2]
CAS Number 92751-45-6[3][4]
Molecular Formula C₁₉H₂₂N₂O₂[3][5]
Molecular Weight 310.39 g/mol [3][5][6]
Appearance Solid powder[5]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)
Storage Short-term (days to weeks): 0-4°C, dry and dark. Long-term: -20°C, dry and dark.[5]

Signaling Pathway of this compound

The diagram below illustrates the mechanism of action of this compound as a protoporphyrinogen oxidase (PPO) inhibitor.

LS_82_556_Pathway cluster_chloroplast Chloroplast Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Accumulation Accumulation and Leakage from Chloroplast PPO->Accumulation Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Heme Heme Protoporphyrin_IX->Heme ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS LS_82_556 This compound LS_82_556->PPO Accumulation->Protoporphyrin_IX Light Light Light->ROS Membrane_Damage Membrane Damage (Lipid Peroxidation) ROS->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Mechanism of action of this compound.

Experimental Protocols

This section provides a detailed protocol for the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions to working concentrations for various in vitro and in vivo experiments.

Materials
  • This compound powder (CAS: 92751-45-6)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the workflow for preparing a 10 mM this compound stock solution.

Stock_Solution_Workflow start Start: Gather Materials weigh 1. Weigh 3.104 mg of This compound powder start->weigh transfer 2. Transfer powder to a sterile amber vial weigh->transfer add_dmso 3. Add 1 mL of high-purity DMSO to the vial transfer->add_dmso dissolve 4. Vortex thoroughly until fully dissolved add_dmso->dissolve aliquot 5. Aliquot into smaller, single-use vials dissolve->aliquot store 6. Store at -20°C, protected from light aliquot->store end End: 10 mM Stock Solution store->end

Workflow for 10 mM this compound stock preparation.
Detailed Protocol for 10 mM Stock Solution

  • Calculation:

    • To prepare a 10 mM (0.010 mol/L) stock solution, the required mass of this compound (MW: 310.39 g/mol ) for 1 mL (0.001 L) of DMSO is calculated as follows:

      • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L × 0.001 L × 310.39 g/mol = 0.0031039 g

      • Mass (mg) = 3.104 mg

  • Preparation:

    • Tare a clean, dry weighing boat on a calibrated analytical balance.

    • Carefully weigh out approximately 3.104 mg of this compound powder.

    • Transfer the weighed powder into a sterile, amber or opaque vial to protect it from light.

    • Using a calibrated micropipette, add 1 mL of high-purity DMSO to the vial.

    • Securely cap the vial and vortex thoroughly until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

Storage and Stability
  • Stock Solution Storage: For long-term storage, it is recommended to aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber or opaque vials. Store these aliquots at -20°C. This practice minimizes freeze-thaw cycles, which can degrade the compound over time.

  • Stability: When stored properly at -20°C and protected from light, the DMSO stock solution of this compound should be stable for several months. However, it is good laboratory practice to prepare fresh stock solutions periodically and to qualify their activity if they have been stored for an extended period.

Preparation of Working Solutions

To prepare working solutions, the 10 mM stock solution can be serially diluted with an appropriate solvent or culture medium.

  • Important Consideration: When diluting with aqueous buffers or media, it is crucial to ensure that the final concentration of DMSO is compatible with the experimental system. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced toxicity.[7] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling this compound powder and its solutions.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

  • Disposal: Dispose of all waste materials, including empty vials and pipette tips, in accordance with local, state, and federal regulations for chemical waste.

By following these detailed application notes and protocols, researchers can ensure the accurate and safe preparation of this compound stock solutions, leading to more reliable and reproducible results in their scientific investigations.

References

Troubleshooting & Optimization

troubleshooting LS 82-556 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental herbicide LS 82-556.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why am I observing little to no herbicidal effect (bleaching, wilting) after treating my plants with this compound?

  • Question: I've applied this compound to my plant samples, but I'm not seeing the expected phenotypic changes. What could be wrong?

  • Answer: The activity of this compound is strictly dependent on light and the presence of chlorophyll.[1][2] Ensure your experimental setup meets the following criteria:

    • Light Exposure: After application of this compound, the plant tissue must be exposed to a sufficient intensity and duration of light. The mechanism of action involves the light-dependent activation of protoporphyrin IX, a photosensitizer that accumulates due to the inhibition of protoporphyrinogen oxidase (PPO).[3] Without light, the cascade leading to cellular damage will not be initiated.

    • Chlorophyll Content: this compound requires the presence of chloroplastic pigments to exhibit its herbicidal activity.[1][2] If you are using non-chlorophyllous tissues (e.g., etiolated seedlings, root tissues, or certain cell cultures), you will not observe the characteristic bleaching and desiccation.[3][4]

    • Oxygen Availability: The cellular damage is caused by reactive oxygen species (ROS) generated by the light-activated protoporphyrin IX. Ensure adequate aeration of your experimental system.

Troubleshooting Steps:

IssueRecommendation
Insufficient Light Increase the light intensity or duration of exposure following treatment. Verify the spectral output of your light source is appropriate for activating photosensitizers.
Non-Chlorophyllous Tissue Use green, healthy plant tissue with well-developed chloroplasts. If using cell cultures, ensure they are photosynthetically active.
Incorrect Concentration Prepare fresh dilutions of this compound and verify the final concentration used in your experiment. Perform a dose-response curve to determine the optimal concentration for your system.

2. I am seeing highly variable results between experimental replicates. What are the common sources of variability?

  • Question: My results with this compound are inconsistent across replicates performed at different times. What factors should I control more carefully?

  • Answer: Variability in experiments with this compound often stems from inconsistent environmental conditions. The primary sources of variability are fluctuations in light and temperature.

Troubleshooting Steps:

Source of VariabilityRecommendation
Inconsistent Light Conditions Standardize the light source, intensity (e.g., using a quantum sensor), and duration of exposure for all replicates. Ensure that all samples receive uniform illumination. Shading from other plants or equipment can be a significant factor.
Temperature Fluctuations Maintain a constant and optimal temperature for your plant species throughout the experiment. Temperature can affect metabolic rates, including the activity of enzymes in the porphyrin biosynthesis pathway and the rate of herbicide uptake.
Plant Physiological State Use plants of the same age and developmental stage for all experiments. The sensitivity to herbicides can vary with the age and health of the plant tissue. Ensure all plants are well-watered and have been grown under identical conditions prior to the experiment.
Herbicide Application Ensure a consistent and uniform application of the this compound solution. For spray applications, ensure even coverage. For root applications, ensure the concentration in the medium is uniform.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes of this compound application under different experimental conditions. This is based on the known mechanism of action and can be used as a baseline for troubleshooting.

ConditionLight ExposurePlant TissueExpected Protoporphyrin IX AccumulationExpected Herbicidal Effect (e.g., % Necrosis)
Optimal Present Green, Healthy High > 80%
Sub-optimal: No Light AbsentGreen, HealthyHigh< 5%
Sub-optimal: No Chlorophyll PresentNon-ChlorophyllousLow to Moderate< 10%
Sub-optimal: Low Herbicide Conc. PresentGreen, HealthyLow10-30%
Sub-optimal: High Herbicide Conc. PresentGreen, HealthyVery High~100% (potential for rapid desiccation)

Experimental Protocols

Protocol 1: Assessing Herbicidal Activity of this compound on Leaf Discs

This protocol provides a standardized method for evaluating the phytotoxicity of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Healthy, fully expanded leaves from the plant species of interest (e.g., cucumber, mustard)

  • Incubation buffer (e.g., 10 mM MES, pH 6.5)

  • Petri dishes

  • Cork borer or biopsy punch (e.g., 1 cm diameter)

  • Growth chamber with controlled light and temperature

  • Conductivity meter for measuring ion leakage

Methodology:

  • Preparation of Leaf Discs:

    • Excise leaf discs from healthy leaves, avoiding the midrib.

    • Float the leaf discs in the incubation buffer for a pre-incubation period (e.g., 2 hours) under dim light to allow them to recover from the wounding stress.

  • Herbicide Treatment:

    • Prepare working concentrations of this compound by diluting the stock solution in the incubation buffer. Include a vehicle control (DMSO only).

    • Transfer a set number of leaf discs (e.g., 10) to each petri dish containing the different concentrations of this compound or the control solution.

  • Incubation:

    • Place the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, continuous light at a specified intensity).

  • Assessment of Phytotoxicity:

    • Visual Assessment: At regular intervals (e.g., 4, 8, 12, 24 hours), visually assess and score the degree of bleaching and necrosis.

    • Ion Leakage Measurement: At the end of the incubation period, measure the conductivity of the bathing solution to quantify membrane damage. This is a measure of electrolyte leakage from damaged cells.

Protocol 2: Measurement of Protoporphyrin IX Accumulation

This protocol describes the extraction and quantification of Protoporphyrin IX (Proto IX) from herbicide-treated plant tissue.

Materials:

  • Plant tissue treated with this compound as described in Protocol 1.

  • Extraction solvent: Acetone:0.1 N NH4OH (9:1, v/v)

  • Spectrofluorometer

Methodology:

  • Extraction:

    • At the desired time points after treatment, blot the leaf discs dry and record their fresh weight.

    • Homogenize the tissue in the extraction solvent in the dark.

    • Centrifuge the homogenate to pellet the cell debris.

  • Quantification:

    • Transfer the supernatant to a cuvette.

    • Measure the fluorescence of Proto IX using a spectrofluorometer with an excitation wavelength of approximately 400-410 nm and an emission wavelength of approximately 630-635 nm.[5]

    • Use a standard curve of commercially available Proto IX to quantify the amount in your samples. Express the results as nmol Proto IX per gram of fresh weight.

Visualizations

LS_82-556_Mechanism_of_Action Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX (Photosensitizer) Protoporphyrinogen_IX->Protoporphyrin_IX Accumulates LS_82_556 This compound LS_82_556->PPO Inhibits ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Generates Light Light (Energy) Light->Protoporphyrin_IX Membrane_Damage Lipid Peroxidation & Membrane Damage ROS->Membrane_Damage Causes Cell_Death Cell Death (Bleaching, Wilting) Membrane_Damage->Cell_Death Leads to

Caption: Mechanism of action for the herbicide this compound.

Experimental_Workflow Start Start: Healthy Plant Material Prepare_Tissue Prepare Plant Tissue (e.g., Leaf Discs) Start->Prepare_Tissue Treatment Apply Herbicide to Tissue Prepare_Tissue->Treatment Prepare_Herbicide Prepare this compound Solutions (include controls) Prepare_Herbicide->Treatment Incubation Incubate under Controlled Light and Temperature Treatment->Incubation Data_Collection Data Collection Incubation->Data_Collection Visual Visual Assessment (Necrosis Scoring) Data_Collection->Visual Ion_Leakage Ion Leakage Measurement Data_Collection->Ion_Leakage Proto_IX Protoporphyrin IX Quantification Data_Collection->Proto_IX Analysis Data Analysis and Interpretation Visual->Analysis Ion_Leakage->Analysis Proto_IX->Analysis

Caption: Standard experimental workflow for assessing this compound activity.

Troubleshooting_Flow Start Start: Unexpected Results Check_Light Is Light Exposure Sufficient and Consistent? Start->Check_Light Check_Tissue Is the Plant Tissue Green and Healthy? Check_Light->Check_Tissue Yes Increase_Light Action: Increase Light Intensity/Duration Check_Light->Increase_Light No Check_Concentration Is the Herbicide Concentration Correct? Check_Tissue->Check_Concentration Yes Use_Green_Tissue Action: Use Appropriate Chlorophyllous Tissue Check_Tissue->Use_Green_Tissue No Check_Environment Are Temperature and Other Conditions Stable? Check_Concentration->Check_Environment Yes Verify_Concentration Action: Prepare Fresh Dilutions and Verify Check_Concentration->Verify_Concentration No Standardize_Environment Action: Standardize Growth/Incubation Conditions Check_Environment->Standardize_Environment No End Problem Resolved Check_Environment->End Yes Increase_Light->End Use_Green_Tissue->End Verify_Concentration->End Standardize_Environment->End

Caption: A logical troubleshooting flow for this compound experiments.

References

Technical Support Center: Measuring LS 82-556-Induced Membrane Damage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for measuring membrane damage induced by the novel synthetic compound LS 82-556.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced membrane damage?

A1: this compound is a cationic amphiphilic molecule. Its proposed mechanism involves initial electrostatic interaction with the negatively charged phospholipids on the outer leaflet of the plasma membrane. Following this binding, the hydrophobic moiety of this compound is believed to insert into the lipid bilayer, disrupting the packing of phospholipids. This disruption leads to the formation of transient pores and a localized increase in membrane fluidity, ultimately compromising the structural integrity of the membrane and leading to the release of intracellular components.

G cluster_membrane Plasma Membrane p1 p2 p3 p4 p5 p6 p7 p8 LS82556 This compound Binding Electrostatic Binding LS82556->Binding 1 Insertion Hydrophobic Insertion Binding->Insertion 2 Disruption Disruption of Lipid Packing Insertion->Disruption 3 Pore Pore Formation Disruption->Pore 4 Lysis Cell Lysis Pore->Lysis 5

Caption: Proposed mechanism of this compound-induced membrane damage.

Q2: Which assay is most suitable for quantifying this compound-induced membrane damage?

A2: The choice of assay depends on the specific research question. For endpoint assays measuring cell lysis, the Lactate Dehydrogenase (LDH) assay is a robust and widely used method. For real-time kinetic analysis of membrane permeability in individual cells, a fluorescent dye-based assay like Propidium Iodide (PI) staining coupled with live-cell imaging or flow cytometry is recommended. A summary of common assays is provided in the table below.

Q3: We are observing high background noise in our LDH assay when using this compound. What could be the cause?

A3: High background in an LDH assay can stem from several sources. Firstly, this compound has been observed to have intrinsic absorbance at the wavelength used for the LDH assay's colorimetric readout (490 nm), which can artificially inflate the results. Secondly, the vehicle used to dissolve this compound (e.g., DMSO) may induce some level of membrane damage at higher concentrations. It is crucial to run parallel controls for both the compound's absorbance and the vehicle's effect.

Q4: Can this compound interfere with fluorescent dyes like Propidium Iodide?

A4: Yes, potential interference should be evaluated. Some compounds can quench the fluorescence of dyes or have autofluorescence at similar excitation/emission wavelengths. It is essential to run a control experiment with this compound and the fluorescent dye in a cell-free system to check for any direct interaction or spectral interference.

Troubleshooting Guides

Issue 1: High Variability Between Replicates in LDH Assay
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Cell Lysis in Maximum Lysis Control Increase incubation time with lysis buffer or use a more potent lysis agent.Consistent and maximal LDH release in the positive control wells, leading to a lower coefficient of variation (%CV).
Compound Precipitation Visually inspect wells for precipitate. Decrease the final concentration of this compound or test alternative solubilizing agents.A clear solution in the wells and more consistent results across replicates.
Pipetting Errors Review and practice pipetting technique. Use calibrated pipettes and reverse pipetting for viscous solutions.Reduced variability between replicate wells (%CV < 15%).
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Allow the plate to sit at room temperature for 20 minutes before incubation to ensure even cell distribution.Consistent cell numbers across all wells, leading to more reliable data.

Issue 2: No Signal Detected in Propidium Iodide (PI) Staining Assay

G Start No PI Signal Detected CheckConcentration Is this compound concentration sufficient to cause damage? Start->CheckConcentration CheckTime Is the incubation time long enough? CheckConcentration->CheckTime Yes IncreaseConcentration Action: Increase this compound concentration. CheckConcentration->IncreaseConcentration No CheckInstrument Are the microscope/flow cytometer settings correct? CheckTime->CheckInstrument Yes IncreaseTime Action: Increase incubation time. CheckTime->IncreaseTime No CheckDye Is the PI working? (Test with positive control) CheckInstrument->CheckDye Yes AdjustSettings Action: Adjust laser power, filters, and gain. CheckInstrument->AdjustSettings No ReplaceDye Action: Prepare fresh PI solution. CheckDye->ReplaceDye No Success Problem Solved CheckDye->Success Yes IncreaseConcentration->Success IncreaseTime->Success AdjustSettings->Success ReplaceDye->Success

Caption: Troubleshooting workflow for no signal in a PI staining assay.

Data Presentation: Comparative Analysis of Membrane Damage Assays

The following table summarizes typical results from different assays used to measure membrane damage induced by this compound in HT-29 cells after a 4-hour incubation period.

Assay Type Parameter Measured EC50 of this compound (µM) Maximum Signal (% of Positive Control) Notes
LDH Release Assay Cytosolic enzyme release12.5 ± 1.885%Measures irreversible membrane rupture (cell death).
Propidium Iodide Influx Dye uptake (Flow Cytometry)8.2 ± 1.192%Measures loss of membrane integrity, includes both dead and dying cells.
SYTOX Green Assay Dye uptake (Plate Reader)9.5 ± 1.590%High-throughput alternative to PI for measuring membrane permeability.
Resazurin (alamarBlue) Assay Metabolic Activity25.1 ± 3.25% (Remaining Viability)Indirect measure; cell death is inferred from loss of metabolic function.

Experimental Protocols

Protocol 1: LDH Release Assay for this compound
  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the desired concentrations of this compound to the treatment wells.

  • Controls:

    • Spontaneous LDH Release: Add 100 µL of medium with vehicle (e.g., 0.1% DMSO) to a set of wells.

    • Maximum LDH Release: Add 100 µL of medium with vehicle, and 1 hour before the end of the experiment, add 10 µL of 10X Lysis Buffer.

    • Compound Interference Control: Add this compound to wells with medium but no cells.

  • Incubation: Incubate the plate for the desired time period (e.g., 4 hours) at 37°C.

  • Sample Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mix (containing diaphorase and INT) to each well of the new plate.

  • Incubation & Readout: Incubate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • Correct for compound interference by subtracting the absorbance of the cell-free wells from the treatment wells.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Protocol 2: Propidium Iodide Staining with Flow Cytometry
  • Cell Seeding: Seed 2.5 x 10⁵ cells per well in a 12-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Collect all cells, including those in the supernatant (as damaged cells may detach). Transfer the medium to a flow cytometry tube, wash the well with PBS, and add the wash to the tube. Trypsinize the remaining attached cells and add them to the same tube.

  • Staining: Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the pellet in 200 µL of cold PBS containing 1 µg/mL Propidium Iodide.

  • Incubation: Incubate on ice, protected from light, for 15 minutes.

  • Analysis: Analyze the samples immediately on a flow cytometer. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population and a histogram or dot plot to quantify the percentage of PI-positive (membrane-damaged) cells.

improving the solubility of LS 82-556 for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the solubility of LS 82-556 for in vitro studies.

Troubleshooting Guide

Q: My this compound is not dissolving or is precipitating out of solution during my in vitro experiment. What steps can I take to improve its solubility?

A: Low aqueous solubility is a common challenge with heterocyclic compounds like this compound. Precipitation can lead to inaccurate and unreliable experimental results. Below is a systematic approach to troubleshoot and improve solubility.

First, it's essential to understand that solubility is influenced by factors like the compound's physicochemical properties and the solution's conditions, including pH, co-solvents, and temperature[1][2][3]. The general goal for in vitro assays is often to achieve a solubility of >60 µg/mL[1][2][3].

Follow this workflow to address solubility issues:

G start Start: this compound Solubility Issue check_dmso 1. Prepare a High-Concentration Stock in 100% DMSO start->check_dmso sol_in_dmso Is the stock solution clear? check_dmso->sol_in_dmso dilute 2. Dilute Stock into Final Aqueous Assay Buffer sol_in_dmso->dilute Yes sonicate Consider gentle warming or sonication to aid initial dissolution in DMSO. sol_in_dmso->sonicate No check_final Does it precipitate in the final buffer? dilute->check_final success Success: Proceed with Experiment check_final->success No troubleshoot 3. Troubleshoot Formulation check_final->troubleshoot Yes cosolvent Option A: Increase Organic Co-solvent (e.g., up to 5% DMSO/Ethanol) troubleshoot->cosolvent ph Option B: Adjust Buffer pH (if this compound is ionizable) troubleshoot->ph excipient Option C: Use Solubilizing Excipients (e.g., Tween-20, Cyclodextrin) troubleshoot->excipient sonicate->check_dmso G LS82556 This compound PPO Protoporphyrinogen Oxidase (PPO) LS82556->PPO Inhibits ProtoIX Protoporphyrin IX (Photosensitizer) Accumulation PPO->ProtoIX Leads to ROS Singlet Oxygen / ROS Generation (in light) ProtoIX->ROS Causes Peroxidation Lipid Peroxidation & Membrane Damage ROS->Peroxidation Induces CellDeath Cell Death Peroxidation->CellDeath Results in

References

Technical Support Center: Overcoming Resistance to LS 82-556 in Weed Science Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance to the peroxidizing herbicide LS 82-556.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a light and oxygen-dependent herbicide that functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2] PPO is a key enzyme in the tetrapyrrole biosynthetic pathway, which is responsible for the synthesis of both chlorophyll and heme.[3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which is then rapidly oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS).[3] These ROS cause lipid peroxidation and membrane damage, leading to cellular leakage, bleaching, wilting, and ultimately, plant death.[1]

Q2: What are the known mechanisms of weed resistance to PPO-inhibiting herbicides like this compound?

Resistance to PPO-inhibiting herbicides can be broadly categorized into two types:

  • Target-site resistance (TSR): This type of resistance is due to genetic mutations in the gene encoding the PPO enzyme, primarily the PPO2 gene. These mutations alter the herbicide's binding site on the enzyme, reducing its inhibitory effect.

  • Non-target-site resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. These can include reduced herbicide uptake or translocation, enhanced metabolic detoxification of the herbicide, or sequestration of the herbicide away from the target site.

Q3: Are there specific mutations in the PPO2 gene known to confer resistance to PPO inhibitors?

Yes, several mutations in the PPO2 gene have been identified in various weed species that confer resistance to PPO-inhibiting herbicides. While specific studies on this compound are limited, it is highly probable that these mutations would also confer resistance to it due to the shared mechanism of action.

Troubleshooting Guide

This guide addresses common issues encountered during weed science experiments with this compound.

Problem Possible Cause Troubleshooting Steps
This compound is ineffective on a previously susceptible weed population. Development of herbicide resistance.1. Confirm Resistance: Conduct a whole-plant dose-response assay to compare the suspected resistant population with a known susceptible population.[4] 2. Investigate Mechanism: If resistance is confirmed, investigate the underlying mechanism (target-site vs. non-target-site). Sequence the PPO2 gene to check for known resistance mutations.
Inconsistent results in dose-response assays. Experimental variability.1. Standardize Conditions: Ensure uniform plant growth stage, application volume, and environmental conditions (light, temperature, humidity) across all treatments. 2. Replication: Use a sufficient number of replicates for each dose. 3. Accurate Dosing: Double-check herbicide stock solution concentrations and dilutions.
Difficulty in germinating weed seeds for resistance testing. Seed dormancy.1. Dormancy Breaking: Employ appropriate dormancy-breaking techniques such as stratification (cold treatment), scarification (mechanical or chemical), or the use of germination stimulants like gibberellic acid or potassium nitrate.
High mortality in control group plants. Environmental stress or improper handling.1. Optimize Growth Conditions: Ensure optimal light, temperature, water, and nutrient levels for the specific weed species. 2. Gentle Handling: Handle seedlings carefully during transplanting to minimize root damage.
Suspected resistance, but no known PPO2 mutations are found. Non-target-site resistance (NTSR) or a novel target-site mutation.1. Investigate NTSR: Conduct studies on herbicide uptake, translocation, and metabolism. 2. Explore Novel Mutations: Sequence the entire PPO gene family and compare it to susceptible biotypes.

Data Presentation

Table 1: Known Target-Site Mutations Conferring Resistance to PPO-Inhibiting Herbicides

MutationAmino Acid ChangeWeed Species
ΔG210Deletion of Glycine at position 210Amaranthus tuberculatus, Amaranthus palmeri[5]
R128GArginine to Glycine at position 128Amaranthus palmeri[5]
R128MArginine to Methionine at position 128Amaranthus palmeri[5]
G399AGlycine to Alanine at position 399Amaranthus palmeri[5][6]

Table 2: Example Dose-Response Data for a Susceptible vs. Resistant Weed Population

Herbicide Dose (g a.i./ha)Susceptible Population (% Biomass Reduction)Resistant Population (% Biomass Reduction)
000
105510
208525
409845
8010060
16010075
ED50 (g a.i./ha) ~9 ~65
Resistance Index (RI) -~7.2

Note: This is example data. Researchers should generate their own dose-response curves to determine the ED50 (the dose required to cause a 50% reduction in biomass) and the Resistance Index (RI = ED50 of resistant population / ED50 of susceptible population).[4]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay for this compound Resistance Testing

Objective: To determine the level of resistance to this compound in a suspected weed population compared to a known susceptible population.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations.

  • Pots, soil mix, and greenhouse or growth chamber facilities.

  • This compound herbicide and appropriate adjuvants.

  • Calibrated sprayer.

Methodology:

  • Seed Germination: Germinate seeds of both populations under optimal conditions. If dormancy is an issue, apply appropriate pre-treatments.

  • Plant Growth: Transplant seedlings at a uniform growth stage (e.g., 2-3 leaf stage) into individual pots. Grow plants under controlled conditions (e.g., 25°C, 16h photoperiod).

  • Herbicide Application: Prepare a range of this compound doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Apply the herbicide treatments uniformly to the plants using a calibrated sprayer. Include an untreated control for each population.

  • Data Collection: At a set time after treatment (e.g., 21 days), visually assess plant injury and harvest the above-ground biomass. Dry the biomass to a constant weight.

  • Data Analysis: Calculate the percent biomass reduction for each dose relative to the untreated control. Use a statistical software package to fit a log-logistic dose-response curve to the data for each population and determine the ED50 values. Calculate the Resistance Index (RI).

Protocol 2: PPO Gene Sequencing for Target-Site Resistance Identification

Objective: To identify known or novel mutations in the PPO2 gene that may confer resistance to this compound.

Materials:

  • Leaf tissue from suspected resistant and known susceptible plants.

  • DNA extraction kit.

  • PCR primers specific for the PPO2 gene of the target weed species.

  • PCR reagents and thermocycler.

  • DNA sequencing service.

Methodology:

  • DNA Extraction: Extract genomic DNA from fresh or frozen leaf tissue using a commercial kit.

  • PCR Amplification: Amplify the PPO2 gene using primers designed to cover the entire coding sequence.

  • PCR Product Purification: Purify the PCR products to remove primers and unincorporated nucleotides.

  • DNA Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences from the resistant and susceptible plants with a reference PPO2 sequence. Identify any single nucleotide polymorphisms (SNPs) or insertions/deletions that result in amino acid changes. Compare any identified mutations to the known resistance-conferring mutations listed in Table 1.

Mandatory Visualizations

cluster_pathway Mechanism of Action of this compound LS82556 This compound PPO Protoporphyrinogen Oxidase (PPO) LS82556->PPO Inhibits ProtoIX Protoporphyrin IX PPO->ProtoIX Catalyzes ProtogenIX Protoporphyrinogen IX ProtogenIX->PPO Substrate ROS Reactive Oxygen Species (ROS) ProtoIX->ROS Generates Heme Heme ProtoIX->Heme Chlorophyll Chlorophyll ProtoIX->Chlorophyll MembraneDamage Membrane Damage (Lipid Peroxidation) ROS->MembraneDamage CellDeath Cell Death MembraneDamage->CellDeath LightO2 Light + O2 LightO2->ROS

Caption: Mechanism of action of this compound.

cluster_workflow Workflow for Investigating this compound Resistance Observe Observe Poor Weed Control in the Field Collect Collect Seeds from Suspected Resistant Plants Observe->Collect DoseResponse Conduct Whole-Plant Dose-Response Assay Collect->DoseResponse Confirm Confirm Resistance (Calculate RI) DoseResponse->Confirm Sequence Sequence PPO Gene Confirm->Sequence Resistant Management Develop Alternative Weed Management Strategy Confirm->Management Susceptible (Re-evaluate field application) Analyze Analyze for Mutations Sequence->Analyze TSR Target-Site Resistance Analyze->TSR Mutation Found NTSR Investigate Non-Target-Site Resistance Mechanisms Analyze->NTSR No Known Mutation TSR->Management NTSR->Management

Caption: Experimental workflow for this compound resistance.

References

Technical Support Center: LS 82-556 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the factors affecting the stability of the herbicide LS 82-556 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Disclaimer: Specific stability data for this compound is not extensively available in public literature. The following information is based on the known chemical properties of this compound as a light and oxygen-dependent pyridine carboxamide herbicide and general principles of small molecule stability.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing efficacy. What are the primary factors that could be causing degradation?

A1: The primary factors affecting the stability of this compound in solution are exposure to light and oxygen. As a tetrapyrrole-dependent photodynamic herbicide, its mode of action and chemical structure make it susceptible to degradation under these conditions. Other contributing factors can include pH, temperature, and the presence of certain reactive species in the solvent or buffer.

Q2: How does light exposure affect the stability of this compound?

A2: this compound is a light-dependent herbicide.[1][2][3] This implies that it absorbs light energy, which can lead to photochemical reactions that alter its molecular structure and reduce its activity. This process is known as photodegradation. To minimize this, always prepare and store this compound solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

Q3: What is the role of oxygen in the degradation of this compound?

A3: this compound is also an oxygen-dependent herbicide.[1][2][3] The presence of dissolved oxygen in the solution can lead to oxidative degradation, especially when combined with light exposure. The herbicidal activity itself involves the generation of reactive oxygen species. To mitigate oxidative degradation, consider de-gassing solvents before use or working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.

Q4: What is the expected stability of this compound in common laboratory solvents?

A4: While specific data is limited, pyridine herbicides can exhibit varying stability in different solvents.[4] For stock solutions, consider using aprotic, anhydrous solvents like DMSO or DMF and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For aqueous buffers used in experiments, it is crucial to prepare fresh solutions and use them promptly.

Q5: How does pH influence the stability of this compound?

A5: The stability of many small molecules, including those with carboxamide groups, can be pH-dependent. Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis of the amide bond. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) unless experimental conditions require otherwise. Buffer components should also be chosen carefully to avoid any catalytic effects on degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock or working solutions.Prepare fresh working solutions for each experiment from a recently prepared stock. Protect all solutions from light and minimize exposure to air.
Loss of activity in a time-course experiment Instability of this compound under the specific experimental conditions (e.g., prolonged incubation at room temperature, exposure to light).Perform a preliminary stability test of this compound under your experimental conditions (see Experimental Protocols section). Consider adding control samples at different time points to monitor for degradation.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC) Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[5][6][7][8] This will help in accurately quantifying the parent compound.
Precipitation in the solution Poor solubility or degradation leading to insoluble products.Check the solubility of this compound in your chosen solvent system. If solubility is an issue, consider using a co-solvent or preparing a more dilute solution. Analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in an Aqueous Buffer

Objective: To quickly assess the stability of this compound in a specific aqueous buffer under experimental conditions.

Methodology:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a high concentration.

  • Dilute the stock solution to the final working concentration in the aqueous buffer of interest.

  • Divide the solution into two sets of aliquots in amber vials:

    • Set A (Experimental Conditions): Incubate under the same conditions as your experiment (e.g., temperature, lighting).

    • Set B (Control Conditions): Store at a condition known to minimize degradation (e.g., -80°C, protected from light).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each set.

  • Analyze the concentration of this compound in each aliquot using a suitable analytical method (e.g., HPLC-UV).

  • Compare the concentration of this compound in Set A to that in Set B at each time point. A significant decrease in concentration in Set A indicates instability under your experimental conditions.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.

Methodology:

  • Prepare solutions of this compound in an appropriate solvent system.

  • Expose the solutions to the following stress conditions in separate, controlled experiments:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

    • Photodegradation: Expose the solution to a calibrated light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be wrapped in foil.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C) in the dark.

  • At appropriate time points, withdraw samples and neutralize if necessary.

  • Analyze the samples using a high-resolution analytical technique like LC-MS/MS to separate and identify the parent compound and any degradation products.

  • The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are detectable without being unrealistic.[5]

Visualizations

cluster_factors Factors Affecting this compound Stability cluster_outcomes Potential Outcomes Light Light Exposure (Photodegradation) Degradation Degradation of this compound Light->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation pH pH (Hydrolysis) pH->Degradation Temperature Temperature (Thermal Degradation) Temperature->Degradation Solvent Solvent/Buffer (Solvolysis/Catalysis) Solvent->Degradation Loss Loss of Efficacy Degradation->Loss Formation Formation of Degradants Degradation->Formation

Caption: Key factors influencing the stability of this compound in solution.

cluster_workflow Stability Study Workflow A Prepare this compound Solution B Expose to Stress Conditions (Light, Temp, pH, etc.) A->B C Sample at Time Points B->C D Analyze by HPLC/LC-MS C->D E Quantify this compound & Identify Degradants D->E F Determine Degradation Rate E->F

Caption: A typical workflow for an experimental stability study of this compound.

cluster_pathway Simplified Mode of Action & Degradation LS82556 This compound PPO Protoporphyrinogen Oxidase (PPO) LS82556->PPO Inhibits Degradation Photochemical Degradation LS82556->Degradation ProtoIX Protoporphyrin IX (Photosensitizer) PPO->ProtoIX Blocks conversion of protoporphyrinogen IX ROS Reactive Oxygen Species (ROS) ProtoIX->ROS Generates Damage Cellular Damage (Herbicidal Action) ROS->Damage Light Light Light->ProtoIX Light->Degradation Oxygen Oxygen Oxygen->ROS

Caption: Simplified mechanism of this compound action and its susceptibility to photodegradation.

References

Technical Support Center: Minimizing Off-Target Effects of LS 82-556 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the experimental compound LS 82-556. The following information provides troubleshooting advice and frequently asked questions (FAQs) to help minimize off-target effects and ensure the accurate interpretation of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a light and oxygen-dependent herbicide that functions by inhibiting the enzyme protoporphyrinogen oxidase (Protox).[1][2] This enzyme is critical in the tetrapyrrole biosynthesis pathway, which leads to the production of hemes and chlorophylls. Inhibition of Protox results in the accumulation of its substrate, protoporphyrinogen IX, which is then autooxidized to protoporphyrin IX.[1][2] Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), leading to lipid peroxidation, structural damage to cellular membranes, and ultimately, cell death.[1][2][3]

Q2: How do I differentiate between on-target and off-target effects of this compound in my experiments?

A2: Differentiating between on-target and off-target effects is crucial for the correct interpretation of your data. An "on-target" effect of this compound is a direct consequence of Protox inhibition and the subsequent light-dependent generation of ROS. An "off-target" effect would be any observed cellular response that is independent of this specific pathway.

Key validation strategies include:

  • Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target, Protox.[4] If the cellular phenotype induced by this compound is still observed in the absence or with significantly reduced levels of Protox, it is likely an off-target effect.[4]

  • Control Compounds: Employ a structurally similar but inactive analog of this compound as a negative control.[4] This helps to ensure that the observed effects are not due to the chemical scaffold itself.[4]

  • Light Dependence: Since the on-target effects of this compound are light-dependent, conducting experiments in the dark can help identify off-target effects.[1] Any effects observed in the absence of light are likely not mediated by the accumulation of the photosensitizer protoporphyrin IX.

Q3: What are some proactive strategies to minimize off-target effects in my experimental design?

A3: Several strategies can be implemented from the outset to reduce the likelihood of off-target effects confounding your results:

  • Use the Lowest Effective Concentration: It is essential to perform a dose-response curve to determine the lowest concentration of this compound that produces the desired on-target effect. Higher concentrations are more likely to bind to lower-affinity off-targets.[4]

  • Optimize Exposure Time: Limit the duration of exposure to this compound to the minimum time required to observe the on-target effect.

  • Cell Line Variation: Be aware that the expression levels of on-target or off-target proteins may vary between different cell lines, potentially leading to inconsistent results.[4] It is good practice to confirm your findings in multiple cell models.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Cell death or phenotype observed in the dark. This is likely an off-target effect, as the on-target mechanism of this compound is light-dependent.Investigate alternative signaling pathways that might be affected by this compound independent of Protox inhibition. Consider using a different Protox inhibitor with a distinct chemical structure.
Inconsistent results between different cell lines. Expression levels of Protox or other potential off-target proteins may differ.[4]Quantify Protox expression in your cell lines. If possible, use a cell line with a confirmed high level of Protox expression.
Effect is observed but there is no detectable increase in ROS. The observed phenotype may be an off-target effect, or the ROS detection method may not be sensitive enough.Use multiple, distinct methods to measure ROS production. If no ROS is detected with sensitive methods, the effect is likely off-target.
Phenotype is present in Protox knockout/knockdown cells. The effect is independent of the intended target and is therefore an off-target effect.[4]Discontinue the use of this compound for this specific experimental question or clearly report the findings as Protox-independent.

Experimental Protocols

Protocol 1: Determining the Lowest Effective Concentration of this compound

Objective: To identify the minimum concentration of this compound that elicits the desired on-target effect (e.g., ROS production, cell death) to minimize off-target binding.

Methodology:

  • Cell Plating: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Serial Dilution: Prepare a series of dilutions of this compound in your cell culture medium. A typical starting range might be from 1 nM to 100 µM.

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation and Light Exposure: Incubate the cells for a predetermined time, followed by exposure to a controlled light source. A parallel plate should be kept in the dark to assess light-dependent effects.

  • Assay: Perform your primary assay (e.g., a cell viability assay like MTT or a ROS detection assay like DCFDA).

  • Data Analysis: Plot the response versus the log of the this compound concentration to determine the EC50 (half-maximal effective concentration). The lowest concentration that gives a robust on-target effect should be used for subsequent experiments.

Protocol 2: Validation of On-Target Effect using Genetic Knockdown

Objective: To confirm that the observed effect of this compound is dependent on its intended target, Protox.

Methodology:

  • Cell Transfection/Transduction: Use siRNA or a CRISPR-Cas9 system to knock down or knock out the gene encoding Protox in your cell line.

  • Verification of Knockdown/Knockout: Confirm the reduction or absence of Protox expression using qPCR or Western blotting.

  • Treatment: Treat both the wild-type and the Protox-deficient cells with the predetermined lowest effective concentration of this compound and a vehicle control.

  • Light Exposure and Assay: Expose the cells to light and perform your primary assay.

  • Data Analysis: Compare the response to this compound in the wild-type versus the Protox-deficient cells. A significantly diminished or absent response in the deficient cells validates the on-target effect.

Visualizations

LS_82_556_Signaling_Pathway cluster_cell Cell Membrane LS82556 This compound Protox Protoporphyrinogen Oxidase (Protox) LS82556->Protox Inhibits ProtoIX Protoporphyrin IX (Photosensitizer) Protox->ProtoIX Accumulation of substrate leads to ROS Reactive Oxygen Species (ROS) ProtoIX->ROS Light + O2 Damage Membrane Damage & Cell Death ROS->Damage

Caption: Signaling pathway of this compound's on-target action.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation A Determine Lowest Effective Concentration C Treat Cells (Wild-Type & Protox-deficient) A->C B Select Appropriate Control Compounds B->C D Include Light and Dark Controls C->D E Measure Primary Endpoint (e.g., ROS, Viability) D->E F Compare WT vs. Knockout & Light vs. Dark E->F G Differentiate On-Target vs. Off-Target Effects F->G

Caption: Workflow to minimize and identify off-target effects.

Troubleshooting_Logic Start Phenotype Observed with this compound? Q1 Is the effect light-dependent? Start->Q1 Q2 Is the effect absent in Protox-deficient cells? Q1->Q2 Yes OffTarget Likely Off-Target Effect Q1->OffTarget No OnTarget Likely On-Target Effect Q2->OnTarget Yes Q2->OffTarget No

Caption: Troubleshooting logic for experimental results.

References

Technical Support Center: LS 82-556 Phytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining protocols related to the phytotoxicity assessment of LS 82-556. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the phytotoxicity testing of this compound.

Question Answer
Issue: High variability in root length measurements between replicates. Possible Causes & Solutions: 1. Inconsistent Seed Placement: Ensure seeds are placed at a uniform distance from the edge of the petri dish or testing container.[1] 2. Uneven Moisture Distribution: Verify that the growth medium (e.g., filter paper, agar) is evenly saturated with the test solution.[2][3] Avoid oversaturation, as this can lead to anaerobic conditions.3. Temperature or Light Gradients: Check for and mitigate any temperature or light gradients within the incubator. Positional effects can be minimized by rotating the plates daily.4. Genetic Variability in Seeds: Use a certified seed lot to minimize genetic variation. If high variability persists, increase the number of replicates.
Issue: Poor or no germination in the negative control group. Possible Causes & Solutions: 1. Seed Viability: The seed lot may have low viability. Conduct a preliminary germination test on the seeds using only distilled water before starting the phytotoxicity assay.2. Contamination: The growth medium, water, or petri dishes may be contaminated. Ensure all materials are properly sterilized.3. Improper Incubation Conditions: Verify that the temperature, humidity, and light/dark cycles are optimal for the chosen plant species.[4]
Issue: The positive control (e.g., a known herbicide) is not showing the expected phytotoxic effects. Possible Causes & Solutions: 1. Incorrect Concentration: Double-check the calculations and dilutions for the positive control solution.2. Degradation of the Positive Control: The positive control substance may have degraded. Use a fresh, properly stored stock solution.3. Resistant Species: The chosen plant species may be resistant to the positive control. Verify the sensitivity of the plant species from literature or previous experiments.
Issue: Precipitate formation when this compound is added to the growth medium. Possible Causes & Solutions: 1. Solubility Issues: this compound may have low solubility in the test medium. Consider using a co-solvent like DMSO (dimethyl sulfoxide), but ensure the final concentration of the solvent does not affect plant growth.[2] Always include a solvent control group in your experimental design.2. Interaction with Medium Components: this compound may be reacting with salts or other components in the growth medium. Try dissolving the compound in distilled water first before adding it to a more complex medium.

Frequently Asked Questions (FAQs)

Question Answer
What is the primary mode of action for this compound phytotoxicity? This compound is hypothesized to interfere with auxin transport and signaling pathways, leading to disruption of root gravitropism and inhibition of cell elongation. This results in stunted root growth and reduced overall plant vigor.
Which plant species are recommended for testing the phytotoxicity of this compound? Standard test species such as Lepidium sativum (cress), Sinapis alba (white mustard), and Sorghum saccharatum (sorghum) are recommended due to their rapid germination and sensitivity.[5] It is advisable to use at least one monocot and one dicot species for a comprehensive assessment.[6]
What are the key endpoints to measure in an this compound phytotoxicity assay? The primary endpoints are seed germination percentage and root elongation.[1][5] Other valuable parameters include shoot length, biomass (fresh and dry weight), and visual signs of toxicity such as chlorosis (yellowing) or necrosis (tissue death).[7]
What is a typical duration for a seed germination and root elongation assay? These assays are typically run for a period of 3 to 7 days, after which the germination percentage is calculated and root lengths are measured.[1][5]
How should I prepare the test concentrations of this compound? A stock solution of this compound should be prepared in a suitable solvent. A series of dilutions should then be made to create a range of test concentrations. It is recommended to use a logarithmic series of concentrations to determine dose-response relationships.[1]

Data Presentation

Table 1: Effects of this compound on Seed Germination and Root Elongation of Lepidium sativum
Concentration of this compound (µg/mL)Germination Rate (%)Average Root Length (mm) ± SDInhibition of Root Growth (%)
0 (Control)9825.4 ± 2.10
19722.1 ± 1.913.0
59515.7 ± 2.538.2
10928.2 ± 1.467.7
25752.1 ± 0.891.7
50400.5 ± 0.298.0

Data represents mean values from three independent experiments.

Experimental Protocols

Protocol: Seed Germination and Root Elongation Assay

This protocol is adapted from standard methods such as those outlined by the OECD.[7][8]

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution to obtain the desired final test concentrations. The final solvent concentration should not exceed 0.5%.

    • Prepare a negative control (distilled water) and a solvent control (distilled water with the same concentration of solvent as the test solutions).[2]

  • Seed Sterilization:

    • Surface sterilize seeds of the chosen plant species (e.g., Lepidium sativum) by immersing them in a 1% sodium hypochlorite solution for 10 minutes, followed by three rinses with sterile distilled water.

  • Assay Setup:

    • Place a sterile filter paper in a 9 cm petri dish.

    • Pipette 5 mL of the test solution, negative control, or solvent control onto the filter paper, ensuring it is evenly moistened.

    • Arrange 10-20 sterilized seeds on the filter paper in each petri dish.

    • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubation:

    • Incubate the petri dishes in the dark at a constant temperature (e.g., 24 ± 2°C) for 72 hours.

  • Data Collection and Analysis:

    • After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated if the radicle has emerged.

    • Carefully remove the seedlings and measure the length of the primary root of each germinated seed.

    • Calculate the germination percentage and the average root length for each concentration.

    • Determine the percentage of root growth inhibition relative to the negative control.

Visualizations

Signaling Pathway Diagram

G cluster_cell Plant Cell LS82556 This compound Auxin_Efflux Auxin Efflux Carrier (e.g., PIN proteins) LS82556->Auxin_Efflux Inhibits Auxin_Influx Auxin Influx Carrier (e.g., AUX1/LAX) Auxin Auxin (IAA) Auxin_Influx->Auxin Auxin->Auxin_Efflux Transported out TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Cell_Elongation Cell Elongation & Growth Gene_Expression->Cell_Elongation Leads to

Caption: Hypothetical signaling pathway for this compound phytotoxicity.

Experimental Workflow Diagram

G start Start prep_solutions Prepare this compound Test Solutions start->prep_solutions sterilize_seeds Surface Sterilize Seeds start->sterilize_seeds setup_assay Set up Petri Dish Assay (Filter Paper, Seeds, Solution) prep_solutions->setup_assay sterilize_seeds->setup_assay incubate Incubate in Dark (e.g., 72h at 24°C) setup_assay->incubate measure_germination Measure Seed Germination Rate incubate->measure_germination measure_roots Measure Root Length incubate->measure_roots analyze_data Analyze Data (Calculate % Inhibition, EC50) measure_germination->analyze_data measure_roots->analyze_data end End analyze_data->end

Caption: Workflow for assessing this compound phytotoxicity.

References

avoiding common pitfalls in LS 82-556 research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LS 82-556 research. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding common pitfalls and troubleshooting experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a light and oxygen-dependent herbicide.[1] Its primary mechanism of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[2][3] This enzyme is critical in the tetrapyrrole biosynthesis pathway, which leads to the production of both chlorophyll and heme. Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then autooxidizes to form protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), causing lipid peroxidation and rapid cell membrane disruption.[2] This cellular damage manifests as bleaching, wilting, and desiccation of plant tissues.[1]

Q2: My this compound treatment is not showing the expected phytotoxic effects. What are the common causes?

A2: Several factors can lead to a lack of efficacy in your experiments:

  • Insufficient Light Exposure: The herbicidal activity of this compound is strictly light-dependent. Ensure that your treated plants receive adequate light intensity and duration following application.

  • Improper Formulation/Solubility: this compound may have limited water solubility. Ensure it is properly dissolved in an appropriate solvent before application to allow for effective uptake by the plant.

  • Incorrect Application: Uneven spray coverage or application at a plant growth stage that is less susceptible can reduce the observed effects.

  • Suboptimal Environmental Conditions: Temperature and humidity can influence a plant's metabolic rate and cuticle thickness, affecting herbicide uptake and efficacy.

  • Herbicide Degradation: Improper storage of this compound stock solutions can lead to degradation. Store stock solutions in the dark at low temperatures.

Q3: I am observing inconsistent results between my experimental replicates. What should I check?

A3: Inconsistent results can stem from variability in your experimental setup:

  • Plant Material: Ensure that all plants used in an experiment are of the same species, age, and developmental stage. Genetic variability within a plant population can also lead to differential responses.

  • Environmental Conditions: Maintain uniform light, temperature, and humidity for all replicates. Fluctuations in these conditions can significantly impact plant physiology and herbicide efficacy.

  • Application Technique: Calibrate your spray equipment to ensure a consistent application rate and droplet size across all treatments.

  • Soil or Growth Media: Inconsistent soil composition, pH, or moisture levels can affect plant health and herbicide availability.

Q4: Are there known off-target effects of this compound that I should be aware of?

A4: While specific off-target effects for this compound are not extensively documented in the provided search results, herbicides in the pyridine class can sometimes exhibit hormonal effects, mimicking natural plant auxins at sub-lethal concentrations.[4][5] This can lead to symptoms like leaf cupping, twisting, and stem epinasty.[4][6] It is crucial to include untreated control groups in your experiments to differentiate between the intended phototoxic effects and any potential off-target hormonal responses.

Troubleshooting Guides

Guide 1: Inconsistent Phytotoxicity Symptoms
Symptom Possible Cause Troubleshooting Steps
No or low phytotoxicity Inadequate light exposure post-treatment.Ensure treated plants are exposed to a consistent and adequate light source (e.g., >150 µmol/m²/s) for several hours.
Poor solubility or precipitation of this compound.Prepare a fresh stock solution in an appropriate solvent (e.g., acetone or DMSO) and ensure it is fully dissolved before diluting to the final working concentration. Include a solvent-only control.
Herbicide degradation.Use a freshly prepared stock solution. Store stock solutions at -20°C in the dark.
Variable phytotoxicity across replicates Non-uniform plant material.Use plants of the same age, size, and from the same seed batch.
Inconsistent application.Calibrate sprayer for uniform coverage. For soil applications, ensure even distribution.
Environmental gradients in the growth chamber.Rotate plant trays periodically to minimize the effects of variations in light and temperature.
Unexpected morphological changes (e.g., leaf curling, stem twisting) Possible off-target auxin-like effects at sub-lethal concentrations.Carefully observe dose-response. Compare symptoms to known auxin-mimicking herbicides. Lower concentrations may reveal these effects more clearly.
Guide 2: Protoporphyrin IX Accumulation Assay Issues
Issue Possible Cause Troubleshooting Steps
Low or no protoporphyrin IX detected Insufficient incubation time in the dark.Protoporphyrin IX accumulation is a precursor to phototoxicity and occurs in the dark. Ensure a sufficient dark incubation period (e.g., 12-24 hours) after this compound treatment.
Inefficient extraction.Ensure complete tissue homogenization. Use a suitable extraction solvent (e.g., 80% acetone with 0.1 M NH4OH).[7] Consider multiple extraction steps.
Degradation of protoporphyrin IX.Protect samples from light during and after extraction. Analyze samples promptly or store extracts at -80°C.
High background fluorescence Contamination of solvents or labware.Use high-purity solvents and thoroughly clean all glassware.
Presence of other fluorescent compounds.Use appropriate excitation and emission wavelengths specific for protoporphyrin IX (e.g., Excitation: ~400 nm, Emission: ~633 nm).[8][9] Consider chromatographic separation (HPLC) for cleaner quantification.
Inconsistent readings between samples Incomplete extraction.Ensure consistent and thorough homogenization for all samples.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques.
Quenching of fluorescence.Ensure extracts are sufficiently diluted to be within the linear range of the spectrofluorometer.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.

  • Dissolving: Dissolve the powder in a minimal amount of a suitable organic solvent such as acetone or dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-100 mM).

  • Storage: Store the stock solution in a tightly sealed, amber glass vial at -20°C to prevent degradation from light and evaporation.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate application buffer or medium. Ensure the final concentration of the organic solvent is low enough to not cause phytotoxicity to the control plants (typically <0.1%).

Protocol 2: Phytotoxicity Assay
  • Plant Growth: Grow healthy, uniform plants to the desired developmental stage (e.g., 2-4 true leaves).

  • Treatment Application:

    • Foliar Spray: Uniformly spray the plants with the this compound working solution until droplets start to run off the leaves. Include a control group sprayed with the vehicle (buffer/medium with the same concentration of solvent).

    • Soil Drench: Apply a known volume of the this compound working solution to the soil of each pot. Apply an equal volume of the vehicle solution to the control group.

  • Incubation: Place the treated plants in a growth chamber with controlled light, temperature, and humidity.

  • Observation: Visually assess and score the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, wilting) at regular intervals (e.g., 24, 48, 72 hours) after treatment.

  • Quantification (Optional): At the end of the experiment, harvest the above-ground biomass and measure the fresh and dry weight to quantify the treatment effect.

Protocol 3: Protoporphyrin IX Accumulation Assay (Spectrofluorometric Method)
  • Treatment: Treat plant tissue (e.g., leaf discs) with this compound and incubate in complete darkness for 12-24 hours.

  • Tissue Homogenization: Harvest and weigh the plant tissue. Immediately homogenize the tissue in a pre-chilled mortar and pestle with a known volume of extraction buffer (e.g., 80% acetone, 20% 0.1 M NH4OH).[7] Perform all steps under dim light.

  • Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted porphyrins.

  • Spectrofluorometric Analysis:

    • Dilute the supernatant with the extraction buffer to bring the fluorescence reading within the linear range of the instrument.

    • Measure the fluorescence using a spectrofluorometer with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 633 nm.[8][9]

    • Use a standard curve of protoporphyrin IX of known concentrations to quantify the amount in your samples.

  • Data Normalization: Express the protoporphyrin IX concentration per gram of fresh tissue weight.

Visualizations

Signaling_Pathway cluster_chloroplast Chloroplast/Mitochondria cluster_cytoplasm Cytoplasm cluster_phototoxicity Phototoxicity Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO substrate Protoporphyrinogen_IX_accum Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Protoporphyrinogen_IX_accum leakage Protoporphyrin_IX_inside Protoporphyrin IX PPO->Protoporphyrin_IX_inside catalysis LS82556 This compound LS82556->PPO inhibition Protoporphyrin_IX_cyto Protoporphyrin IX (Photosensitizer) Protoporphyrinogen_IX_accum->Protoporphyrin_IX_cyto Non-enzymatic Oxidation ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX_cyto->ROS activation Light_Oxygen Light + O2 Light_Oxygen->ROS Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_phyto_steps Phytotoxicity Assessment cluster_ppix_steps Protoporphyrin IX Measurement Plant_Growth 1. Grow uniform plants Stock_Solution 2. Prepare this compound stock solution Application 3. Apply this compound (and vehicle control) Stock_Solution->Application Incubation 4. Incubate under controlled conditions Application->Incubation Phytotoxicity_Assay 5a. Assess Phytotoxicity Incubation->Phytotoxicity_Assay PPIX_Assay 5b. Measure Protoporphyrin IX Incubation->PPIX_Assay Visual_Scoring Visual Scoring (Chlorosis, Necrosis) Phytotoxicity_Assay->Visual_Scoring Biomass_Measurement Biomass Measurement (Fresh/Dry Weight) Phytotoxicity_Assay->Biomass_Measurement Dark_Incubation Dark Incubation PPIX_Assay->Dark_Incubation Extraction Extraction Dark_Incubation->Extraction Quantification Spectrofluorometric Quantification Extraction->Quantification

Caption: General experimental workflow for this compound research.

Troubleshooting_Logic Start Inconsistent or Unexpected Experimental Results Check_Phytotoxicity Are phytotoxicity symptoms absent or weak? Start->Check_Phytotoxicity Check_Variability Is there high variability between replicates? Start->Check_Variability Check_Off_Target Are there unexpected morphological changes? Start->Check_Off_Target Solubility Verify this compound solubility and stability Check_Phytotoxicity->Solubility Yes Plant_Uniformity Assess uniformity of plant material Check_Variability->Plant_Uniformity Yes Dose_Response Evaluate dose-response and control groups Check_Off_Target->Dose_Response Yes Light Confirm adequate light exposure Solubility->Light Concentration Check working concentration Light->Concentration Environment Check for environmental gradients Plant_Uniformity->Environment Application_Consistency Review application technique Environment->Application_Consistency

Caption: Troubleshooting logic for this compound experiments.

References

optimizing light conditions for LS 82-556 activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the light-dependent activation of LS 82-556 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a light and oxygen-dependent herbicidal compound.[1] Its mechanism of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to the accumulation of protoporphyrinogen IX, which is subsequently oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), primarily singlet oxygen, which cause rapid lipid peroxidation and cell membrane disruption, ultimately leading to cellular death.

Q2: Why is light essential for the activity of this compound?

A2: The activity of this compound is critically dependent on light because its mechanism of action relies on the photosensitizing properties of protoporphyrin IX, which accumulates as a result of PPO inhibition. Light energy is absorbed by protoporphyrin IX, exciting it to a state where it can transfer that energy to molecular oxygen, creating highly reactive singlet oxygen. This process, known as photodynamic therapy (PDT), is what drives the cellular damage. Without light, the accumulated protoporphyrin IX remains in a non-toxic state.

Q3: What are the general symptoms of this compound activity on plant tissues?

A3: Symptoms of this compound activation are characteristic of PPO inhibitors and typically appear rapidly in the presence of light.[2][3] These include:

  • Water-soaked appearance: Initial damage to cell membranes leads to leakage of cellular contents.

  • Necrosis and Browning: The tissue rapidly dies and turns brown due to cellular destruction.[3]

  • Chlorosis: Yellowing of the tissue may be observed.

  • Speckling: If applied as a spray, necrotic spots may appear where the droplets landed.[3]

Q4: Can this compound be used in non-photosynthetic organisms?

A4: Yes, the mode of action of this compound is not directly dependent on photosynthesis. It targets the heme and chlorophyll biosynthesis pathway, which is present in most plant cells. Its efficacy has been demonstrated in non-chlorophyllous soybean cells, indicating that as long as the PPO enzyme and the subsequent pathway components are present, light-dependent toxicity can be induced.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low activity of this compound observed. 1. Inadequate light exposure: Insufficient light intensity, incorrect wavelength, or short duration of exposure. 2. Absence of oxygen: The formation of singlet oxygen is an oxygen-dependent process. 3. Incorrect concentration of this compound: Concentration may be too low to cause significant PPO inhibition. 4. Cellular uptake issues: The compound may not be effectively entering the cells.1. Optimize light conditions:     - Intensity: Ensure a light intensity of at least 300-600 µmol m⁻² s⁻¹.     - Wavelength: Use a broad-spectrum light source. If using specific wavelengths, literature on similar compounds suggests a range of 565-615 nm is effective.     - Duration: Increase the duration of light exposure. 2. Ensure adequate aeration: For liquid cultures, ensure proper mixing or bubbling to maintain oxygen levels. 3. Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal effective concentration for your specific experimental system. 4. Consider adjuvants: For plant-based experiments, the addition of a surfactant may improve uptake. For cell cultures, ensure the solvent used to dissolve this compound is compatible with the cell membrane and does not hinder uptake.
High variability in experimental results. 1. Inconsistent light conditions: Variations in light intensity or spectral quality across different experimental setups. 2. Uneven application of this compound: Inconsistent dosage across samples. 3. Biological variability: Differences in the physiological state of the cells or tissues.1. Standardize light source: Use a calibrated light source and ensure uniform illumination for all samples. Measure light intensity at the sample level. 2. Ensure homogenous application: Thoroughly mix this compound solutions and ensure precise and consistent application to all samples. 3. Synchronize cell cultures or use plants of the same developmental stage: This will minimize biological variability.
Unexpected phototoxicity in control groups. 1. Light source emitting UV radiation: Some light sources may emit harmful UV radiation that can cause cellular damage independent of this compound. 2. Photosensitive components in the media: Some media components may become toxic upon light exposure.1. Use appropriate filters: Use filters to block UV radiation from the light source. 2. Test media for phototoxicity: Expose the media without cells to the light source and then use it to culture cells to check for any induced toxicity.

Data Presentation

Table 1: Summary of Light Conditions Used in Studies of PPO-Inhibiting Herbicides

ParameterReported Value(s)Compound(s) StudiedSource(s)
Light Intensity 300 µmol m⁻² s⁻¹Acifluorfen-methyl, this compound[1]
600 µmol m⁻² s⁻¹Acifluorfen-methyl[4]
Effective Wavelength 565 - 615 nmOxyfluorfen
Light Source White lightAcifluorfen-methyl, this compound[1]

Experimental Protocols

Protocol 1: General Phototoxicity Assay for this compound in Plant Tissues
  • Plant Material: Use young, healthy plant tissues (e.g., leaf discs, cotyledons).

  • Incubation Solution: Prepare a buffer solution (e.g., MES buffer) containing the desired concentrations of this compound. Include a solvent control (e.g., DMSO) and a no-treatment control.

  • Incubation: Float the plant tissues in the incubation solution in a multi-well plate or petri dish.

  • Dark Pre-incubation (Optional): To ensure uptake of the compound before light activation, incubate the samples in the dark for a period of 1-4 hours.

  • Light Exposure:

    • Transfer the samples to a controlled environment with a calibrated light source.

    • Expose the samples to a light intensity in the range of 300-600 µmol m⁻² s⁻¹.

    • The duration of light exposure can be varied (e.g., 1, 3, 6, 12, 24 hours) to determine a time-course of phototoxicity.

    • Maintain a constant temperature during light exposure.

  • Assessment of Damage:

    • Visual Assessment: Document phenotypic changes such as necrosis and chlorosis at different time points.

    • Ion Leakage Assay: Measure the conductivity of the incubation solution to quantify membrane damage.

    • Photosynthetic Efficiency: Measure chlorophyll fluorescence (e.g., Fv/Fm) to assess the impact on photosynthetic machinery.

    • Pigment Quantification: Extract and quantify chlorophyll and carotenoid content.

Protocol 2: Determination of Protoporphyrin IX Accumulation
  • Sample Preparation: Treat cells or tissues with this compound as described in Protocol 1.

  • Extraction:

    • Homogenize the samples in a suitable solvent (e.g., acetone:0.1 N NH4OH, 9:1 v/v).

    • Centrifuge to pellet cell debris.

  • Fluorometric Quantification:

    • Measure the fluorescence of the supernatant using a spectrofluorometer.

    • Use an excitation wavelength of approximately 400-410 nm and measure the emission at around 630-635 nm, which is characteristic of protoporphyrin IX.

    • Use a standard curve of protoporphyrin IX to quantify its concentration in the samples.

Visualizations

Signaling_Pathway cluster_0 Normal Pathway LS82556 This compound PPO Protoporphyrinogen Oxidase (PPO) LS82556->PPO Inhibits ProtoIX Protoporphyrin IX (Photosensitizer) ProtogenIX Protoporphyrinogen IX ProtogenIX->PPO Substrate ProtogenIX->ProtoIX Accumulation & non-enzymatic oxidation SingletOxygen Singlet Oxygen (¹O₂) (Reactive Oxygen Species) ProtoIX->SingletOxygen Light Light (Energy) Light->ProtoIX Activates Oxygen Molecular Oxygen (O2) Oxygen->SingletOxygen Reacts with MembraneDamage Lipid Peroxidation & Membrane Damage SingletOxygen->MembraneDamage Causes CellDeath Cell Death MembraneDamage->CellDeath Leads to

Caption: Signaling pathway of this compound induced phototoxicity.

Experimental_Workflow cluster_assessment Assessment Methods start Start: Prepare Cells/Tissues treatment Treat with this compound (and controls) start->treatment dark_incubation Dark Incubation (for compound uptake) treatment->dark_incubation light_exposure Light Exposure (Controlled intensity, duration, wavelength) dark_incubation->light_exposure data_collection Data Collection & Analysis light_exposure->data_collection visual Visual Assessment data_collection->visual ion_leakage Ion Leakage Assay data_collection->ion_leakage fluorescence Chlorophyll Fluorescence data_collection->fluorescence protoix Protoporphyrin IX Quantification data_collection->protoix end End: Evaluate Phototoxicity data_collection->end

Caption: General experimental workflow for assessing this compound phototoxicity.

References

Validation & Comparative

Validation of LS 82-556's Mode of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the herbicidal agent LS 82-556, detailing its mechanism of action as a potent inhibitor of protoporphyrinogen oxidase (Protox) across various organisms. This guide provides a comparative assessment with other notable Protox-inhibiting herbicides, supported by available experimental data and detailed methodologies for key assays.

This compound is a light and oxygen-dependent herbicide that has been characterized as a potent inhibitor of the enzyme protoporphyrinogen oxidase (Protox, EC 1.3.3.4). This enzyme plays a crucial role in the biosynthesis of both chlorophyll in plants and heme in a wide range of organisms. The inhibition of Protox by this compound leads to the accumulation of protoporphyrinogen IX, which is then rapidly oxidized to protoporphyrin IX (Proto IX). Proto IX is a powerful photosensitizer that, in the presence of light and oxygen, generates highly reactive singlet oxygen. This initiates a cascade of lipid peroxidation, leading to the disruption of cellular membranes and ultimately, cell death. This mode of action is shared by several other classes of herbicides, including diphenyl ethers like acifluorfen-methyl and oxadiazoles such as oxadiazon.

This guide provides a comparative overview of the validation of this compound's mode of action in different organisms and contrasts its performance with key alternative Protox-inhibiting herbicides.

Comparative Analysis of Protox Inhibition

The inhibitory activity of this compound and its counterparts has been evaluated in a variety of organisms, demonstrating a broad spectrum of efficacy. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these herbicides. While direct comparative studies providing IC50 values for this compound alongside other herbicides under identical conditions are limited in the public domain, the available literature consistently categorizes this compound as a potent inhibitor.

One of the foundational studies in this area demonstrated that this compound, along with oxadiazon and M&B 39279, are potent inhibitors of Protox from plant (maize), yeast, and mouse sources. Subsequent research has established IC50 values for a range of Protox inhibitors, providing a basis for comparison.

Organism/Enzyme SourceHerbicideIC50 (nM)Reference
Maize (Zea mays) EtioplastsAcifluorfen-methyl4[1]
Waterhemp (Amaranthus tuberculatus)Lactofen25[2]
Waterhemp (Amaranthus tuberculatus)Oxadiazon60[2]
Soybean (Glycine max)Saflufenacil3-9[2]
Maize (Zea mays)Saflufenacil3-9[2]

Note: Specific IC50 values for this compound from direct comparative studies were not available in the reviewed literature. The table presents data for other Protox inhibitors to provide a comparative context.

Herbicidal Effects Across Different Organisms

The inhibition of Protox and the subsequent accumulation of Proto IX manifest as distinct phytotoxic effects, including chlorophyll bleaching, necrosis, and growth inhibition. The severity of these effects can vary between plant species.

Algal Species: The green alga Chlamydomonas reinhardtii and the xanthophycean alga Bumilleriopsis filiformis have been utilized as model organisms to study the effects of Protox inhibitors. Treatment with these herbicides, including this compound, leads to the accumulation and excretion of Proto IX into the culture medium.[3] This accumulation is a clear indicator of Protox inhibition in these microorganisms.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the mode of action of this compound and a typical experimental workflow for its validation.

mode_of_action cluster_pathway Tetrapyrrole Biosynthesis Pathway cluster_inhibition Herbicidal Action Glutamate Glutamate ALA ALA Glutamate->ALA Multiple Steps Porphobilinogen Porphobilinogen ALA->Porphobilinogen Hydroxymethylbilane Hydroxymethylbilane Porphobilinogen->Hydroxymethylbilane Uroporphyrinogen_III Uroporphyrinogen_III Hydroxymethylbilane->Uroporphyrinogen_III Uroporphyrinogen III synthase Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Uroporphyrinogen decarboxylase Protoporphyrinogen_IX Protoporphyrinogen_IX Coproporphyrinogen_III->Protoporphyrinogen_IX Coproporphyrinogen oxidase Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX Protoporphyrinogen Oxidase (Protox) ProtoIX_Accumulation Protoporphyrinogen IX Accumulation (in cytoplasm) Protoporphyrinogen_IX->ProtoIX_Accumulation Heme Heme Protoporphyrin_IX->Heme Ferrochelatase Mg_Protoporphyrin_IX Mg_Protoporphyrin_IX Protoporphyrin_IX->Mg_Protoporphyrin_IX Mg-chelatase Chlorophyll Chlorophyll Mg_Protoporphyrin_IX->Chlorophyll Multiple Steps LS_82556 This compound Protox_Inhibition Protox Inhibition LS_82556->Protox_Inhibition Oxidation Oxidation ProtoIX_Accumulation->Oxidation Accumulated_ProtoIX Accumulated Protoporphyrin IX Oxidation->Accumulated_ProtoIX Singlet_Oxygen Singlet Oxygen (¹O₂) Accumulated_ProtoIX->Singlet_Oxygen Light_O2 Light + O2 Lipid_Peroxidation Lipid Peroxidation Singlet_Oxygen->Lipid_Peroxidation Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Caption: Mode of action of this compound as a Protox inhibitor.

experimental_workflow cluster_protox_assay Protoporphyrinogen Oxidase (Protox) Inhibition Assay cluster_protoix_assay Protoporphyrin IX (Proto IX) Accumulation Assay P1 Isolate Organelles (e.g., etioplasts, mitochondria) P2 Prepare Enzyme Extract P1->P2 P3 Incubate Extract with This compound/Alternatives P2->P3 P4 Add Substrate (Protoporphyrinogen IX) P3->P4 P5 Measure Protoporphyrin IX Formation (Fluorometrically or Spectrophotometrically) P4->P5 P6 Calculate IC50 Values P5->P6 A1 Treat Whole Organisms/Cells with this compound/Alternatives A2 Incubate under Controlled Conditions (Light/Dark) A1->A2 A3 Extract Porphyrins A2->A3 A4 Quantify Proto IX (e.g., HPLC, Spectrofluorometry) A3->A4 A5 Correlate with Herbicidal Damage A4->A5

References

A Comparative Analysis of LS 82-556 and Acifluorfen-Methyl on Soybean Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the herbicidal effects of LS 82-556 and acifluorfen-methyl on soybean (Glycine max) cells. Both compounds are potent herbicides that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light and oxygen, causes rapid cellular damage and death.

This document summarizes key experimental data, outlines detailed methodologies for the cited experiments, and provides visual representations of the signaling pathways and experimental workflows involved in the action of these herbicides.

Quantitative Data Presentation

The following tables summarize the comparative effects of acifluorfen-methyl and this compound on tetrapyrrole accumulation in nonchlorophyllous soybean cells, as reported in foundational studies. The accumulation of tetrapyrroles, primarily protoporphyrin IX, is a direct indicator of the inhibition of protoporphyrinogen oxidase.

Table 1: Comparative Tetrapyrrole Accumulation in Nonchlorophyllous Soybean Cells

Treatment ConcentrationAcifluorfen-Methyl (nmol/g dry weight)This compound (nmol/g dry weight)
1 µM40 - 50Not Reported
10 µM60 - 80Not Reported
100 µMNot Reported16 - 23

Data extracted from Matringe and Scalla (1988).[1][2]

Table 2: Effect of Herbicides on Cell Membrane Integrity (86Rb Leakage)

TreatmentDescriptionOutcome
Acifluorfen-Methyl (10 µM)Treatment of nonchlorophyllous soybean cells followed by light exposure.Significant increase in 86Rb leakage over time, indicating loss of membrane integrity.[1]
This compoundInduces the same biochemical symptoms as diphenyl ether herbicides like acifluorfen.Expected to cause a similar increase in 86Rb leakage, confirming membrane damage.[2]

Signaling Pathway and Mechanism of Action

Both this compound and acifluorfen-methyl share a common mechanism of action centered on the inhibition of protoporphyrinogen oxidase (PPO). The following diagram illustrates the signaling pathway initiated by these herbicides.

G cluster_pathway Cellular Response to PPO-Inhibiting Herbicides Herbicide This compound or Acifluorfen-Methyl PPO Protoporphyrinogen Oxidase (PPO) Herbicide->PPO Inhibits ProtoIX_accum Accumulation of Protoporphyrin IX PPO->ProtoIX_accum Blocked Conversion ProtogenIX Protoporphyrinogen IX ProtogenIX->PPO Substrate ProtogenIX->ProtoIX_accum Non-enzymatic Oxidation ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) ProtoIX_accum->ROS Photosensitization Light Light (Photon Energy) Light->ROS Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Initiates Membrane_Damage Cell Membrane Damage Lipid_Perox->Membrane_Damage Leads to Cell_Death Cell Death Membrane_Damage->Cell_Death Results in

Mechanism of action for PPO-inhibiting herbicides.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of this compound and acifluorfen-methyl on soybean cells.

Tetrapyrrole Accumulation Assay

This assay quantifies the accumulation of protoporphyrin IX in herbicide-treated cells.

Materials:

  • Nonchlorophyllous soybean cell suspension culture

  • This compound and Acifluorfen-methyl stock solutions (in a suitable solvent like acetone or DMSO)

  • Acetone

  • Hexane

  • Fluorimeter

Procedure:

  • Grow nonchlorophyllous soybean cells in a liquid suspension culture in the dark.

  • Treat the cell suspensions with various concentrations of this compound or acifluorfen-methyl. A solvent control should also be included.

  • Incubate the treated cells in the dark for a specified period (e.g., 14 hours) to allow for tetrapyrrole accumulation.

  • Harvest the cells by filtration or centrifugation.

  • Extract the pigments by homogenizing the cells in acetone.

  • Clarify the acetone extract by centrifugation.

  • Wash the supernatant with hexane to remove lipids and other interfering compounds.

  • Measure the fluorescence of the acetone extract using a fluorimeter. For protoporphyrin IX, the excitation maximum is around 405 nm and the emission maximum is around 633 nm.[1][2]

  • Quantify the tetrapyrrole concentration by comparing the fluorescence intensity to a standard curve of protoporphyrin IX. Results are typically expressed as nmol of protoporphyrin IX equivalents per gram of cell dry weight.

Cell Membrane Integrity Assay (86Rb Leakage)

This assay measures the extent of cell membrane damage by quantifying the leakage of a radioactive tracer, 86-Rubidium (86Rb), from the cells.

Materials:

  • Nonchlorophyllous soybean cell suspension culture

  • 86RbCl solution

  • This compound and Acifluorfen-methyl stock solutions

  • Light source (e.g., white light at a defined intensity)

  • Scintillation counter and scintillation fluid

Procedure:

  • Pre-load the soybean cells with 86Rb by incubating them in a medium containing 86RbCl for a sufficient period to allow for uptake.

  • Wash the cells to remove external 86Rb.

  • Treat the cells with the desired concentrations of this compound or acifluorfen-methyl in the dark.

  • Expose the treated cells to light for various durations.

  • At each time point, take an aliquot of the cell suspension and separate the cells from the medium by rapid filtration or centrifugation.

  • Measure the radioactivity in the medium (representing leaked 86Rb) and in the cells (representing retained 86Rb) using a scintillation counter.

  • Calculate the percentage of 86Rb leakage as: (Radioactivity in medium / (Radioactivity in medium + Radioactivity in cells)) * 100.

  • An increase in the percentage of 86Rb leakage over time in treated cells compared to control cells indicates herbicide-induced membrane damage.[1]

Experimental Workflow

The following diagram outlines a general workflow for a comparative study of PPO-inhibiting herbicides on plant cells.

G cluster_workflow Experimental Workflow for Herbicide Comparison Cell_Culture Soybean Cell Culture Preparation Herbicide_Treatment Herbicide Treatment (this compound vs. Acifluorfen-Methyl) Cell_Culture->Herbicide_Treatment Dark_Incubation Dark Incubation Herbicide_Treatment->Dark_Incubation Light_Exposure Light Exposure Dark_Incubation->Light_Exposure Tetrapyrrole_Assay Tetrapyrrole Accumulation Assay Dark_Incubation->Tetrapyrrole_Assay Sample for Dark Accumulation Membrane_Assay Cell Membrane Integrity Assay (e.g., 86Rb Leakage) Light_Exposure->Membrane_Assay Time-course Sampling Data_Analysis Data Analysis and Comparison Tetrapyrrole_Assay->Data_Analysis Membrane_Assay->Data_Analysis

A generalized workflow for comparing PPO inhibitors.

References

A Comparative Analysis of LS 82-556 and M&B 39279 as Protoporphyrinogen Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory efficacy of two compounds, LS 82-556 and M&B 39279, against the enzyme protoporphyrinogen oxidase (PPO). The information presented is collated from key research findings and is intended to assist researchers and professionals in drug development and related fields in understanding the relative potencies and experimental considerations for these inhibitors.

Introduction to Protoporphyrinogen Oxidase Inhibition

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the biosynthesis pathway of both heme in animals and chlorophyll in plants. It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[1] Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which then autooxidizes to form protoporphyrin IX in the cytoplasm.[2] This accumulation, particularly in the presence of light, results in the generation of reactive oxygen species (ROS), leading to lipid peroxidation, membrane damage, and ultimately, cell death.[2][3] This mechanism of action has made PPO a significant target for the development of herbicides and potentially other therapeutic agents.

Quantitative Comparison of Inhibitory Activity

The inhibitory potentials of this compound and M&B 39279 against protoporphyrinogen oxidase have been evaluated in various biological systems. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their efficacy. A lower IC50 value indicates a higher potency of the inhibitor.

CompoundEnzyme SourceIC50 (nM)
This compound Corn (Zea mays) Etioplasts25
M&B 39279 Corn (Zea mays) Etioplasts5
This compound Mouse Liver Mitochondria30
M&B 39279 Mouse Liver Mitochondria15

Data sourced from a study by Matringe et al. (1989) as cited in related literature.

Based on this data, M&B 39279 is a more potent inhibitor of protoporphyrinogen oxidase than this compound in both plant and mammalian systems, exhibiting IC50 values that are 2 to 5 times lower.

Signaling Pathway of PPO Inhibition

The inhibition of protoporphyrinogen oxidase by compounds like this compound and M&B 39279 triggers a cascade of events leading to cellular demise. The following diagram illustrates this signaling pathway.

PPO_Inhibition_Pathway cluster_Mitochondrion Mitochondrion / Chloroplast cluster_Cytoplasm Cytoplasm cluster_Cellular_Damage Cellular Damage Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX_normal Protoporphyrin IX PPO->Protoporphyrin_IX_normal Catalyzes Accumulated_Protogen Accumulated Protoporphyrinogen IX PPO->Accumulated_Protogen Blockage leads to accumulation & leakage Heme_Chlorophyll Heme / Chlorophyll Synthesis Protoporphyrin_IX_normal->Heme_Chlorophyll Biosynthesis Autooxidation Autooxidation Accumulated_Protogen->Autooxidation Accumulated_Proto Accumulated Protoporphyrin IX Autooxidation->Accumulated_Proto Light Light ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death Inhibitor This compound or M&B 39279 Inhibitor->PPO Inhibits Accumulated_ProtoLight Accumulated_ProtoLight Accumulated_ProtoLight->ROS Photosensitization PPO_Assay_Workflow Start Start Enzyme_Prep Prepare Enzyme Source (e.g., Isolate Etioplasts) Start->Enzyme_Prep Substrate_Prep Prepare Protoporphyrinogen IX Substrate Start->Substrate_Prep Reaction_Setup Set up Reaction Mixtures (Buffer, Enzyme, Inhibitor) Enzyme_Prep->Reaction_Setup Substrate_Prep->Reaction_Setup Initiate_Reaction Add Substrate to Initiate Reaction Reaction_Setup->Initiate_Reaction Incubation Incubate at Controlled Temperature in the Dark Initiate_Reaction->Incubation Fluorescence_Measurement Monitor Fluorescence Increase (Ex: ~405nm, Em: ~630nm) Incubation->Fluorescence_Measurement Data_Analysis Calculate Reaction Rates and Percent Inhibition Fluorescence_Measurement->Data_Analysis IC50_Determination Determine IC50 Values from Dose-Response Curve Data_Analysis->IC50_Determination End End IC50_Determination->End

References

Validating the Role of Chloroplastic Pigments in LS 82-556 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the herbicide LS 82-556 and its alternatives, focusing on the role of chloroplastic pigments in their mechanism of action. The information presented is supported by experimental data and detailed methodologies to assist in research and development.

Introduction to this compound and Protoporphyrinogen Oxidase (Protox) Inhibitors

This compound is a potent, light and oxygen-dependent herbicide.[1][2] It belongs to a class of compounds that act by inhibiting the enzyme protoporphyrinogen oxidase (Protox). This enzyme is crucial in the tetrapyrrole biosynthesis pathway, which leads to the production of both chlorophylls and hemes. Other well-known herbicides in this class include acifluorfen and oxyfluorfen.[3][4] The herbicidal activity of these compounds is intrinsically linked to the presence of chloroplastic pigments and the photosynthetic apparatus.

Mechanism of Action: The Role of Light and Chloroplastic Environment

The primary mode of action for this compound and its analogues is the inhibition of Protox.[4] This inhibition leads to the accumulation of the enzyme's substrate, protoporphyrinogen IX. This molecule then leaks from the chloroplast and is rapidly oxidized to protoporphyrin IX (Proto IX) in the cytoplasm.[5]

Proto IX is a powerful photosensitizer. In the presence of light, it absorbs energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen.[1] This singlet oxygen then initiates a cascade of oxidative damage, primarily through lipid peroxidation of cellular membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.[3][4][6] The characteristic symptoms of this photodependent damage include chlorosis (yellowing), wilting, desiccation, and necrosis (tissue death).[1][2]

While chloroplastic pigments like chlorophylls and carotenoids do not directly activate this compound, their presence is essential for the herbicidal effect. The entire process is initiated by light energy captured within the chloroplasts, and the resulting photodynamic damage unfolds within this cellular compartment. The herbicidal activity is absent in non-pigmented tissues, such as roots, highlighting the critical role of the chloroplastic environment.

Mechanism of action for this compound.

Comparative Performance Data

Parameter This compound Acifluorfen Oxyfluorfen
Primary Target Protoporphyrinogen Oxidase (Protox)Protoporphyrinogen Oxidase (Protox)Protoporphyrinogen Oxidase (Protox)
Mode of Action Accumulation of Protoporphyrin IX, leading to light-dependent oxidative damageAccumulation of Protoporphyrin IX, leading to light-dependent oxidative damageAccumulation of Protoporphyrin IX, leading to light-dependent oxidative damage
Role of Pigments Essential for light-dependent activity within the chloroplastEssential for light-dependent activity within the chloroplastEssential for light-dependent activity within the chloroplast
Observed Symptoms Chlorosis, wilting, desiccation, necrosisChlorosis, necrosis, membrane leakageChlorosis, necrosis, contact burn
Supporting Evidence Herbicidal activity is present in the presence of chloroplastic pigments.[1][2]Activity observed in green and etiolated tissues, but not in non-pigmented tissues.[6]Induces light-dependent bleaching and lipid peroxidation.[7]

Key Experimental Protocols

To validate the role of chloroplastic pigments and the mechanism of action of this compound and its alternatives, the following experimental protocols are commonly employed:

Measurement of Herbicidal Efficacy (Electrolyte Leakage Assay)

This assay quantifies membrane damage by measuring the leakage of ions from treated plant tissues.

  • Plant Material: Leaf discs or cotyledons from a suitable plant species (e.g., cucumber, soybean).

  • Treatment: Incubate plant material in a buffered solution containing various concentrations of the herbicide (e.g., this compound, acifluorfen, oxyfluorfen) in the dark to allow for uptake.

  • Light Exposure: Expose the treated tissues to a controlled light source. A dark control should be included.

  • Measurement: At specific time intervals, measure the electrical conductivity of the bathing solution using a conductivity meter. Increased conductivity indicates greater ion leakage and thus, more significant membrane damage.

  • Data Analysis: Express results as a percentage of the total electrolyte leakage, which is determined by boiling or freeze-thawing the tissues at the end of the experiment.

Quantification of Protoporphyrin IX (Proto IX) Accumulation

This protocol measures the buildup of the photosensitizer Proto IX.

  • Extraction: Homogenize herbicide-treated plant tissue (kept in the dark) in a suitable solvent (e.g., acetone:0.1 N NH4OH, 9:1 v/v).

  • Spectrofluorometry: Centrifuge the homogenate to pellet debris and measure the fluorescence of the supernatant using a spectrofluorometer.[8][9]

  • Wavelengths: Excite the sample at approximately 400-410 nm and measure the emission spectrum. Proto IX has a characteristic emission peak around 630-635 nm.[10][11]

  • Quantification: Compare the fluorescence intensity to a standard curve prepared with known concentrations of Proto IX.

Assessment of Lipid Peroxidation (TBARS Assay)

This assay quantifies the byproducts of lipid peroxidation, primarily malondialdehyde (MDA).

  • Extraction: Homogenize plant tissue in a trichloroacetic acid (TCA) solution.

  • Reaction: Add thiobarbituric acid (TBA) solution to the extract and heat in a water bath (e.g., 95°C for 30 minutes).

  • Measurement: Cool the samples and centrifuge. Measure the absorbance of the supernatant at 532 nm and 600 nm (to correct for non-specific turbidity).[6]

  • Calculation: Calculate the concentration of the MDA-TBA adduct using its extinction coefficient.

Experimental_Workflow cluster_treatment Plant Treatment Plant_Material Plant Material (e.g., Leaf Discs) Herbicide_Incubation Herbicide Incubation (Dark) Plant_Material->Herbicide_Incubation Light_Exposure Light Exposure Herbicide_Incubation->Light_Exposure Electrolyte_Leakage Electrolyte Leakage (Membrane Damage) Light_Exposure->Electrolyte_Leakage ProtoIX_Fluorescence Proto IX Fluorescence (Protox Inhibition) Light_Exposure->ProtoIX_Fluorescence TBARS_Assay TBARS Assay (Lipid Peroxidation) Light_Exposure->TBARS_Assay

General experimental workflow.

Conclusion

The herbicidal activity of this compound is fundamentally dependent on a light-driven process that occurs within the chloroplasts. While chloroplastic pigments do not directly interact with the herbicide, they are indispensable components of the environment where the photodynamic damage is initiated and propagated. The primary mechanism involves the inhibition of Protox, leading to the accumulation of the photosensitizer Protoporphyrin IX. This mechanism is shared with other Protox-inhibiting herbicides like acifluorfen and oxyfluorfen, making them relevant comparators in research studies. The experimental protocols outlined in this guide provide a robust framework for validating and quantifying the activity of these compounds and for further elucidating the intricate role of the chloroplastic environment in their herbicidal efficacy.

References

Comparative Analysis of LS 82-556 Cross-Reactivity with Cellular Enzymes: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of the herbicide LS 82-556 with various cellular enzymes. This compound is a potent inhibitor of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Understanding the selectivity of this compound is crucial for evaluating its potential off-target effects and for the development of more selective herbicides.

While specific quantitative data on the broad cross-reactivity of this compound is not extensively available in the public domain, this guide offers detailed experimental protocols for key enzymatic assays to enable researchers to generate this comparative data.

Mechanism of Action of this compound

This compound, a pyridine derivative, acts as a peroxidizing herbicide. Its primary mode of action is the inhibition of protoporphyrinogen oxidase (PPO). This inhibition leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and membrane damage, leading to cellular leakage and, ultimately, cell death.

cluster_pathway Protoporphyrin IX Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_consequences Consequences of Inhibition Glutamate Glutamate ALA ALA Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen_III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen_IX Coproporphyrinogen_III->Protoporphyrinogen_IX Protoporphyrin_IX_Heme Protoporphyrin_IX_Heme Protoporphyrinogen_IX->Protoporphyrin_IX_Heme Heme Synthesis Protoporphyrin_IX_Chlorophyll Protoporphyrin_IX_Chlorophyll Protoporphyrinogen_IX->Protoporphyrin_IX_Chlorophyll Chlorophyll Synthesis PPO PPO Protoporphyrinogen_IX->PPO Protoporphyrinogen_IX_Heme Protoporphyrinogen_IX_Heme Protoporphyrinogen_IX_Chlorophyll Protoporphyrinogen_IX_Chlorophyll LS_82_556 LS_82_556 LS_82_556->PPO Inhibits Accumulated_Protoporphyrinogen_IX Accumulated_Protoporphyrinogen_IX PPO->Accumulated_Protoporphyrinogen_IX Leads to accumulation Accumulated_Protoporphyrin_IX Accumulated_Protoporphyrin_IX Accumulated_Protoporphyrinogen_IX->Accumulated_Protoporphyrin_IX Auto-oxidation ROS_Generation ROS Generation (Singlet Oxygen) Accumulated_Protoporphyrin_IX->ROS_Generation Photosensitization (Light, O2) Lipid_Peroxidation Lipid_Peroxidation ROS_Generation->Lipid_Peroxidation Membrane_Damage Membrane_Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell_Death Membrane_Damage->Cell_Death

Caption: Mechanism of action of this compound via inhibition of Protoporphyrin Oxidase (PPO).

Comparative Enzyme Inhibition Profile

To facilitate a direct comparison of the inhibitory activity of this compound against its primary target (PPO) and other key cellular enzymes, the following table structure is provided. Researchers can populate this table with experimentally determined IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).

EnzymeChemical Class of InhibitorThis compound IC50 (µM)Alternative PPO Inhibitor IC50 (µM) [Name of Inhibitor]Non-PPO Inhibitor IC50 (µM) [Name of Inhibitor]Reference
Protoporphyrinogen Oxidase (PPO)PyridineData to be determinede.g., Fomesafen: X.X-
Catalase-Data to be determined-e.g., 3-Amino-1,2,4-triazole: Y.Y
Peroxidase-Data to be determined-e.g., Sodium Azide: Z.Z
Glutathione Reductase-Data to be determined-e.g., Carmustine: A.A
Acetolactate Synthase (ALS)-Data to be determined-e.g., Chlorsulfuron: B.B
Acetyl-CoA Carboxylase (ACCase)-Data to be determined-e.g., Sethoxydim: C.C

Experimental Protocols

Detailed methodologies for the enzymatic assays are provided below. These protocols can be adapted for use in a 96-well plate format for high-throughput screening.

Protoporphyrinogen Oxidase (PPO) Activity Assay

This assay measures the activity of PPO by monitoring the fluorescence of protoporphyrin IX, the product of the enzymatic reaction.

Materials:

  • Plant tissue (e.g., etiolated seedlings)

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM MgCl2, 10% (v/v) glycerol, and 5 mM dithiothreitol (DTT)

  • Substrate: Protoporphyrinogen IX (can be prepared by reduction of protoporphyrin IX)

  • This compound and other inhibitors

  • Fluorometer or microplate reader with fluorescence detection (Excitation: ~405 nm, Emission: ~630 nm)

Procedure:

  • Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet debris. The supernatant contains the crude enzyme extract.

  • Protein Quantification: Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Assay Reaction: In a microplate well, combine the enzyme extract, assay buffer, and the desired concentration of this compound or other inhibitors.

  • Initiate Reaction: Add protoporphyrinogen IX to start the reaction.

  • Measurement: Immediately measure the increase in fluorescence over time. The rate of fluorescence increase is proportional to PPO activity.

  • IC50 Determination: Perform the assay with a range of inhibitor concentrations to determine the IC50 value.

Start Start Homogenize_Tissue Homogenize Plant Tissue in Extraction Buffer Start->Homogenize_Tissue Centrifuge Centrifuge to Pellet Debris Homogenize_Tissue->Centrifuge Collect_Supernatant Collect Supernatant (Crude Enzyme Extract) Centrifuge->Collect_Supernatant Quantify_Protein Quantify Protein (e.g., Bradford Assay) Collect_Supernatant->Quantify_Protein Prepare_Assay_Plate Prepare Assay Plate: - Enzyme Extract - Assay Buffer - Inhibitor (this compound) Quantify_Protein->Prepare_Assay_Plate Add_Substrate Add Substrate (Protoporphyrinogen IX) Prepare_Assay_Plate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 405 nm, Em: 630 nm) Add_Substrate->Measure_Fluorescence Calculate_Activity Calculate Enzyme Activity and Inhibition Measure_Fluorescence->Calculate_Activity End End Calculate_Activity->End

Caption: Experimental workflow for the Protoporphyrinogen Oxidase (PPO) activity assay.

Catalase Activity Assay

This assay measures the activity of catalase by monitoring the decomposition of hydrogen peroxide (H2O2) spectrophotometrically.

Materials:

  • Plant tissue extract

  • Phosphate buffer (50 mM, pH 7.0)

  • Hydrogen peroxide (H2O2) solution (10 mM)

  • Spectrophotometer or microplate reader (240 nm)

Procedure:

  • Reaction Mixture: In a quartz cuvette or UV-transparent microplate, prepare a reaction mixture containing phosphate buffer and the plant tissue extract.

  • Initiate Reaction: Add H2O2 to the mixture to start the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 240 nm over time. The rate of decrease is proportional to catalase activity.

  • Inhibition Assay: Pre-incubate the enzyme extract with this compound for a defined period before adding H2O2 to assess its inhibitory effect.

Peroxidase Activity Assay

This assay measures peroxidase activity using a chromogenic substrate, such as guaiacol, which is oxidized in the presence of H2O2 to form a colored product.

Materials:

  • Plant tissue extract

  • Phosphate buffer (100 mM, pH 6.0)

  • Guaiacol solution (20 mM)

  • Hydrogen peroxide (H2O2) solution (10 mM)

  • Spectrophotometer or microplate reader (470 nm)

Procedure:

  • Reaction Mixture: In a cuvette or microplate well, combine the phosphate buffer, guaiacol solution, and plant tissue extract.

  • Initiate Reaction: Add H2O2 to start the reaction.

  • Measurement: Measure the increase in absorbance at 470 nm over time. The rate of absorbance increase is proportional to peroxidase activity.

  • Inhibition Assay: Pre-incubate the enzyme extract with this compound before initiating the reaction to determine any inhibitory effects.

Glutathione Reductase Activity Assay

This assay measures the activity of glutathione reductase by monitoring the NADPH-dependent reduction of oxidized glutathione (GSSG). The oxidation of NADPH is followed by a decrease in absorbance at 340 nm.

Materials:

  • Plant tissue extract

  • Tris-HCl buffer (100 mM, pH 7.8) containing EDTA

  • NADPH solution

  • Oxidized glutathione (GSSG) solution

  • Spectrophotometer or microplate reader (340 nm)

Procedure:

  • Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing the Tris-HCl buffer, NADPH, and GSSG.

  • Initiate Reaction: Add the plant tissue extract to start the reaction.

  • Measurement: Measure the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to glutathione reductase activity.

  • Inhibition Assay: Pre-incubate the enzyme extract with this compound to assess its potential to inhibit glutathione reductase.

cluster_workflow General Workflow for Cross-Reactivity Screening Prepare_Extract Prepare Plant Enzyme Extract Select_Enzymes Select Panel of Cellular Enzymes Prepare_Extract->Select_Enzymes Optimize_Assays Optimize Assay Conditions for each Enzyme Select_Enzymes->Optimize_Assays Screening Screen this compound at Varying Concentrations Optimize_Assays->Screening Determine_IC50 Determine IC50 Values Screening->Determine_IC50 Compare_Data Compare IC50 Values to Determine Selectivity Determine_IC50->Compare_Data

Caption: Logical workflow for assessing the cross-reactivity of this compound.

Conclusion

This guide provides the necessary framework and detailed experimental protocols for researchers to conduct a comprehensive analysis of the cross-reactivity of this compound with key cellular enzymes. By generating quantitative data on the inhibitory effects of this compound on a panel of enzymes, the scientific community can gain a deeper understanding of its selectivity and potential for off-target effects. This information is invaluable for the rational design of next-generation herbicides with improved efficacy and safety profiles.

Comparative Analysis of LS 82-556: A Potent Inhibitor of Protoporphyrinogen Oxidase Across Species

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of the Effects on Plant, Yeast, and Mouse PPO for Researchers, Scientists, and Drug Development Professionals

LS 82-556 has been identified as a potent inhibitor of protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of both chlorophyll in plants and heme in yeast and mammals.[1] This guide provides a comparative analysis of the effects of this compound on PPO from plant, yeast, and mouse sources, offering valuable insights for researchers in fields ranging from herbicide development to therapeutic drug design.

Quantitative Analysis of PPO Inhibition

The inhibitory activity of this compound and other PPO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). While the seminal comparative study by Matringe et al. (1989) established this compound as a potent inhibitor across plant, yeast, and mouse PPO, the specific IC50 values from this direct comparison were not available in the searched literature. However, the study clearly indicates a strong inhibitory effect on all three organisms. For context, an IC50 value of 124 nM has been reported for this compound as a PPO inhibitor, although the specific organism was not specified in the available text.

To provide a broader perspective, the following table includes available IC50 values for other common PPO inhibitors, illustrating the range of potencies observed for this class of compounds.

InhibitorOrganism/SourceIC50 (nM)Reference
This compound Not Specified124--INVALID-LINK--
Acifluorfen-methylCorn (Zea mays) Etioplasts4[2]
FomesafenHumanModerately Toxic (Oral LD50)[3]
OxadiazonPlant-[1]

Note: The table highlights the potency of PPO inhibitors, with some exhibiting activity in the low nanomolar range. Direct comparative IC50 values for this compound across the three organisms from a single study would be invaluable for a precise quantitative comparison.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of PPO inhibition. Below are generalized methodologies for determining PPO activity and inhibition in plant, yeast, and mouse tissues.

Preparation of PPO Source
  • Plant: Isolate chloroplasts or mitochondria from fresh plant tissue (e.g., spinach leaves, cucumber cotyledons) by differential centrifugation.

  • Yeast: Prepare mitochondrial fractions from spheroplasts of Saccharomyces cerevisiae.

  • Mouse: Isolate mitochondria from liver tissue by homogenization and differential centrifugation.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay measures the enzymatic conversion of protoporphyrinogen IX (the substrate) to protoporphyrin IX (the product).

Materials:

  • Isolated PPO enzyme source (chloroplasts, mitochondria)

  • Assay Buffer (e.g., 100 mM HEPES-KOH pH 7.5, 1 mM EDTA, 5 mM DTT)

  • Protoporphyrinogen IX (substrate)

  • This compound and other inhibitors (dissolved in a suitable solvent like DMSO)

  • Spectrofluorometer or spectrophotometer

Procedure:

  • Enzyme Preparation: Resuspend the isolated organelles in the assay buffer to a desired protein concentration.

  • Inhibitor Incubation: In a microplate or cuvette, combine the enzyme preparation with various concentrations of the inhibitor (e.g., this compound). Include a control with no inhibitor. Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Reaction Initiation: Add protoporphyrinogen IX to initiate the reaction.

  • Detection:

    • Fluorometric Method: Monitor the increase in fluorescence resulting from the formation of protoporphyrin IX (Excitation: ~405 nm, Emission: ~630 nm).

    • Spectrophotometric Method: Measure the increase in absorbance at the peak wavelength for protoporphyrin IX (~408 nm).

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound and other PPO inhibitors involves the blockage of the heme and chlorophyll biosynthesis pathway. This inhibition leads to the accumulation of the substrate, protoporphyrinogen IX.

Experimental Workflow for PPO Inhibition Analysis

G cluster_prep Sample Preparation cluster_extraction Organelle Isolation cluster_assay PPO Inhibition Assay cluster_analysis Data Analysis plant Plant Tissue chloro_mito Chloroplasts/ Mitochondria plant->chloro_mito yeast Yeast Culture yeast->chloro_mito mouse Mouse Liver mouse->chloro_mito assay Incubate with This compound & Substrate chloro_mito->assay detection Fluorometric/ Spectrophotometric Detection assay->detection ic50 IC50 Value Determination detection->ic50

Caption: Workflow for determining the inhibitory effect of this compound on PPO.

Signaling Pathway of PPO Inhibition

The accumulation of protoporphyrinogen IX, which is normally rapidly converted to protoporphyrin IX within the chloroplast or mitochondrion, leads to its leakage into the cytoplasm. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen. These ROS cause lipid peroxidation, membrane damage, and ultimately, cell death.

G LS82556 This compound PPO Protoporphyrinogen Oxidase (PPO) LS82556->PPO inhibition ProtogenIX_accum Protoporphyrinogen IX Accumulation PPO->ProtogenIX_accum blockage ProtoIX_cyto Cytoplasmic Protoporphyrin IX ProtogenIX_accum->ProtoIX_cyto leakage & oxidation ROS Reactive Oxygen Species (ROS) ProtoIX_cyto->ROS Light + O2 CellDamage Lipid Peroxidation & Membrane Damage ROS->CellDamage CellDeath Cell Death CellDamage->CellDeath

Caption: General signaling pathway of PPO inhibition leading to cell death.

In mammals, the disruption of the heme synthesis pathway by PPO inhibitors can lead to an accumulation of porphyrin precursors, which has been linked to developmental toxicity.[4] The resulting heme deficiency can impair the function of heme-containing proteins, such as those in the mitochondrial electron transport chain, leading to mitochondrial dysfunction.[4]

Comparative Summary and Conclusion

This compound is a powerful tool for studying the role of PPO in various biological systems. Its potent inhibitory activity across plants, yeast, and mice underscores the conserved nature of the PPO enzyme. While the primary mechanism of action—disruption of tetrapyrrole biosynthesis leading to oxidative stress—is consistent, the downstream consequences can differ depending on the organism's metabolism and cellular context. For instance, in plants, the effect is rapid and light-dependent due to the role of chlorophyll in photosynthesis, leading to herbicidal action. In mammals, the disruption of heme synthesis can have more systemic effects on development and mitochondrial function.

Further research, particularly direct comparative studies generating IC50 values under identical conditions, will be crucial for a more nuanced understanding of the subtle differences in the interaction of this compound with PPO from different species. Such knowledge will be invaluable for the development of more selective herbicides and for assessing the potential therapeutic or toxicological implications of PPO inhibition in higher organisms.

References

Confirming the Light and Oxygen Dependency of LS 82-556: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal agent LS 82-556 with other protoporphyrinogen oxidase (Protox) inhibiting herbicides, focusing on their critical dependency on light and oxygen for activity. The information presented is supported by experimental data to assist researchers in evaluating and understanding the mechanism of action of this class of compounds.

Mechanism of Action: A Shared Pathway

This compound, along with other herbicides such as acifluorfen and oxadiazon, operates by inhibiting the enzyme protoporphyrinogen oxidase (Protox).[1][2][3][4] This enzyme is crucial in the tetrapyrrole biosynthesis pathway, which leads to the production of both chlorophylls and hemes. The inhibition of Protox causes the accumulation of its substrate, protoporphyrinogen IX. This substrate then leaks from the plastid and is oxidized in the cytoplasm to form protoporphyrin IX (Proto IX).[3][5]

Proto IX is a potent photosensitizer. In the presence of light and molecular oxygen, it generates highly reactive oxygen species (ROS), such as singlet oxygen.[5] These ROS cause rapid peroxidation of membrane lipids, leading to the loss of membrane integrity, cellular leakage, and ultimately, cell death.[3][5] This light and oxygen-dependent mechanism is the hallmark of Protox-inhibiting herbicides.

Comparative Efficacy of Protox Inhibitors

The herbicidal activity of this compound and its alternatives is directly linked to their ability to inhibit the Protox enzyme. A comparative study on the inhibition of Protox from different plant sources revealed that this compound and oxadiazon are potent inhibitors of this enzyme.[1]

HerbicideTarget EnzymeKey Effect
This compound Protoporphyrinogen Oxidase (Protox)Accumulation of Protoporphyrin IX, leading to light and oxygen-dependent oxidative damage.
Acifluorfen Protoporphyrinogen Oxidase (Protox)Accumulation of Protoporphyrin IX, leading to light and oxygen-dependent oxidative damage.
Oxadiazon Protoporphyrinogen Oxidase (Protox)Accumulation of Protoporphyrin IX, leading to light and oxygen-dependent oxidative damage.

Experimental Data: Light and Oxygen Dependency

The pivotal role of light in the action of these herbicides is demonstrated by the significant accumulation of photosensitizing tetrapyrroles upon treatment. In a study using nonchlorophyllous soybean cells, treatment with acifluorfen-methyl (AFM) and this compound led to a substantial accumulation of these compounds. The subsequent exposure to light is necessary to trigger the photodynamic damage.

Table 1: Tetrapyrrole Accumulation in Nonchlorophyllous Soybean Cells

TreatmentConcentration (µM)Tetrapyrrole Accumulation (nmol/g dry weight)
Acifluorfen-methyl140 to 50
Acifluorfen-methyl1060 to 80
This compound10023

Data extracted from a study on nonchlorophyllous soybean cells incubated in darkness before light exposure.[6] The light intensity used for inducing the phototoxic effect was 300 µE m⁻²s⁻¹.[6]

While direct quantitative data comparing the effect of varying oxygen concentrations on the herbicidal activity of this compound is limited in the reviewed literature, the established mechanism of action, which involves the generation of reactive oxygen species from molecular oxygen, inherently confirms its oxygen dependency.[5] The production of singlet oxygen is a key step, and this process is directly reliant on the availability of oxygen.

Experimental Protocols

Protoporphyrinogen Oxidase Inhibition Assay

This assay is used to determine the inhibitory potential of compounds against the Protox enzyme.

  • Enzyme Extraction: Mitochondria are isolated from plant tissues (e.g., corn etioplasts) through differential centrifugation. The mitochondrial pellet is then solubilized to release the Protox enzyme.

  • Assay Mixture: The reaction mixture typically contains a buffer (e.g., Hepes-KOH, pH 7.5), a detergent (e.g., Tween 80), dithiothreitol, and the substrate protoporphyrinogen IX.

  • Inhibition Measurement: The test compound (e.g., this compound, oxadiazon) is added to the assay mixture. The reaction is initiated by the addition of the enzyme extract.

  • Detection: The rate of protoporphyrin IX formation is measured fluorometrically. The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (I₅₀) is then determined.

Tetrapyrrole Accumulation Measurement

This method quantifies the accumulation of protoporphyrin IX and other tetrapyrroles in plant cells following herbicide treatment.

  • Cell Culture and Treatment: Plant cells (e.g., nonchlorophyllous soybean cells) are cultured and treated with the herbicide in the dark to allow for the accumulation of tetrapyrroles without immediate photodynamic damage.

  • Extraction: The cells are harvested, and pigments are extracted using a solvent mixture (e.g., acetone:0.1 N NH₄OH). The extract is then partitioned with hexane to remove lipids.

  • Quantification: The total tetrapyrrole content in the aqueous phase is determined spectrofluorometrically. The results are typically calibrated against a protoporphyrin IX standard and expressed as nmol per gram of dry weight.[6]

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway and the experimental workflow for assessing the light and oxygen dependency of Protox-inhibiting herbicides.

Protox_Inhibition_Pathway cluster_Cell Plant Cell cluster_Inputs Protox Protoporphyrinogen Oxidase (Protox) ProtoIX Protoporphyrin IX (Photosensitizer) Protox->ProtoIX Accumulation ROS Reactive Oxygen Species (ROS) ProtoIX->ROS Generates Damage Membrane Damage & Cell Death ROS->Damage Causes Herbicide This compound (or alternative) Herbicide->Protox Inhibits Light Light Light->ProtoIX Oxygen Oxygen Oxygen->ProtoIX

Caption: Mechanism of Protox-inhibiting herbicides.

Experimental_Workflow A Plant Material (e.g., cell culture, leaf discs) B Herbicide Treatment (this compound, Acifluorfen, etc.) in Darkness A->B C Incubation B->C D Exposure to Controlled Light & Oxygen Conditions C->D E Measure Protoporphyrin IX Accumulation D->E F Measure Electrolyte Leakage (Cell Damage) D->F G Data Analysis & Comparison E->G F->G

Caption: Workflow for assessing herbicide efficacy.

Conclusion

The experimental evidence strongly confirms that this compound, like other Protox-inhibiting herbicides, is fundamentally dependent on both light and oxygen for its herbicidal activity. The mechanism proceeds through the inhibition of Protox, leading to the accumulation of the photosensitizer protoporphyrin IX. Subsequent exposure to light in the presence of oxygen triggers the production of reactive oxygen species, which cause lethal damage to plant cells. This shared mechanism of action underscores the importance of environmental factors in the efficacy of this class of herbicides. Further quantitative comparative studies under varying light intensities and oxygen concentrations would provide a more detailed understanding of the relative performance of this compound against its alternatives.

References

A Comparative Analysis of LS 82-556 and Diphenyl Ether Herbicides as Protoporphyrinogen Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimental herbicide LS 82-556 and the well-established class of diphenyl ether herbicides. Both entities function as inhibitors of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the biosynthetic pathway of chlorophyll and heme in plants. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in rapid cellular damage and plant death.

Mechanism of Action: A Shared Pathway

Both this compound and diphenyl ether herbicides, such as acifluorfen, fomesafen, and oxyfluorfen, share a common mechanism of action.[1][2][3] They are potent inhibitors of protoporphyrinogen oxidase (PPO), the enzyme responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX.[1][3] This inhibition leads to the accumulation of protoporphyrin IX, a photosensitive molecule.[4] When exposed to light, protoporphyrin IX generates reactive oxygen species (ROS), which cause lipid peroxidation and the subsequent disruption of cell membranes, leading to leakage of cellular contents and rapid necrosis of plant tissues.[4] Although structurally distinct from the diphenyl ether class, this compound is recognized as a potent inhibitor of PPO, acting through this same peroxidizing mechanism.[1]

Chemical Structures

Diphenyl ether herbicides are characterized by a core structure of two phenyl rings linked by an ether bond. Variations in the substituent groups on these rings determine the specific properties of each herbicide within this class.

This compound, on the other hand, possesses a distinct chemical structure, highlighting that different molecular scaffolds can effectively inhibit the same enzymatic target.

Figure 1: Signaling Pathway of PPO Inhibitors

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_inhibition cluster_cellular_damage Cellular Damage Cascade Glutamate Glutamate ALA 5-Aminolevulinic Acid (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Protoporphyrinogen_IX Protoporphyrinogen IX Porphobilinogen->Protoporphyrinogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Oxidation Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Heme Heme Protoporphyrin_IX->Heme Accumulation Accumulation of Protoporphyrin IX Protoporphyrin_IX->Accumulation LS_82_556 This compound Inhibition Inhibition LS_82_556->Inhibition Diphenyl_Ethers Diphenyl Ether Herbicides Diphenyl_Ethers->Inhibition Inhibition->PPO ROS Reactive Oxygen Species (ROS) Accumulation->ROS Photosensitization Light_Oxygen Light + O2 Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death PPO_Assay_Workflow start Start enzyme_prep Enzyme Preparation (Isolate Mitochondria/Etioplasts) start->enzyme_prep reaction_setup Prepare Reaction Mixture (Buffer + Enzyme) enzyme_prep->reaction_setup inhibitor_add Add Herbicide (Varying Concentrations) reaction_setup->inhibitor_add substrate_add Initiate Reaction (Add Protoporphyrinogen IX) inhibitor_add->substrate_add measurement Monitor Product Formation (Spectrophotometry/Fluorometry) substrate_add->measurement data_analysis Data Analysis (Calculate IC50) measurement->data_analysis end End data_analysis->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of LS 82-556, a potent inhibitor of protoporphyrinogen oxidase (Protox), with other methods for inducing protoporphyrin IX (PpIX) accumulation. Protoporphyrin IX, a photosensitive molecule, is a crucial intermediate in the heme biosynthesis pathway and a key player in photodynamic therapy (PDT). Understanding the mechanisms to control its accumulation is vital for advancing cancer research and developing novel therapeutic strategies.

Executive Summary

This compound is a peroxidizing herbicide that effectively induces the accumulation of Protoporphyrin IX by inhibiting the enzyme protoporphyrinogen oxidase. This guide details the mechanism of action of this compound, compares its potency with other Protox inhibitors, and contrasts this method with the more commonly used 5-aminolevulinic acid (ALA) pathway for PpIX induction. While quantitative data for this compound is predominantly from botanical studies, its high potency as a Protox inhibitor suggests its potential as a valuable research tool in non-plant systems, including cancer cell lines, for studying heme metabolism and photodynamic processes. This guide provides detailed experimental protocols for researchers to validate and quantify PpIX accumulation and assess Protox inhibition.

Mechanism of Action: this compound and Protox Inhibition

The primary mechanism by which this compound induces PpIX accumulation is through the potent and specific inhibition of protoporphyrinogen oxidase (Protox), the penultimate enzyme in the heme biosynthesis pathway.

  • Protox Inhibition: this compound, along with other peroxidizing herbicides like acifluorfen and oxadiazon, acts as a competitive inhibitor of Protox.[1][2] This blockage prevents the oxidation of protoporphyrinogen IX to protoporphyrin IX.

  • Accumulation of Protoporphyrinogen IX: The inhibition of Protox leads to a buildup of its substrate, protoporphyrinogen IX, within the cell.

  • Oxidation to Protoporphyrin IX: The accumulated protoporphyrinogen IX is then rapidly oxidized to PpIX by other cellular mechanisms, leading to a significant increase in the intracellular concentration of this photosensitizer.

This targeted inhibition offers a direct method to modulate the heme biosynthesis pathway and study the effects of PpIX accumulation.

Heme Biosynthesis Pathway and this compound Intervention

The following diagram illustrates the heme biosynthesis pathway and the point of intervention by this compound.

Heme_Biosynthesis_Pathway Heme Biosynthesis Pathway and this compound Inhibition cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Succinyl_CoA Succinyl-CoA + Glycine ALA δ-Aminolevulinic Acid (ALA) Succinyl_CoA->ALA ALAS Porphobilinogen Porphobilinogen Protoporphyrinogen_IX Protoporphyrinogen IX Protoporphyrin_IX Protoporphyrin IX (PpIX) Protoporphyrinogen_IX->Protoporphyrin_IX Protox Heme Heme Protoporphyrin_IX->Heme Ferrochelatase Hydroxymethylbilane Hydroxymethylbilane Porphobilinogen->Hydroxymethylbilane PBGD Uroporphyrinogen_III Uroporphyrinogen III Hydroxymethylbilane->Uroporphyrinogen_III UROS Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III UROD LS82556 This compound LS82556->Protoporphyrinogen_IX Inhibits ALA_out Exogenous ALA ALA_out->ALA Bypasses rate-limiting step

Caption: Heme biosynthesis pathway showing the enzymatic steps and the inhibitory action of this compound on Protoporphyrinogen Oxidase (Protox).

Comparison of Protoporphyrinogen Oxidase Inhibitors

CompoundIC50 (Protox from corn etioplasts)Reference
Acifluorfen-methyl4 nM[1]
This compound Potent Inhibitor [2]
OxadiazonPotent Inhibitor[2]

Note: The potency of these inhibitors can vary depending on the source of the enzyme (plant, yeast, mammalian).

Alternative Method: 5-Aminolevulinic Acid (ALA) Administration

A widely used alternative for inducing PpIX accumulation, particularly in clinical and preclinical research for PDT, is the administration of exogenous 5-aminolevulinic acid (ALA).[3]

FeatureThis compound (Protox Inhibition)5-Aminolevulinic Acid (ALA) Administration
Mechanism Directly inhibits the enzyme Protox, causing a buildup of its substrate which is then converted to PpIX.Bypasses the rate-limiting step of heme synthesis (catalyzed by ALAS), leading to an overload of the pathway and subsequent accumulation of PpIX.
Specificity Highly specific for the Protox enzyme.Relies on the differential metabolic capacity of cells to convert ALA to PpIX. Cancer cells often exhibit higher uptake and altered enzyme kinetics, leading to selective accumulation.[4]
Application Primarily a research tool for studying the heme pathway and phototoxicity.Clinically approved for photodynamic diagnosis and therapy of certain cancers.[5]
Considerations Potency and potential off-target effects in mammalian systems require further investigation.The amount of PpIX accumulation can be influenced by factors like cell density, cell cycle, and iron availability.[3]

Experimental Protocols

Measurement of Protoporphyrinogen Oxidase (Protox) Activity

This protocol is adapted from established methods for determining Protox activity by measuring the rate of protoporphyrin IX formation.

Materials:

  • Mitochondrial or other cellular fractions containing Protox

  • Protoporphyrinogen IX (substrate)

  • This compound or other inhibitors

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM EDTA)

  • Spectrofluorometer

Procedure:

  • Prepare mitochondrial fractions from cell or tissue samples.

  • Prepare a fresh solution of protoporphyrinogen IX by reduction of protoporphyrin IX with sodium amalgam.

  • In a fluorometer cuvette, mix the mitochondrial preparation with the assay buffer.

  • To test inhibition, pre-incubate the mitochondrial preparation with this compound or other inhibitors for a specified time.

  • Initiate the reaction by adding protoporphyrinogen IX to the cuvette.

  • Monitor the increase in fluorescence at an emission wavelength of ~630-635 nm (with excitation at ~405 nm), corresponding to the formation of protoporphyrin IX.

  • Calculate the rate of reaction from the linear portion of the fluorescence increase over time.

  • For inhibitor studies, determine the IC50 value by measuring the reaction rate at various inhibitor concentrations.

Quantification of Protoporphyrin IX Accumulation

This protocol describes the quantification of intracellular PpIX using High-Performance Liquid Chromatography (HPLC), a highly sensitive and specific method.

Materials:

  • Cell culture treated with this compound, ALA, or other inducing agents

  • Cell lysis buffer (e.g., RIPA buffer)

  • Solvent for extraction (e.g., acidified methanol)

  • HPLC system with a fluorescence detector

  • C18 reverse-phase column

  • Protoporphyrin IX standard

Procedure:

  • Treat cells in culture with the desired concentration of this compound or other inducing agents for a specified duration.

  • Harvest the cells by scraping or trypsinization and wash with PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Extract PpIX from the cell lysate by adding an appropriate solvent (e.g., methanol/perchloric acid).

  • Centrifuge the mixture to pellet cell debris and collect the supernatant.

  • Inject the supernatant onto a C18 reverse-phase HPLC column.

  • Elute PpIX using a suitable mobile phase gradient (e.g., acetonitrile/water with trifluoroacetic acid).

  • Detect PpIX using a fluorescence detector set to an excitation wavelength of ~405 nm and an emission wavelength of ~635 nm.

  • Quantify the amount of PpIX by comparing the peak area to a standard curve generated with known concentrations of a PpIX standard.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating the effects of this compound.

Protox_Inhibition_Assay_Workflow Workflow for Protox Inhibition Assay start Start prepare_mito Prepare Mitochondrial Fraction start->prepare_mito pre_incubate Pre-incubate with This compound prepare_mito->pre_incubate add_substrate Add Protoporphyrinogen IX pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Ex: 405nm, Em: 635nm) add_substrate->measure_fluorescence calculate_rate Calculate Reaction Rate measure_fluorescence->calculate_rate determine_ic50 Determine IC50 calculate_rate->determine_ic50 end End determine_ic50->end

Caption: Workflow for assessing the inhibitory effect of this compound on Protoporphyrinogen Oxidase activity.

PpIX_Quantification_Workflow Workflow for PpIX Quantification via HPLC start Start treat_cells Treat Cells with Inducing Agent start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells lyse_cells Lyse Cells harvest_cells->lyse_cells extract_ppix Extract PpIX lyse_cells->extract_ppix hplc_analysis HPLC-Fluorescence Analysis extract_ppix->hplc_analysis quantify_ppix Quantify PpIX hplc_analysis->quantify_ppix end End quantify_ppix->end

Caption: Workflow for the quantification of intracellular Protoporphyrin IX accumulation using HPLC.

Conclusion

This compound provides a powerful and specific tool for researchers to induce the accumulation of protoporphyrin IX by directly inhibiting protoporphyrinogen oxidase. While its application has been predominantly in the field of herbicides, its potent mechanism of action holds significant promise for basic research and drug development, particularly in the context of photodynamic therapy. By offering a distinct mechanism compared to the conventional ALA-based approach, this compound and other Protox inhibitors open new avenues for investigating the regulation of the heme biosynthesis pathway and for developing novel strategies to manipulate PpIX levels for therapeutic benefit. The provided experimental protocols offer a starting point for researchers to quantitatively assess the effects of this compound and compare its efficacy with other methods in relevant cellular models. Further research is warranted to fully elucidate the potential of this compound in mammalian systems and its translational applications.

References

Safety Operating Guide

Navigating the Disposal of LS 82-556: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling LS 82-556, a critical aspect of laboratory safety and responsible chemical management lies in its proper disposal. Adherence to established protocols is essential to mitigate environmental impact and ensure a safe laboratory environment. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, based on available safety data.

Immediate Disposal Guidelines

Proper disposal of this compound, as with any chemical waste, should be conducted in accordance with local, state, and federal regulations. The primary recommendation is to utilize a licensed professional waste disposal service.

Key Disposal Steps:

  • Consult Safety Data Sheet (SDS): Before handling, always review the latest SDS for this compound for the most current safety and disposal information.

  • Professional Disposal: Engage a licensed professional waste disposal company to handle the material.[1] This ensures that the disposal method complies with all regulatory requirements.

  • Material Collection: Adhered or collected material should be carefully gathered and prepared for disposal by the professional service.[1]

Quantitative Disposal Data

At present, specific quantitative data regarding concentration limits, pH requirements, or temperature ranges for the disposal of this compound are not publicly available in the reviewed documentation. It is imperative to consult with the professional waste disposal service for their specific requirements and guidance.

Experimental Protocols for Disposal

Detailed experimental protocols for the neutralization or decomposition of this compound are not provided in the available safety documentation. The recommended procedure relies on professional waste management services that are equipped to handle such chemicals.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds contact_disposal Contact Licensed Professional Waste Disposal Service sds->contact_disposal provide_info Provide Information on This compound to Disposal Service contact_disposal->provide_info follow_instructions Follow Collection and Packaging Instructions provide_info->follow_instructions schedule_pickup Schedule Waste Pickup follow_instructions->schedule_pickup documentation Complete all required Waste Manifest Documentation schedule_pickup->documentation end_disposal End: this compound Properly Disposed documentation->end_disposal

Caption: Logical workflow for the proper disposal of this compound.

By following these procedures and utilizing professional services, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Safe Handling and Disposal of LS 82-556: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for handling the chemical compound LS 82-556. Due to the limited publicly available safety data, this guide is based on established best practices for handling substances of unknown or high toxicity. This compound has been identified in scientific literature as a peroxidizing herbicide belonging to the pyridine carboxamide class of chemicals.[1] Its mechanism of action involves the inhibition of the enzyme protoporphyrinogen oxidase.[2][3] Given its intended biological activity and the absence of a comprehensive Safety Data Sheet (SDS), a cautious approach is mandatory.

Pre-Handling Risk Assessment

Before any work with this compound commences, a thorough risk assessment must be conducted. This assessment should identify potential hazards and outline procedures to minimize exposure. All personnel must be trained on these procedures and the potential risks.

Available Compound Information:

IdentifierValueSource
Chemical Name(S)3-N-(methylbenzyl)carbamoyl-5-propionyl-2,6-lutidine[2][4]
CAS Number92751-45-6[5]
Chemical ClassPyridine Carboxamide[1]
Mechanism of ActionProtoporphyrinogen Oxidase Inhibitor[2][3]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to ensure minimal exposure. The following table summarizes the recommended PPE for all handling procedures involving this compound.[6][7][8]

Protection TypeRecommended EquipmentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves.The outer glove should be disposed of immediately upon contamination. The inner glove provides secondary protection.
Eye/Face Protection Chemical splash goggles and a face shield.Provides protection from splashes and airborne particles.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Given the unknown inhalation toxicity, respiratory protection is crucial, especially when handling the solid form.
Body Protection A disposable, chemical-resistant lab coat or coveralls.Should be changed immediately if contaminated.
Foot Protection Closed-toe, chemical-resistant shoes.Protects against spills.
Operational Plan: Step-by-Step Handling Procedures

All manipulations of this compound, especially of the solid compound, should be performed within a certified chemical fume hood to minimize inhalation exposure.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

  • The storage location should be clearly labeled with the compound's identity and associated hazards.

Step 2: Weighing and Aliquoting (Solid Compound)

  • Perform all weighing operations within a chemical fume hood.

  • Use disposable weighing boats to prevent cross-contamination.

  • Handle the compound gently to avoid generating airborne dust.

  • After weighing, securely cap the primary container and decontaminate the exterior before returning it to storage.

Step 3: Solution Preparation

  • Add the solvent to the weighed compound slowly to avoid splashing.

  • If sonication is required, ensure the vial is securely capped and sealed with parafilm.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Step 4: Experimental Use

  • When using solutions of this compound, always wear the prescribed PPE.

  • Conduct all procedures that may generate aerosols within a chemical fume hood.

  • Avoid skin contact and inhalation.

Disposal Plan

Chemicals of unknown or high toxicity must be treated as hazardous waste.[10][11][12]

  • Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weighing boats, paper towels) must be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[13]

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[11][14] Never pour this compound down the drain.

Visualizations

The following diagrams illustrate key procedural and logical frameworks for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weigh_Solid Weigh Solid Compound Don_PPE->Weigh_Solid Prepare_Solution Prepare Stock Solution Weigh_Solid->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate Decontaminate Work Area Perform_Experiment->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose via EHS Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Experimental Workflow for Handling this compound

Hierarchy_of_Controls Elimination Elimination Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE PPE

Hierarchy of Controls for Chemical Safety

References

×

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LS 82-556
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